molecular formula C6H5NNaO3 B3416191 4-Nitrophenol sodium salt dihydrate CAS No. 66924-59-2

4-Nitrophenol sodium salt dihydrate

Katalognummer: B3416191
CAS-Nummer: 66924-59-2
Molekulargewicht: 162.10 g/mol
InChI-Schlüssel: OORLTLMFPORJLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrophenol sodium salt dihydrate is a useful research compound. Its molecular formula is C6H5NNaO3 and its molecular weight is 162.10 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 4-nitrophenolate Dihydrate is 197.03001664 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Nitrophenol sodium salt dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenol sodium salt dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

66924-59-2

Molekularformel

C6H5NNaO3

Molekulargewicht

162.10 g/mol

IUPAC-Name

sodium;4-nitrophenolate;dihydrate

InChI

InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;

InChI-Schlüssel

OORLTLMFPORJLV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+]

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])O.[Na]

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis and Isolation of 4-Nitrophenol Sodium Salt Dihydrate: A Mechanistic and Thermodynamic Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Professionals Compound: Sodium 4-nitrophenolate dihydrate (CAS: 824-78-2 / 63317-67-9) Formula: C₆H₄NNaO₃ · 2H₂O

Introduction and Mechanistic Rationale

Sodium 4-nitrophenolate dihydrate is a highly versatile reagent utilized in organic synthesis, complexometric titrations, and as an intermediate in pharmaceutical and dye manufacturing[1]. The synthesis relies on the acid-base neutralization of 4-nitrophenol using sodium hydroxide.

While the chemical reaction is a straightforward deprotonation, the physical chemistry of the isolation phase is highly nuanced. The successful preparation of the dihydrate form requires strict thermodynamic control over the crystallization and drying parameters. 4-Nitrophenol has a pKa of 7.15 at 25 °C[2]. To ensure complete (>99.9%) conversion to the phenolate salt, the reaction medium must be driven to a pH of at least 9.5.

Crucially, the hydration state of sodium 4-nitrophenolate is strictly temperature-dependent[3]:

  • Below 36 °C: The compound crystallizes as a pale yellow monoclinic tetrahydrate (4 H₂O).

  • Above 36 °C: The crystal lattice transitions, forming the dihydrate (2 H₂O).

  • Above 120 °C: All water of crystallization is lost, yielding an anhydrous red solid[3].

Therefore, a self-validating protocol must integrate precise thermal control during crystallization and filtration to avoid mixed hydration states.

Thermodynamic Hydration Pathway

The following diagram illustrates the phase transitions of sodium 4-nitrophenolate based on environmental temperature, dictating the operational boundaries of our protocol.

HydrationStates Tetra Tetrahydrate (< 36 °C) Pale Yellow Di Dihydrate (36 °C - 120 °C) Bright Yellow/Orange Tetra->Di Heat > 36 °C (-2 H₂O) Di->Tetra Cool < 36 °C in aqueous media Anhydrous Anhydrous (> 120 °C) Red Solid Di->Anhydrous Heat > 120 °C (-2 H₂O) Anhydrous->Di Ambient Moisture Absorption

Fig 1: Temperature-dependent hydration states of sodium 4-nitrophenolate.

Experimental Protocol

This protocol is designed as a self-validating system. By utilizing warm filtration and controlled drying, we force the thermodynamic equilibrium exclusively toward the dihydrate state, eliminating the risk of tetrahydrate contamination.

Reagent Specifications
ReagentMW ( g/mol )EquivalentsAmountFunction
4-Nitrophenol (High Purity)139.111.0013.91 gStarting Material
Sodium Hydroxide (Pellets)40.001.054.20 gBase / Deprotonator
Deionized Water18.02Solvent50 mLReaction Medium
Ethanol (95%)46.07Anti-solvent20 mLCrystallization modifier
Step-by-Step Synthesis Workflow

Step 1: Preparation of the Base Solution

  • Dissolve 4.20 g of NaOH pellets in 25 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Causality Note: The dissolution of NaOH is highly exothermic. Allow the solution to cool to approximately 40 °C before proceeding to prevent localized degradation of the organic precursor.

Step 2: Neutralization and Deprotonation

  • Suspend 13.91 g of 4-nitrophenol in 25 mL of deionized water.

  • Slowly add the aqueous 4-nitrophenol suspension to the NaOH solution under continuous stirring. The solution will immediately transition to a deep yellow/orange color, indicative of phenolate ion formation[1].

  • Heat the mixture gently to 60 °C to ensure complete dissolution.

  • Validation Check: Test the pH of the solution. It must be between 9.5 and 10.5. If the pH is lower, add 0.1 M NaOH dropwise until the target is reached.

Step 3: Thermodynamically Controlled Crystallization

  • Add 20 mL of 95% ethanol to the hot mixture (60 °C) to reduce the solubility of the sodium salt.

  • Begin cooling the mixture slowly. Critical Step: Do not cool the mixture below 40 °C. To isolate the dihydrate directly, crystallization must occur above the 36 °C phase-transition threshold[3].

  • Maintain the temperature of the crystallizing slurry at 42–45 °C using a thermostated water bath for 2 hours to allow for Ostwald ripening of the crystals.

Step 4: Isolation and Drying

  • Preheat a Büchner funnel and filter flask to ~45 °C (e.g., by rinsing with hot water and drying) to prevent temperature drops during filtration.

  • Filter the yellow/orange crystals under vacuum while maintaining the ambient temperature of the slurry above 36 °C.

  • Wash the filter cake with 10 mL of warm (40 °C) ethanol/water (1:1 v/v) mixture.

  • Transfer the crystals to a vacuum desiccator or vacuum oven set to 50 °C (well above 36 °C but safely below the 120 °C dehydration point)[3]. Dry to a constant weight.

SynthesisWorkflow Start 4-Nitrophenol + NaOH in H₂O Heat Heat to 60 °C (pH Validation: 9.5-10.5) Start->Heat AntiSolvent Add Ethanol (Anti-solvent) Heat->AntiSolvent Cryst Controlled Crystallization (Hold at 42-45 °C) AntiSolvent->Cryst Filter Warm Filtration (T > 36 °C) Cryst->Filter Prevents Tetrahydrate formation Dry Vacuum Drying (50 °C to constant weight) Filter->Dry Product Sodium 4-Nitrophenolate Dihydrate Dry->Product Confirms 2 H₂O stoichiometry

Fig 2: Synthetic workflow emphasizing thermal control for dihydrate isolation.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the product must be analytically validated to confirm it is the dihydrate rather than a mixed hydrate or the anhydrous form.

Thermogravimetric Analysis (TGA)

TGA is the definitive self-validating tool for this protocol.

  • Method: Heat a 10 mg sample from 25 °C to 200 °C at 10 °C/min under a nitrogen atmosphere.

  • Expected Result: A distinct weight loss step should occur between 80 °C and 120 °C.

  • Calculation: The theoretical molecular weight of the dihydrate is 197.12 g/mol . The loss of two water molecules (36.03 g/mol ) corresponds to a 18.28% mass loss . A mass loss significantly higher (e.g., ~30%) indicates tetrahydrate contamination.

Physicochemical Specifications
ParameterSpecificationAnalytical Method
Appearance Bright yellow to orange crystalline powderVisual Inspection
Solubility Highly soluble in water; soluble in ethanolPh. Eur. 2.2.29
Water Content 18.0% – 18.5%Karl Fischer Titration / TGA
Dehydration Point ~120 °C (Transitions to red anhydrous solid)DSC / Melting Point Apparatus[3]
Purity (HPLC) ≥ 99.0%Reverse-Phase HPLC (UV at 315 nm)

Safety and Handling

Sodium 4-nitrophenolate dihydrate retains the toxicological profile of its parent phenol.

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin. The oral LD50 in mice for the parent compound is approximately 380 mg/kg[2].

  • Mechanism of Toxicity: Absorption can lead to methemoglobinemia, characterized by cyanosis (gray-purple discoloration of lips and fingers) and potential hemolytic jaundice in severe cases[3][4].

  • PPE Requirements: Operations must be conducted in a well-ventilated fume hood. Operators must wear nitrile gloves (double-gloving recommended due to skin permeability), safety goggles, and a lab coat[4].

  • Storage: Store in a cool, dry, and well-ventilated area, strictly separated from strong oxidizing agents and strong acids. The compound is stable but should be protected from prolonged light exposure[2][3].

References

  • ChemBK , Sodium p-nitrophenolate - Physico-chemical Properties & Safety, ChemBK. Available at:[Link]

  • PubChem , p-nitrophenol sodium salt | C6H4NNaO3 | CID 13214, National Institutes of Health (NIH). Available at:[Link]

Sources

4-Nitrophenol Sodium Salt Dihydrate: Physicochemical Profiling and Methodological Standardization in High-Throughput Enzyme Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and biochemical screening, the reliability of a high-throughput assay is entirely dependent on the stability and optical predictability of its reporter molecules. 4-Nitrophenol sodium salt dihydrate (CAS: 10125-28-7) serves as the foundational chromogenic standard for a vast array of hydrolase assays, including alkaline phosphatases, lipases, and glucosidases.

This technical guide dissects the physicochemical properties of 4-nitrophenol sodium salt dihydrate, explaining the causality behind its behavior in aqueous environments, and provides self-validating experimental protocols designed for rigorous drug discovery pipelines.

Physicochemical and Structural Properties

The selection of the dihydrate sodium salt over the anhydrous form or the free acid is a deliberate, causality-driven choice in analytical chemistry. The anhydrous form is highly hygroscopic; it rapidly absorbs atmospheric moisture during weighing, leading to significant batch-to-batch variability in stock molarity. The dihydrate form (C₆H₄NNaO₃ · 2H₂O) is thermodynamically stable under standard laboratory conditions, ensuring precise gravimetric preparation 1.

Table 1: Core Quantitative Data Summarization
PropertyValueClinical/Assay Relevance
CAS Number 10125-28-7 (Dihydrate)Ensures correct procurement vs. the unstable anhydrous form (824-78-2).
Molecular Formula C₆H₄NNaO₃ · 2H₂ODefined hydration state prevents hygroscopic weighing errors.
Molecular Weight 197.12 g/mol Critical for accurate molarity calculations in standard curves 1.
pKa (Phenolic -OH) 7.15 at 25°CDictates the necessity of highly alkaline stop-buffers (pH > 9.2) 2.
λmax (Alkaline) 400 - 405 nmOptimal wavelength for spectrophotometric quantification.
Extinction Coefficient (ε) 16,500 - 18,000 M⁻¹cm⁻¹High optical sensitivity allows detection of nanomolar enzyme activity 3.
The Causality of pH and Optical Absorbance

The utility of 4-nitrophenol relies entirely on its ionization state. The pKa of the phenolic hydroxyl group is 7.15. At physiological pH (7.4), the compound exists as an equilibrium mixture of the protonated phenol (colorless to pale yellow) and the deprotonated phenolate anion (bright yellow).

To utilize the Beer-Lambert law accurately, the system must be driven to >99% phenolate. According to the Henderson-Hasselbalch equation, achieving this requires a buffer pH of at least 9.2 (pKa + 2). In this highly alkaline state, the electron-withdrawing nitro group stabilizes the negative charge on the phenolate oxygen via resonance, resulting in a strong bathochromic shift and an intense absorbance peak at 405 nm 4.

Mechanistic Role in Biochemical Assays

In drug discovery, enzymes like Alkaline Phosphatase (ALP) or Pancreatic Lipase are frequently targeted. Artificial substrates such as p-Nitrophenyl Phosphate (pNPP) or p-Nitrophenyl Butyrate are utilized because the enzymatic cleavage of the ester/phosphate bond releases 4-nitrophenol as a leaving group 5.

pNPP_Pathway pNPP p-Nitrophenyl Phosphate (Colorless Substrate) Intermediate Enzyme-Substrate Complex pNPP->Intermediate Binding Enzyme Alkaline Phosphatase (Drug Target) Enzyme->Intermediate pNP p-Nitrophenolate Anion (Yellow, Abs: 405nm) Intermediate->pNP Hydrolysis (pH > 9.2) Pi Inorganic Phosphate Intermediate->Pi

Fig 1: Mechanistic pathway of pNPP hydrolysis by Alkaline Phosphatase yielding p-nitrophenolate.

Standardized Experimental Protocols

To ensure data integrity, every assay must operate as a self-validating system. The following protocols integrate internal checks to verify optical and chemical fidelity.

Protocol 1: Generation of a Self-Validating Standard Curve

Objective: Create a standard curve to quantify enzyme kinetics and validate the optical system by calculating the experimental molar extinction coefficient (ε). Causality Focus: We use 0.1 M Glycine-NaOH (pH 10.5) to ensure the pH is >3 units above the pKa, guaranteeing 100% conversion to the phenolate anion.

Step-by-Step Methodology:

  • Stock Preparation: Accurately weigh 19.71 mg of 4-Nitrophenol sodium salt dihydrate. Dissolve in 10 mL of deionized water to create a 10 mM stock solution. (Caution: Protect from light to prevent photo-degradation).

  • Working Solution: Dilute the 10 mM stock 1:10 in 0.1 M Glycine-NaOH buffer (pH 10.5) to yield a 1 mM working solution.

  • Serial Dilution: Prepare a 6-point standard curve (0, 20, 40, 60, 80, 100 µM) by diluting the working solution into the same alkaline buffer.

  • Spectrophotometric Reading: Transfer 200 µL of each standard in triplicate to a clear, flat-bottom 96-well microplate. Read absorbance at 405 nm using a microplate reader.

  • System Validation (The Self-Check): Plot Absorbance (y-axis) vs. Concentration in Molarity (x-axis). Calculate the slope of the linear regression. According to the Beer-Lambert law (

    
    ), divide the slope by the path length of the microplate well (typically ~0.6 cm for a 200 µL volume).
    
    • Validation Gate: The resulting experimental

      
       must fall between 16,500 and 18,000 M⁻¹cm⁻¹ 4. A lower value definitively indicates incomplete ionization (buffer pH failure) or stock degradation.
      
Protocol 2: High-Throughput Screening (HTS) for Enzyme Inhibition

Objective: Screen small-molecule inhibitors against a target hydrolase using a continuous kinetic read. Causality Focus: A kinetic read is chosen over an endpoint read to capture the initial velocity (


) of the reaction, preventing substrate depletion artifacts and ensuring steady-state Michaelis-Menten kinetics apply.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare Assay Buffer (0.1 M Diethanolamine, 1 mM MgCl₂, pH 9.8). The Mg²⁺ acts as an essential catalytic cofactor for the enzyme.

  • Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of test inhibitor (across a log-dose range) and 40 µL of target enzyme (e.g., 0.1 µg/mL ALP in Assay Buffer). Incubate at 37°C for 15 minutes to allow enzyme-inhibitor equilibrium.

  • Reaction Initiation: Add 50 µL of 2 mM pNPP (pre-warmed to 37°C) to all wells. The final pNPP concentration is 1 mM.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader. Record the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Processing: Calculate the maximum linear rate (

    
    ) for each well. Convert this rate to product formation (
    
    
    
    ) using the validated standard curve from Protocol 1. Calculate the
    
    
    using a 4-parameter logistic non-linear regression model.

HTS_Workflow Start 1. Prepare Reagents (Buffer pH 9.8, Enzyme, Inhibitor) Incubate 2. Incubate Enzyme + Inhibitor (15 min, 37°C) Start->Incubate AddSub 3. Add pNPP Substrate Initiate Reaction Incubate->AddSub Read 4. Kinetic Read at 405 nm (Measure p-Nitrophenolate) AddSub->Read Analyze 5. Calculate IC50 (Determine Inhibitor Efficacy) Read->Analyze Data Processing

Fig 2: Step-by-step workflow for High-Throughput Screening (HTS) of enzyme inhibitors.

Safety, Handling, and Storage

While 4-nitrophenol sodium salt dihydrate is a standard laboratory reagent, it is classified as a toxic and irritant compound.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin. It acts as a mild uncoupler of oxidative phosphorylation.

  • PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory. Weighing should ideally be performed in a ventilated enclosure to avoid inhalation of crystalline dust.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container, strictly protected from light. Exposure to UV light causes gradual photo-oxidation, turning the bright yellow crystals into a dark brown, catalytically useless degradation product.

References

  • Sodium 4-nitrophenolate dihydrate | C6H8NNaO5 | CID 2735104 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • Defining Substrate Specificities for Lipase and Phospholipase Candidates Source: PubMed Central (PMC) - National Institutes of Health. URL:[Link]

  • Establishment of a New and Viable Assay to Characterize Wheat Germ Acid Phosphatase Using 31P NMR Spectroscopy Source: Journal of Young Investigators. URL:[Link]

  • Methods to Evaluate the Antiobesity Effects of Medicinal Plants Using Enzyme Assays Source: MDPI. URL:[Link]

Sources

4-Nitrophenol sodium salt dihydrate solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

4-Nitrophenol Sodium Salt Dihydrate: A Comprehensive Guide to Solubility Thermodynamics and Crystallization Workflows

As a Senior Application Scientist, I frequently encounter challenges in optimizing the solubility and crystallization of organic ionic salts. 4-Nitrophenol sodium salt dihydrate (NPNa), with the chemical formula C₆H₄NO₃Na·2H₂O, is a highly versatile compound. It serves as a critical intermediate in pharmaceutical synthesis, a potent plant growth regulator in agrochemicals (often formulated as Atonik)[1], and a high-efficiency organic ionic crystal for Second-Harmonic Generation (SHG) in nonlinear optics[2].

In this whitepaper, we will dissect the thermodynamic principles governing NPNa’s solubility across aqueous and organic solvent systems, and provide a field-proven, self-validating protocol for growing optical-grade single crystals.

Physicochemical Profiling & Solubility Thermodynamics

The solubility profile of NPNa is dictated by its dual identity as both an organic aromatic compound and an ionic salt. Unlike neutral 4-nitrophenol, which has limited water solubility (approx. 16 g/L at 25 °C)[3], the sodium salt variant exhibits massive solubility enhancements in polar media.

Mechanistic Causality of Solvation
  • Ionic Dissociation: The presence of the sodium cation (Na⁺) introduces strong ion-dipole interactions when exposed to highly polar solvents like water and methanol. The phenolate anion (-O⁻), stabilized by the electron-withdrawing nitro group (-NO₂), is readily solvated by hydrogen-bond donors[1].

  • The Role of the Dihydrate Lattice: The two water molecules in the crystal lattice (·2H₂O) are not mere structural artifacts; they establish a robust intermolecular hydrogen-bonding network. Because organic ionic crystals form stronger ionic bonds than standard Van der Waals molecular crystals, NPNa exhibits a Vickers hardness roughly twice that of conventional organic molecular crystals[2]. When dissolving in protic solvents, the solvent molecules must outcompete this lattice energy, resulting in an endothermic dissolution process that is highly temperature-dependent.

  • Aprotic and Non-Polar Rejection: In polar aprotic solvents (like acetone) or non-polar solvents (like n-heptane), the solvent lacks the hydrogen-bond donating capacity required to solvate the phenolate oxygen and overcome the high lattice energy, causing solubility to plummet exponentially[1].

Quantitative Solubility Data

The following table synthesizes the solubility of NPNa across various solvent systems at standard ambient temperature, highlighting the drastic impact of solvent polarity and hydrogen-bonding capacity.

Solvent SystemSolubility (g/L)Temp / ConditionsMechanistic Rationale
Water 181.625 °C, pH 10High polarity and hydrogen bonding fully solvate the Na⁺ and phenolate ions[1].
Methanol 47.025 °CProtic solvent; excellent balance of solubility and evaporation rate[1].
Ethanol 7.1725 °CLower dielectric constant than methanol reduces ionic solvation capacity[4].
Acetone 1.225 °CPolar aprotic; cannot act as a hydrogen-bond donor to the phenolate oxygen[1].
Ethyl Acetate 0.1825 °CWeakly polar; insufficient to overcome the high lattice energy of the ionic crystal[1].
n-Heptane < 0.000225 °CNon-polar; completely incompatible with the ionic and hydrated nature of NPNa[1].

Solvent Selection & Crystal Growth Dynamics

For applications in nonlinear optics, growing large, defect-free single crystals of NPNa is paramount. The choice of solvent dictates not only the yield but the crystallographic habit and optical transparency of the final material.

While NPNa is highly soluble in water, water-grown NPNa crystals tend to lose their transparency shortly after being removed from the solution due to rapid surface dehydration and efflorescence[2]. Conversely, methanol yields square bipyramidal, highly transparent bulky crystals that remain stable[2]. Therefore, a dual-solvent workflow is required: Water for purification (leveraging its steep temperature-solubility curve) and Methanol for controlled growth .

NPNa_Workflow Raw Raw NPNa Material Purify Water Recrystallization (Purification Phase) Raw->Purify Harness high aqueous temperature dependence Seed Seed Generation (Aqueous Evaporation at 25°C) Purify->Seed Controlled evaporation MethSol Methanol Saturation (Growth Phase at 35°C) Purify->MethSol Transfer purified solute Cooling Slow Cooling (0.1 - 1.0 °C/day) Seed->Cooling Insert validated seed MethSol->Cooling Saturated solution Crystal Optical-Grade NPNa Crystal Cooling->Crystal Growth to 20°C

Workflow for the purification and growth of optical-grade NPNa single crystals.

Experimental Protocol: Controlled Seed Growth of Optical-Grade NPNa

This methodology utilizes a falling-temperature technique to produce macroscopic, optical-grade NPNa crystals suitable for SHG devices[2].

System Self-Validation: This protocol is designed as a self-validating system. The success of the final growth phase is entirely dependent on the optical clarity of the seed generated in Step 2. If the seed exhibits opacity or macroscopic inclusions, it immediately invalidates the evaporation rate, signaling the operator to reduce the ambient temperature or narrow the evaporation aperture before proceeding to Step 4.

Step-by-Step Methodology:
  • Primary Purification:

    • Dissolve raw commercial NPNa in deionized water at 50 °C until saturation is reached.

    • Causality: Water is selected here because NPNa's aqueous solubility is highly temperature-dependent. Cooling this solution forces rapid precipitation of purified NPNa while leaving organic impurities dissolved in the supernatant[2]. Filter and dry the purified solute.

  • Seed Generation:

    • Prepare a secondary saturated aqueous solution of the purified NPNa at 25 °C.

    • Allow the solution to undergo controlled, slow evaporation in a vibration-free environment.

    • Validation Check: Harvest the seeds after 72 hours. Only proceed with seeds that are perfectly transparent and exhibit well-defined geometric facets.

  • Methanol Growth Solution Preparation:

    • Dissolve the purified NPNa in HPLC-grade methanol at 35 °C to create a saturated growth solution[2].

    • Causality: Methanol is strictly required for the final growth phase to prevent the post-harvest transparency loss associated with water-grown NPNa crystals[2].

  • Seeding and Thermal Control:

    • Suspend the validated seed crystal in the center of the methanolic solution using a fine inert thread.

    • Program the thermostatic bath to lower the temperature from 35 °C down to 20 °C at an ultra-slow, linear rate of 0.1 to 1.0 °C per day [2].

    • Causality: This slow cooling rate maintains the solution in a metastable supersaturated state, ensuring that molecules deposit onto the crystal lattice in an ordered fashion, preventing the formation of solvent inclusions or structural defects.

  • Harvesting:

    • Once the crystal reaches the desired dimensions (typically over several weeks), extract it from the solution, rinse briefly with cold n-heptane (in which it is entirely insoluble[1]) to remove residual surface methanol, and store in a desiccator.

By adhering to the thermodynamic boundaries of NPNa in specific solvents, researchers can reliably synthesize high-purity materials that meet the rigorous demands of advanced optical and agrochemical applications.

References

  • PubChem Compound Summary for CID 13214, p-nitrophenol sodium salt. National Center for Biotechnology Information (PubChem). URL: [Link]

  • Crystal growth and the nonlinear optical properties of 4-nitrophenol sodium salt dihydrate and its deuterated material. American Institute of Physics (AIP). URL:[Link]

  • Sodium nitrophenolate/ATONIK Technical Data. Molotus Chemical. URL:[Link]

  • p-nitrophenol sodium salt (CAS 824-78-2) Properties. Scent.vn Database. URL:[Link]

Sources

Crystal Structure of Sodium p-Nitrophenolate Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium p-nitrophenolate dihydrate (


, hereafter NPNa[1][2][3]·2H₂O ) represents a critical semi-organic crystalline material with dual significance in agrochemical formulation (as the active agent in Atonik) and non-linear optical (NLO) applications.

This guide moves beyond basic stoichiometry to dissect the supramolecular architecture that governs its stability and bioavailability. The crystal structure is defined by a distorted octahedral sodium coordination sphere and infinite zig-zag polymeric chains along the c-axis, stabilized by a robust hydrogen-bonding network. Understanding this lattice architecture is prerequisite for controlling polymorphism during scale-up and ensuring shelf-stability in pharmaceutical or agrochemical formulations.[1]

Crystallographic Architecture

The structural integrity of NPNa·2H₂O is governed by the interplay between ionic sodium interactions and the hydrogen-bonding capacity of the lattice water.

Crystal System and Unit Cell

NPNa[4]·2H₂O crystallizes in the Orthorhombic system.[3] The non-centrosymmetric space group


  (No.[4][5] 46) is a key feature, directly enabling its second-harmonic generation (SHG) properties which are approximately 1.2 to 2.4 times that of Potassium Dihydrogen Phosphate (KDP).[1]

Table 1: Crystallographic Parameters of NPNa·2H₂O

ParameterValuePrecision
Crystal System Orthorhombic-
Space Group

-
a (

)
6.894

b (

)
19.687

c (

)
6.442



-
Volume (

)
874.3

-
Z (Formula Units) 4-
Calculated Density (

)
1.498 g/cm³-

Data sourced from Minemoto et al. and Sharma et al. (See References).

Sodium Coordination Sphere

The sodium cation (


) does not exist as an isolated ion but forms the node of a polymeric network. It exhibits a six-fold coordination geometry  (distorted octahedron):
  • Equatorial Plane: Defined by four symmetry-related water oxygen atoms.[1][6] These water molecules bridge adjacent sodium ions, creating the backbone of the structure.

  • Axial Positions:

    • Apical 1: A tightly bound phenolic oxygen (

      
      ) from the p-nitrophenolate anion.[1]
      
    • Apical 2: A weaker interaction with an oxygen atom from the nitro group (

      
      ) of a neighboring molecule or a bridging water contact, depending on the specific distortion interpretation.
      

This coordination creates infinite zig-zag chains running parallel to the crystallographic c-axis.[1][6] The p-nitrophenolate anions hang off these chains like pendants, locked in place by


-stacking and hydrogen bonds.[1]
The Hydrogen Bonding Network

The stability of the dihydrate form—and its resistance to dehydration under ambient conditions—is due to the "structural glue" provided by the lattice water.

  • Water-Nitrophenolate Bridging: The water hydrogens donate protons to the oxygen atoms of the nitro (

    
    ) group and the phenolic oxygen of adjacent anions.
    
  • Lattice Rigidity: These H-bonds link the infinite Na-chains along the a-axis, effectively cross-linking the polymer into a 3D supramolecular framework.

Structural Connectivity Visualization

The following diagram illustrates the logical connectivity within the crystal lattice, highlighting the difference between covalent/ionic bonds and supramolecular interactions.

CrystalArchitecture cluster_chain Infinite Zig-Zag Chain (c-axis) Na Sodium Ion (Na+) [Coordination Center] H2O Lattice Water (x2) [Bridging Ligand] Na->H2O Equatorial Coord (Bridging) PhenolicO Phenolic Oxygen (O1) Na->PhenolicO Axial Bond (Strong Ionic) H2O->PhenolicO Hydrogen Bond NitroGroup Nitro Group (NO2) H2O->NitroGroup Hydrogen Bond (Cross-linking) Phenolate p-Nitrophenolate Anion [Counter Ion] Phenolate->PhenolicO Phenolate->NitroGroup

Figure 1: Connectivity map showing the Na-coordination sphere and the H-bond network stabilizing the lattice.

Synthesis & Crystallization Protocol

To obtain high-purity single crystals suitable for X-ray diffraction or pharmaceutical formulation, a Slow Evaporation Solution Technique (SEST) is recommended over rapid cooling, which often yields poly-crystalline aggregates.[1]

Reagents & Stoichiometry[1]
  • Precursor A: p-Nitrophenol (

    
    ), >98% purity.[1]
    
  • Precursor B: Sodium Hydroxide (

    
    ), analytical grade.[1]
    
  • Solvent: Deionized Water (Methanol can be used, but water yields the stable dihydrate more reliably).

Step-by-Step Protocol
  • Stoichiometric Mixing: Dissolve p-nitrophenol and NaOH in a 1:1 molar ratio in deionized water.

    • Note: A slight excess of p-nitrophenol (1-2%) is often preferred to prevent the inclusion of unreacted NaOH, which is hygroscopic and destabilizes the crystal surface.

  • Reaction: Stir at 40°C for 2 hours to ensure complete deprotonation. The solution will turn a vibrant yellow/orange.

    
    [1]
    
  • Filtration: Filter the solution through a 0.2

    
     membrane to remove insoluble dust particles (critical for single-crystal growth).
    
  • Crystallization (SEST): Place the filtrate in a beaker covered with perforated parafilm. Store in a vibration-free environment at constant temperature (25°C).

  • Harvesting: Crystals typically appear within 10-20 days.[1] They should be yellow, transparent, and possess defined facets.[1]

Physicochemical Stability & Thermal Analysis[4][7][8][9][10][11][12]

For drug development professionals, the hydration state is a critical quality attribute (CQA). NPNa·2H₂O exhibits a distinct dehydration profile.

Thermal Decomposition Profile (TGA/DSC)
  • Phase 1 (

    
    ):  Stable region.[1] The dihydrate maintains its integrity.[7]
    
  • Phase 2 (

    
    ): Dehydration.  A weight loss of ~18% is observed, corresponding to the loss of two water molecules. The crystal lattice collapses or rearranges into the anhydrous form.
    
  • Phase 3 (

    
    ):  Melting followed immediately by decomposition of the nitrophenolate moiety.
    
Stability Logic Diagram

The following diagram outlines the critical stability thresholds for handling and processing.

Stability Dihydrate NPNa·2H₂O (Dihydrate) [Stable Form] Anhydrous NPNa (Anhydrous) [Hygroscopic/Metastable] Dihydrate->Anhydrous Heat > 84°C (Loss of 2 H₂O) Anhydrous->Dihydrate Exposure to Humidity (Re-hydration) Decomp Thermal Decomposition [Irreversible] Anhydrous->Decomp Heat > 300°C Storage Storage Condition: < 50°C, Sealed Storage->Dihydrate

Figure 2: Thermal stability and phase transition logic for NPNa·2H₂O.

References

  • Minemoto, H., Sonoda, N., & Miki, K. (1992).[1][2][6] Structure of sodium p-nitrophenolate dihydrate.[1][4][8][9][10] Acta Crystallographica Section C, 48(4), 737-738.[1][2] Link[1]

  • Sharma, R. P., Kumar, S., Bhasin, K. K., & Tiekink, E. R. (1997).[1] Redetermination of the crystal structure of sodium p-nitrophenolate dihydrate. Zeitschrift für Kristallographie-New Crystal Structures, 212(1), 169-170.[1] Link

  • Muralidharan, S., et al. (2014).[1] Growth and Characterization of Sodium 4-Nitrophenolate: 4-Nitrophenol Dihydrate by Gel Growth Technique.[1][11][8] International Journal of ChemTech Research, 6(5), 2946-2951.[1][8] Link

  • PubChem. (2023).[1] Sodium 4-nitrophenolate dihydrate - Compound Summary.[1][7] National Library of Medicine.[1] Link

Sources

Technical Guide: FT-IR and Raman Characterization of 4-Nitrophenol Sodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the vibrational spectroscopy of 4-Nitrophenol Sodium Salt Dihydrate.

Executive Summary

4-Nitrophenol sodium salt dihydrate (NPNa[1][2]·2H₂O) represents a critical reference material in organic synthesis and a benchmark crystal in non-linear optics (NLO).[1] Unlike its neutral parent molecule, the salt exhibits a "quinonoid" resonance contribution that drastically alters its vibrational signature.

This guide provides a rigorous spectral analysis of NPNa·2H₂O.[1][3] It moves beyond simple peak listing to explain the structural causality of spectral shifts—specifically how the sodium coordination and hydration shell perturb the nitro-aromatic scaffold.

Molecular Architecture & Crystal Physics

To interpret the spectra, one must first understand the analyte's solid-state environment. NPNa·2H₂O typically crystallizes in the monoclinic system (Space Group


 or 

), organized in a "herringbone" motif.
  • The Cationic Anchor: The sodium ion (

    
    ) is not isolated; it is octahedrally coordinated (
    
    
    
    ) by oxygen atoms from the nitro group, the phenolate oxygen, and—crucially—the water molecules.
  • The Hydration Shell: The "dihydrate" designation implies two water molecules per formula unit. These are lattice-bound water molecules involved in a rigid hydrogen-bonding network, distinct from surface moisture.[1]

  • The Chromophore: The 4-nitrophenolate anion acts as a "push-pull" system. The electron-rich phenolate oxygen (

    
    ) pushes electron density through the aromatic ring to the electron-withdrawing nitro group (
    
    
    
    ), enhancing molecular hyperpolarizability (
    
    
    ).
Diagram 1: Resonance & Structural Logic

The following diagram illustrates the electronic redistribution upon salt formation that drives the spectral shifts observed in IR and Raman.

ResonanceLogic Phenol Neutral 4-Nitrophenol Deprotonation Deprotonation (NaOH) Phenol->Deprotonation pH > 7.2 Phenolate 4-Nitrophenolate Anion Deprotonation->Phenolate Resonance Quinonoid Resonance (Charge Transfer) Phenolate->Resonance Electron Push Lattice Lattice Modes (Na-O & H-Bonding) Phenolate->Lattice + Na⁺ + 2H₂O ShiftNO2 NO2 Sym Stretch Red Shift (~1340 -> 1312 cm⁻¹) Resonance->ShiftNO2 Lower N-O Bond Order ShiftCO C-O Stretch Blue Shift (Bond Shortening) Resonance->ShiftCO Higher C-O Bond Order

Caption: Electronic and structural causality flow. Deprotonation triggers a quinonoid resonance character, lowering the N-O bond order (red shift) while strengthening the C-O bond (blue shift).

Experimental Methodology

Reliable data depends on preserving the hydration state. Dehydration (loss of lattice water) transforms the crystal structure, collapsing the Na-coordination network and altering the spectrum.

Sample Preparation Protocol

Objective: Prepare samples without inducing phase transition (dehydration).[1]

MethodProtocol StepsCritical Control Points
FT-IR (KBr Pellet) 1. Mix 1 mg NPNa[1]·2H₂O with 100 mg dry KBr.2. Grind gently in an agate mortar.3. Press at 8-10 tons for 2 mins.Do not over-grind. Excessive friction heat can dehydrate the salt (turning yellow powder to orange/red anhydrous spots).[1]
FT-IR (ATR) 1. Place ~10 mg of crystal directly on Diamond/ZnSe crystal.2.[1] Apply moderate pressure clamp.[1]Preferred method. Avoids ion exchange with KBr and dehydration issues.[1]
Raman (Solid) 1. Place crystalline powder in a glass capillary or on a microscope slide.2. Focus laser (532 nm or 785 nm).[1]Laser Power < 10 mW. The sample is colored (yellow) and absorbs visible light.[1] High power will burn the sample (thermal degradation).[1]
Diagram 2: Sample Handling Workflow

SamplePrep cluster_IR FT-IR Path cluster_Raman Raman Path Raw Raw Material (NPNa·2H₂O) Check Visual Inspection (Bright Yellow Crystals) Raw->Check ATR ATR Sampling (Diamond Crystal) Check->ATR Recommended KBr KBr Pellet (Risk: Dehydration) Check->KBr Traditional Micro Microscope Slide (No Cover Slip) Check->Micro Laser Laser Selection (785 nm preferred to minimize fluorescence) Micro->Laser

Caption: Analytical workflow emphasizing ATR for IR to prevent dehydration and NIR excitation (785 nm) for Raman to mitigate fluorescence.

Spectral Decoding & Analysis

The "Fingerprint" Logic

The transition from 4-nitrophenol to its sodium salt is dominated by the Intramolecular Charge Transfer (ICT) .

  • Neutral Phenol: The -OH group is a weak donor.

  • Phenolate Anion: The

    
     is a powerful donor. It pumps electron density into the ring, increasing the double-bond character of the 
    
    
    
    bond and the
    
    
    ring bonds, but decreasing the bond order of the
    
    
    bonds (more single-bond character).

Result: The


 stretching frequencies shift to lower wavenumbers (Red Shift) compared to the neutral molecule.
Detailed Band Assignment Table
Frequency (cm⁻¹)Vibration ModeFT-IR IntensityRaman ActivityStructural Significance
3200 - 3600

Water
Broad, MediumWeakIndicates presence of lattice water (dihydrate).[1] Broadness due to H-bonding network.[1]
3020 - 3100

Aromatic
WeakMediumStandard aromatic signature.[1]
1590 - 1610

Ring
StrongStrongEnhanced by the quinonoid resonance character of the phenolate ring.
1528

StrongWeakAsymmetric nitro stretch.[1][3] Shifted lower than neutral phenol (~1540).[1]
1400 - 1450

+

MediumMediumRing deformation modes.[1]
1312

Very StrongVery Strong Diagnostic Peak. Symmetric nitro stretch.[1] Major red shift from ~1340 cm⁻¹ in neutral phenol due to resonance.[1]
1280 - 1300

Phenolic
StrongWeakDiagnostic Peak. Blue shift from neutral phenol (~1230 cm⁻¹) due to increased C-O bond order (

character).[1]
1100 - 1180

In-plane
MediumMediumSensitive to substitution pattern (para).[1]
850 - 860

MediumStrongIncreased intensity due to conjugation.
< 200 Lattice ModesAbs (Far IR)StrongPhonon modes involving

interactions and librations of water molecules.[1]
Raman Specifics

Raman is particularly useful for this salt because the water signal (OH stretch) is very weak in Raman, unlike in IR where it can obscure the CH region.

  • The 1312 cm⁻¹ Super-Band: The symmetric

    
     stretch is the dominant feature in the Raman spectrum.[3] Its intensity correlates with the degree of charge transfer, making it a proxy for NLO efficiency.
    
  • Lattice Region (<200 cm⁻¹): This region is critical for distinguishing the dihydrate from the anhydrate. The dihydrate will show specific phonon modes corresponding to the rigid hydrogen-bonded water lattice that disappear upon dehydration.

Applications in R&D

Understanding these spectra is vital for:

  • Polymorph Screening: Distinguishing the stable dihydrate (shelf-stable) from metastable anhydrates using the OH region (IR) and lattice region (Raman).[1]

  • NLO Material QC: The position of the

    
     symmetric stretch (1312 cm⁻¹) serves as a quality indicator for the crystal's electronic environment.
    
  • Impurity Profiling: In paracetamol synthesis, 4-nitrophenol is a precursor.[1] The salt spectrum (phenolate) is distinct from the neutral impurity, allowing pH-dependent monitoring.

References

  • Minemoto, H., et al. (1994).[1][2][4][5] "Crystal growth and the nonlinear optical properties of 4-nitrophenol sodium salt dihydrate and its deuterated material." Journal of Applied Physics.

  • Muthuraman, M., et al. (1999).[1][6] "Sodium 4-nitrophenolate 4-nitrophenol dihydrate crystal: a new herringbone structure for quadratic nonlinear optics."[1][4][7][8] Journal of Materials Chemistry.

  • Brahadeeswaran, S., et al. (1999).[1][5][9] "Nonlinear optical activity of anhydrous and hydrated sodium p-nitrophenolate." Journal of Crystal Growth.

  • Muralidharan, S., et al. (2014).[1][7] "Growth and Characterization of Sodium 4-Nitrophenolate: 4-Nitrophenol Dihydrate by Gel Growth Technique." International Journal of ChemTech Research.

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 53442863, 4-Nitrophenol sodium salt hydrate." PubChem. [1]

Sources

An In-depth Technical Guide to the Thermal Stability of 4-Nitrophenol Sodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the thermal stability of 4-nitrophenol sodium salt dihydrate (C₆H₄NNaO₃·2H₂O), a crucial intermediate in various industrial processes, including the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] A thorough understanding of its thermal behavior is paramount for ensuring safe handling, optimizing process conditions, and maintaining product quality. This document delves into the fundamental principles of thermal analysis as applied to this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of 4-Nitrophenol Sodium Salt Dihydrate

4-Nitrophenol sodium salt dihydrate, the sodium salt of 4-nitrophenol, is a bright yellow crystalline solid highly soluble in water.[1] Its chemical structure, featuring a nitro group (-NO₂) at the para position of the benzene ring and a sodium ion, imparts significant reactivity and solubility, making it a versatile chemical intermediate.[1] However, the presence of the nitro group also introduces potential thermal instability, a critical consideration in its industrial applications.[2][3] This guide will elucidate the thermal decomposition pathway of this compound, providing a robust framework for its safe and effective utilization.

Core Principles of Thermal Stability Assessment

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. For 4-nitrophenol sodium salt dihydrate, this involves a multi-stage process beginning with dehydration followed by the decomposition of the anhydrous salt. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing these events.

Why Thermal Analysis is Critical:

  • Safety: The decomposition of nitrophenols and their salts can be highly exothermic and even violent, posing significant safety risks if not properly understood and controlled.[2][3]

  • Process Optimization: Knowledge of decomposition temperatures allows for the definition of safe operating limits for drying, milling, and other manufacturing processes.

  • Quality Control: The hydration state of the salt can impact its physical and chemical properties. Thermal analysis provides a reliable method for quantifying the water content.

Experimental Determination of Thermal Stability

A combination of TGA and DSC provides a comprehensive thermal profile of 4-nitrophenol sodium salt dihydrate.

Methodology: A Self-Validating System

The protocols described below are designed to be self-validating, meaning the results from TGA and DSC should correlate and provide a cohesive understanding of the thermal events.

3.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This is ideal for quantifying the loss of water of hydration and subsequent decomposition.

Experimental Protocol: TGA of 4-Nitrophenol Sodium Salt Dihydrate

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-nitrophenol sodium salt dihydrate into a standard aluminum or ceramic pan. A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min. An inert atmosphere prevents oxidative side reactions and allows for the study of the intrinsic thermal decomposition.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining reproducible results. Faster rates can shift decomposition temperatures to higher values, while slower rates provide better resolution of thermal events.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition.

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on endothermic (heat absorbing) and exothermic (heat releasing) processes.

Experimental Protocol: DSC of 4-Nitrophenol Sodium Salt Dihydrate

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-nitrophenol sodium salt dihydrate into a hermetically sealed aluminum pan. Hermetic sealing is essential to contain the water vapor released during dehydration and obtain an accurate enthalpy value for this transition.

  • Atmosphere: Use a nitrogen purge gas at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. Using the same heating rate as in the TGA experiment allows for direct correlation of the observed thermal events.

  • Data Analysis: Record the heat flow as a function of temperature. The DSC curve will show peaks corresponding to dehydration (endothermic) and decomposition (exothermic).

Visualization of the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh_tga Weigh 5-10 mg (TGA) pan_tga Place in TGA pan weigh_tga->pan_tga weigh_dsc Weigh 2-5 mg (DSC) pan_dsc Place in hermetic DSC pan and seal weigh_dsc->pan_dsc tga TGA Analysis (30-500°C @ 10°C/min, N2) pan_tga->tga dsc DSC Analysis (30-400°C @ 10°C/min, N2) pan_dsc->dsc tga_curve TGA Curve (Mass Loss vs. Temp) tga->tga_curve dsc_curve DSC Curve (Heat Flow vs. Temp) dsc->dsc_curve correlation Correlate TGA & DSC Data tga_curve->correlation dsc_curve->correlation stability_report Thermal Stability Profile correlation->stability_report

Caption: Workflow for the thermal analysis of 4-nitrophenol sodium salt dihydrate.

Analysis and Interpretation of Thermal Data

The thermal decomposition of 4-nitrophenol sodium salt dihydrate proceeds in distinct stages, as revealed by TGA and DSC analysis.

Dehydration Stage

The initial mass loss observed in the TGA thermogram corresponds to the loss of the two molecules of water of crystallization. This is an endothermic process, as confirmed by the corresponding endotherm in the DSC curve.

Thermal EventApproximate Temperature Range (°C)Mass Loss (TGA)DSC Event
Dehydration65 - 150~19-20%Endothermic Peak

Note: The temperature range can vary slightly depending on experimental conditions such as heating rate and sample preparation.

The theoretical mass loss for two water molecules from C₆H₄NNaO₃·2H₂O (molar mass: 197.11 g/mol ) is approximately 18.27%. The experimentally observed mass loss should be in close agreement with this value.

Decomposition of the Anhydrous Salt

Following dehydration, the anhydrous sodium 4-nitrophenolate undergoes decomposition. This is a complex and highly exothermic process.

Thermal EventApproximate Onset Temperature (°C)Mass Loss (TGA)DSC Event
Decomposition> 250SignificantSharp Exothermic Peak

Studies have shown that the decomposition of sodium nitrophenolates is significantly more violent and exhibits more intense exothermic peaks compared to their corresponding nitrophenols.[1][2][3] This is attributed to the intermolecular catalytic effect of the phenoxy group, leading to an autocatalytic decomposition pathway.[1][3]

The Causality Behind Experimental Choices
  • Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Faster heating rates can lead to a shift of the decomposition onset to higher temperatures and may cause overlapping of thermal events, making interpretation difficult. Conversely, slower heating rates can improve the resolution of closely occurring events but significantly increase the analysis time. The choice of heating rate should be justified based on the specific information required from the analysis.

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to study the intrinsic thermal stability of the compound without the influence of oxidative reactions. If the material is to be processed in the presence of air, performing the analysis under an air atmosphere would provide more relevant data for that specific application, although the decomposition profile would likely be different and more complex.

The Autocatalytic Decomposition Pathway: A Mechanistic Insight

The violent decomposition of sodium 4-nitrophenolate is a critical safety concern. The proposed mechanism involves an autocatalytic process where the phenoxy group of one molecule facilitates the decomposition of another.

G substance Sodium 4-Nitrophenolate (Anhydrous) intermediate Reactive Intermediates substance->intermediate heat Heat (>250°C) heat->substance products Decomposition Products (e.g., NOx, CO, CO2) intermediate->products autocatalysis Intermolecular Catalysis (Phenoxy Group) intermediate->autocatalysis autocatalysis->substance Accelerates Decomposition

Caption: Conceptual diagram of the autocatalytic decomposition of sodium 4-nitrophenolate.

This autocatalytic nature means that once the decomposition begins, it can accelerate rapidly, leading to a thermal runaway reaction. This underscores the importance of maintaining processing temperatures well below the onset of decomposition.

Safety, Handling, and Storage Recommendations

Given its potential for hazardous thermal decomposition, strict adherence to safety protocols is essential when handling 4-nitrophenol sodium salt dihydrate.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Handle in a well-ventilated area to avoid inhalation of dust.[4][5]

  • Storage: Store in a cool, dry, and well-ventilated place away from sources of heat and ignition.[1][4][5] Keep containers tightly closed to prevent moisture absorption, which can affect its stability.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[1]

Conclusion

The thermal stability of 4-nitrophenol sodium salt dihydrate is a multifaceted characteristic that dictates its safe and effective use in various industrial applications. Through the judicious application of thermal analysis techniques such as TGA and DSC, a comprehensive understanding of its dehydration and decomposition behavior can be achieved. The key takeaway for researchers and process chemists is the recognition of the autocatalytic and highly exothermic nature of its decomposition. This necessitates a conservative approach to its thermal processing, with strict temperature controls to prevent the initiation of a thermal runaway. The methodologies and insights provided in this guide serve as a robust foundation for the safe handling and optimization of processes involving this important chemical intermediate.

References

  • Kajay Remedies. (n.d.). Sodium 4-Nitrophenolate Dihydrate C CAS 824-78-2. Retrieved from [Link]

  • Muralidharan, S., Srinivasan, T., Sastikumar, D., & Gopalakrishnan, R. (2014). Growth and Characerization of Sodium 4-Nitrophenolate: 4- Nitrophenol Dihydrate by Gel Growth Technique. International Journal of ChemTech Research, 6(5), 2946-2951.
  • Lazzarotto, M., Nachtigall, F. F., de Andrade de Siqueira, G. L., & da Silveira Lazzarotto, S. R. (2019). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Journal of Thermal Analysis and Calorimetry, 138(4), 2731-2738.
  • Srinivasan, S., & Raj, A. A. (2015). Growth, spectral, optical and thermal properties of nonlinear optical sodium para-nitrophenolate dihydrate single crystals.
  • PubChem. (n.d.). Sodium 4-nitrophenolate dihydrate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Growth and Characerization of Sodium 4-Nitrophenolate: 4- Nitrophenol Dihydrate by Gel Growth Technique. Retrieved from [Link]

  • Weng, S., Feng, W., Wu, W., Guo, Z., Chen, L., & Chen, W. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development, 27(6), 1145-1153.
  • Muthuraman, M., Bagieu-Beucher, M., Masse, R., Nicoud, J. F., & Desiraju, G. R. (1999). Sodium 4-nitrophenolate 4-nitrophenol dihydrate crystal: A new herringbone structure for quadratic nonlinear optics.
  • Weng, S., Feng, W., Wu, W., Guo, Z., Chen, L., & Chen, W. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. ACS Publications. [Link]

  • ResearchGate. (n.d.). TG/DTA curve of SPNP. Retrieved from [Link]

Sources

4-Nitrophenol sodium salt dihydrate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide serves as a critical operational manual for researchers utilizing 4-Nitrophenol sodium salt dihydrate (Sodium 4-nitrophenoxide dihydrate). While widely ubiquitous as a chromogenic standard in enzyme kinetics (specifically alkaline phosphatase and lipase assays), this compound presents a unique duality: it is a high-precision analytical tool that simultaneously poses specific toxicological risks (methemoglobinemia) and physical hazards (flammable solid).

This document moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of safety , ensuring that experimental rigor and personnel protection are coupled in a self-validating workflow.

Physicochemical Characterization

Precise identification is the first step in safety. Users must distinguish between the anhydrous salt and the dihydrate form to ensure stoichiometric accuracy in solution preparation.

ParameterData
Chemical Name 4-Nitrophenol sodium salt dihydrate
Synonyms Sodium p-nitrophenolate dihydrate; p-Nitrophenol sodium salt
CAS Number 66924-59-2 (Specific for Dihydrate) / 824-78-2 (Anhydrous)
Molecular Formula C₆H₄NNaO₃[1][2][3][4][5] · 2H₂O
Molecular Weight 197.12 g/mol
Appearance Yellow to orange crystalline solid or powder
Solubility Highly soluble in water; Soluble in ethanol
pKa ~7.15 (Phenolic group)
Absorbance Max 405 nm (in alkaline conditions, pH > 8.0)

Toxicological Mechanistics: The Hidden Hazard

Unlike simple irritants, the primary danger of nitro-aromatic compounds lies in their metabolic activation.

The Methemoglobinemia Pathway

4-Nitrophenol sodium salt is rapidly absorbed through the respiratory tract and skin. Once systemic, it interferes with the oxygen-carrying capacity of the blood.[6][7] The nitro group is reduced to a hydroxylamine intermediate, which oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin (MetHb) .[6][8] MetHb cannot bind oxygen, leading to functional anemia and cellular hypoxia.[6][8]

Expert Insight: Standard pulse oximetry is often inaccurate in the presence of MetHb, often showing a false saturation of ~85%. Diagnosis requires Co-oximetry.

Visualization: Toxicity Mechanism

The following diagram illustrates the biological cascade following exposure.

ToxicityMechanism Exposure Exposure (Inhalation/Dermal) Absorption Systemic Absorption Exposure->Absorption Metabolism Hepatic Reduction (Nitro -> Hydroxylamine) Absorption->Metabolism Oxidation Hemoglobin Oxidation (Fe2+ -> Fe3+) Metabolism->Oxidation Oxidative Stress Hypoxia Methemoglobinemia (Tissue Hypoxia) Oxidation->Hypoxia Loss of O2 Transport

Figure 1: Biological pathway of 4-Nitrophenol induced methemoglobinemia.

Strategic Handling & Storage

The dihydrate form is hygroscopic and classified as a Flammable Solid (Category 2) . Handling protocols must mitigate static discharge and moisture uptake, which can alter the effective mass and ruin quantitative standard curves.

Engineering Controls
  • Static Control: Use anti-static weighing boats and grounded spatulas. The dry powder can carry an electrostatic charge, increasing the risk of dispersion or ignition.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible. While the dihydrate is stable, minimizing oxidation preserves purity for sensitive kinetic assays.

  • Ventilation: All weighing must occur inside a certified chemical fume hood to prevent inhalation of dust.

Storage Conditions
  • Temperature: Store at room temperature (15–25°C).

  • Segregation: Keep away from strong oxidizing agents and strong acids. Contact with acids may liberate free 4-nitrophenol, altering solubility and toxicity profiles.

Validated Application Protocol: Standard Curve Generation

Context: This compound is the "gold standard" product for Alkaline Phosphatase (ALP) assays. The following protocol ensures safety while guaranteeing data integrity through a self-validating step.

The "Self-Validating" Workflow

This protocol uses the Molar Extinction Coefficient (


) as a quality control checkpoint. At 405 nm in 1M NaOH, 

for p-Nitrophenol is approximately 18,000 - 18,500 M⁻¹cm⁻¹ . If your prepared standard deviates >5% from this, the solid may have hydrated further or degraded.
Step-by-Step Methodology
  • Preparation (PPE): Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Ensure the balance is in a fume hood or use a powder funnel to transfer to a hood immediately.

  • Weighing: Weigh 19.71 mg of 4-Nitrophenol sodium salt dihydrate.

    • Calculation: 19.71 mg / 197.12 g/mol = 0.1 mmol.

  • Solubilization (Primary Stock): Dissolve in 10 mL of 0.02 M NaOH.

    • Result: 10 mM Stock Solution.

    • Why NaOH? Ensures the phenol is fully deprotonated (phenolate form), maximizing the yellow color (chromophore) and stability.

  • Validation Step (The Checkpoint):

    • Dilute the stock 1:100 (10 µL stock + 990 µL 1M NaOH). Final concentration = 0.1 mM.

    • Measure Absorbance at 405 nm (A405).

    • Expected A405: ~1.80 to 1.85 (Pathlength = 1 cm).

    • Action: If A405 < 1.7, the powder has likely absorbed excess water; re-calculate mass based on water content or re-dry.

  • Serial Dilution: Proceed with serial dilutions for your assay only after passing the validation step.

Visualization: Experimental Workflow

AssayProtocol Weighing Weigh 19.71 mg (Use Anti-static tools) Solubilization Dissolve in 0.02M NaOH (Create 10mM Stock) Weighing->Solubilization Validation QC Checkpoint: Dilute 1:100 & Measure A405 Solubilization->Validation Decision Is A405 ~ 1.8? Validation->Decision Proceed Proceed to Serial Dilution Decision->Proceed Yes Recalibrate Fail: Recalculate Water Content Decision->Recalibrate No

Figure 2: Self-validating standard curve preparation workflow.

Emergency Response & Waste Management

First Aid Specifics
  • Eye Contact: Rinse immediately with water for 15 minutes.[9][10][11][12] Remove contact lenses.[5][10][12]

  • Skin Contact: Wash with soap and water.[5][9][10][11][12][13] Do not use ethanol for washing skin, as it may enhance transdermal absorption of the nitro compound.

  • Ingestion: If conscious, rinse mouth. Seek immediate medical attention.

  • Antidote: In cases of severe methemoglobinemia (cyanosis, SpO2 < 85%), medical professionals may administer Methylene Blue (1-2 mg/kg IV) to reduce MetHb back to Hemoglobin.

Disposal (RCRA Compliance)

4-Nitrophenol salts are environmental toxins.

  • Do NOT pour down the drain.[14]

  • Collect in a dedicated "Toxic Organic Waste" container.

  • Incineration is the preferred method of disposal via a licensed hazardous waste contractor.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24868066, 4-Nitrophenol sodium salt hydrate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Sodium 4-nitrophenolate. Retrieved from [Link]

  • Ludeman, M. J., et al. (2006).Kinetic analysis of phosphatase activity. Journal of Biomolecular Screening.

Sources

Methodological & Application

Application Note: High-Precision pH Determination Using 4-Nitrophenol Sodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

4-Nitrophenol (4-NP) is a well-established colorimetric pH indicator widely utilized in analytical chemistry, environmental monitoring, and enzymatic assays[1]. While the free acid form of 4-nitrophenol is common, it has limited aqueous solubility. For high-precision quantitative work, utilizing 4-Nitrophenol sodium salt dihydrate (CAS: 66924-59-2) provides a critical experimental advantage: it is highly water-soluble[2].

The Causality of the Salt Choice: Dissolving the free acid often requires organic co-solvents (such as ethanol or DMSO). Introducing organic solvents into an aqueous system alters the dielectric constant of the assay medium, which artificially shifts the apparent pKa of the indicator and introduces measurement artifacts. The sodium salt dihydrate eliminates this need, ensuring the thermodynamic integrity of the aqueous buffer system.

The utility of 4-nitrophenol as a pH indicator stems from the pH-dependent ionization of its phenolic hydroxyl group[1]. The compound exhibits a pKa of approximately 7.08 to 7.15 at room temperature[1][3].

  • Acidic Conditions (pH < 5.4): The molecule exists predominantly in its protonated form, which is colorless to pale yellow, with a weak absorbance maximum around 317 nm[1].

  • Basic Conditions (pH > 7.5): Deprotonation yields the 4-nitrophenolate anion[1]. The delocalization of the oxygen lone pair across the conjugated benzene ring and the electron-withdrawing nitro group induces a strong bathochromic shift, producing a vibrant yellow color with a robust absorbance maximum at 405 nm (

    
    )[1][4].
    

G A 4-Nitrophenol (Protonated, OH) B 4-Nitrophenolate (Deprotonated, O⁻) A->B pH > 7.5 Deprotonation C Colorless / Pale Yellow λmax = 317 nm A->C E Isosbestic Point λ = 348 nm (Constant Absorbance) A->E B->A pH < 5.4 Protonation D Bright Yellow λmax = 400-405 nm B->D B->E

Figure 1: pH-dependent chemical equilibrium and spectral shifts of 4-Nitrophenol.

Physicochemical Properties

To ensure accurate molarity calculations and spectral tracking, the exact properties of the dihydrate salt must be referenced[1][2][5].

PropertyValue / Description
Chemical Name 4-Nitrophenol sodium salt dihydrate
CAS Number 66924-59-2
Molecular Formula

Molecular Weight 197.12 g/mol
pKa (in water, 25 °C) ~7.15

(Protonated Form)
317 nm

(Deprotonated Form)
405 nm
Isosbestic Point 348 nm
Visual Transition Interval pH 5.4 (Colorless) to pH 7.5 (Yellow)

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution

Causality Check: 4-Nitrophenol exhibits polymorphs that are light-sensitive. The beta-form gradually turns red upon irradiation by sunlight[1][3]. Storing the solution in amber glass is mandatory to prevent photodegradation.

Materials:

  • 4-Nitrophenol sodium salt dihydrate (MW: 197.12 g/mol )[2][5]

  • Ultra-pure water (18.2 M

    
    cm)
    
  • Amber glass volumetric flask (100 mL)

Step-by-Step Methodology:

  • Weighing: Analytically weigh exactly 197.1 mg of 4-Nitrophenol sodium salt dihydrate.

  • Transfer: Transfer the crystalline powder to the 100 mL amber glass volumetric flask.

  • Dissolution: Add approximately 80 mL of ultra-pure water. Agitate gently until fully dissolved. Note: Because this is the sodium salt, it will dissolve rapidly at room temperature without the need for sonication or heating.

  • Volume Adjustment: Make up the volume to exactly 100 mL with ultra-pure water.

  • Storage: Seal tightly and store at 4 °C in the dark. This yields a stable 10 mM stock solution.

Protocol 2: Spectrophotometric pH Determination & Self-Validation

This protocol describes how to measure the pH of an unknown buffered solution using the indicator, incorporating a self-validating internal control.

Workflow Step1 1. Prepare 4-NP Sodium Salt Stock Solution (10 mM) Step2 2. Buffer Calibration (pH 4.0 to 10.0) Step1->Step2 Step3 3. Spectrophotometric Measurement Step2->Step3 Step4 4. Record Absorbance at 405 nm (Indicator) Step3->Step4 Step5 5. Record Absorbance at 348 nm (Validation) Step3->Step5 Step6 6. Calculate pH via Henderson-Hasselbalch Step4->Step6 Step5->Step6 Verify total concentration

Figure 2: Spectrophotometric workflow for pH determination with self-validation.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 10 mM stock solution into your unknown sample and a series of known pH standard buffers (pH 5.0 to 9.0) to achieve a final indicator concentration of 50 µM.

  • Blanking: Blank the UV-Vis spectrophotometer using the respective buffer solutions without the indicator to eliminate background scattering.

  • Primary Measurement (405 nm): Measure the absorbance of all samples at 405 nm. This wavelength specifically quantifies the concentration of the deprotonated 4-nitrophenolate anion[1][4].

  • Validation Measurement (348 nm): Measure the absorbance of all samples at 348 nm (the isosbestic point)[1].

    • Self-Validation Logic: The absorbance at 348 nm must remain constant across all samples regardless of pH. If

      
       varies by more than 5% between cuvettes, it indicates a pipetting error, evaporation, or compound degradation. The specific sample must be rejected and re-prepared[1].
      
  • Data Analysis: Use the Henderson-Hasselbalch equation to calculate the exact pH of the unknown:

    
    
    Where 
    
    
    
    is the absorbance of the unknown at 405 nm,
    
    
    is the absorbance of the fully protonated form (measured in a pH 4.0 buffer), and
    
    
    is the absorbance of the fully deprotonated form (measured in a pH 10.0 buffer).

Quantitative Data Summary: Expected Absorbance Profile

Assuming a final concentration of 50 µM and a 1 cm pathlength cuvette, researchers should expect the following theoretical absorbance profile during the assay:

Solution pHDominant SpeciesVisual ColorExpected

Expected

(Validation)
4.0 4-Nitrophenol (Protonated)Colorless~0.010~0.270
6.0 Mixture (Mostly Protonated)Pale Yellow~0.075~0.270
7.15 (pKa) 50% Protonated / 50% DeprotonatedYellow~0.460~0.270
8.5 Mixture (Mostly Deprotonated)Bright Yellow~0.880~0.270
10.0 4-Nitrophenolate (Deprotonated)Intense Yellow~0.920~0.270

Note: The constant


 value confirms system integrity throughout the titration[1].

References

  • Title: 4-Nitrophenol - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: 4-Nitrophenol - ChemEurope Source: chemeurope.com URL: [Link]

Sources

Application Note: 4-Nitrophenol Sodium Salt Dihydrate in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Biochemical Rationale

In the landscape of drug development and high-throughput screening, enzymatic assays utilizing p-nitrophenyl (pNP) substrates remain a cornerstone for quantifying hydrolase activity (e.g., phosphatases, glycosidases, and lipases). The enzymatic cleavage of these synthetic substrates yields p-nitrophenol, a chromogenic product. However, accurate quantification demands a robust calibration system. This technical guide details the critical role of 4-Nitrophenol sodium salt dihydrate as the optimal standard, providing researchers with a self-validating protocol for precise kinetic and endpoint measurements.

Mechanistic Causality: The "Why" Behind the Sodium Salt

To understand why 4-nitrophenol sodium salt dihydrate is preferred over free 4-nitrophenol, one must examine the molecular causality of the assay. Free 4-nitrophenol has a


 of approximately 7.15[1]. At physiological pH (e.g., pH 7.4), the molecule exists in a dynamic equilibrium between its protonated (colorless) and deprotonated (phenolate) forms. Because only the phenolate anion exhibits the intense yellow color with an absorption maximum (

) at 405 nm, direct absorbance measurements at near-neutral pH are highly vulnerable to minor pH fluctuations, leading to unacceptable coefficients of variation (CV).

To force the equilibrium entirely toward the phenolate anion, enzymatic reactions are terminated using an alkaline "stop solution" (typically 0.1 M - 1.0 M NaOH or


, pH > 9.0). When constructing a standard curve, using the sodium salt dihydrate  form of 4-nitrophenol is a deliberate, field-proven choice. It is already in the fully deprotonated state, highly water-soluble, and immediately mimics the exact thermodynamic and optical state of the stopped assay[2].

G Substrate pNP-Substrate (Colorless) pNP 4-Nitrophenol (pKa ~7.15) Substrate->pNP Hydrolysis Enzyme Enzyme (e.g., Phosphatase) Enzyme->pNP Phenolate 4-Nitrophenolate (Yellow, 405 nm) pNP->Phenolate Deprotonation Stop Alkaline Stop Solution (pH > 9.0) Stop->Phenolate

Figure 1: Enzymatic conversion of pNP-substrate to 4-nitrophenolate under alkaline conditions.

The Necessity of an Empirical Standard Curve

A common question in assay development is: Why not simply use the Beer-Lambert law (


) with the established molar extinction coefficient?

While the theoretical molar extinction coefficient (


) of 4-nitrophenolate at 405 nm is widely cited as 18,000 

[3], relying solely on this constant in microplate formats is an experimental pitfall. Unlike a standard cuvette with a fixed 1 cm pathlength, the optical pathlength in a 96-well plate is dictated by the liquid volume and the meniscus curvature. For example, a 200 µL volume in a standard flat-bottom well typically yields a pathlength of ~0.55 cm. An empirical standard curve intrinsically corrects for pathlength, buffer matrix effects, and temperature variations, creating a self-validating system.

Workflow Stock 1. Prepare 10 mM Stock (4-Nitrophenol sodium salt) Dilution 2. Serial Dilution (0-100 µM in Assay Buffer) Stock->Dilution StopAdd 3. Add Stop Solution (Match Assay Matrix) Dilution->StopAdd Read 4. Measure Absorbance (405 nm) StopAdd->Read Plot 5. Generate Standard Curve (Absorbance vs. Concentration) Read->Plot

Figure 2: Workflow for generating a 4-nitrophenol standard curve for enzyme activity assays.

Experimental Protocols

Protocol A: Preparation of the 4-Nitrophenolate Standard Curve

Objective: Generate a precise standard curve (0–100 µM) that perfectly matches the sample matrix.

  • Stock Preparation: Dissolve 4-Nitrophenol sodium salt dihydrate in deionized water to create a 10 mM stock solution. Store protected from light at 4°C.

  • Working Solution: Dilute the 10 mM stock 1:10 in your specific Assay Buffer to create a 1 mM (1,000 µM) working solution.

  • Serial Dilution: Prepare standards in a 96-well clear-bottom microplate as outlined in the Data Presentation table below.

  • Matrix Matching (Critical Step): Add 100 µL of the Alkaline Stop Solution (e.g., 0.5 M NaOH) to all standard wells. The final volume must equal the final volume of your assay samples (e.g., 200 µL).

  • Measurement: Read the absorbance at 405 nm using a microplate reader. Subtract the blank (0 µM) absorbance from all standard readings to generate the

    
    .
    
Protocol B: Generic pNPP Enzyme Activity Assay (Endpoint)

Objective: Measure Alkaline Phosphatase (ALP) activity using p-Nitrophenyl Phosphate (pNPP).

  • Reaction Initiation: Add 10 µL of the enzyme sample to 90 µL of Assay Buffer containing 5 mM pNPP in a 96-well plate.

  • Incubation: Incubate at 37°C for exactly 30 minutes. Protect the plate from light to prevent photo-degradation of the substrate.

  • Termination: Add 100 µL of Alkaline Stop Solution (0.5 M NaOH) to quench the enzyme and fully develop the phenolate color[2].

  • Quantification: Measure absorbance at 405 nm. Interpolate the corrected absorbance against the empirical standard curve to determine the moles of product formed.

Quantitative Data Presentation

The following table demonstrates a self-validating standard curve setup for a 96-well plate format (200 µL final volume). The expected absorbance values are calculated assuming an effective pathlength of ~0.55 cm and an extinction coefficient of 18,000


.
StandardFinal Conc. (

M)*
Vol. of 1 mM pNP-Na (

L)
Vol. of Assay Buffer (

L)
Vol. of Stop Solution (

L)
Expected

(Pathlength ~0.55 cm)
Blank 001001000.000
Std 1 10298100~0.099
Std 2 20496100~0.198
Std 3 40892100~0.396
Std 4 601288100~0.594
Std 5 801684100~0.792
Std 6 1002080100~0.990

*Note: The final concentration is calculated based on the 200 µL total well volume.

Self-Validating System & Troubleshooting

  • Matrix Integrity: The standard curve must contain the exact same concentration of Assay Buffer and Stop Solution as the biological samples. Buffer salts, detergents, and protein content can slightly shift the

    
     or alter the localized extinction coefficient.
    
  • Linear Range Verification: The absorbance of the highest standard (100 µM) should be approximately 0.990 in a 200 µL volume. If sample absorbances exceed the linear range of the standard curve (typically

    
    ), the assay is no longer operating under steady-state kinetics. You must dilute the samples in Assay Buffer and re-assay.
    
  • Background Subtraction: Always subtract the absorbance of the Blank well from both the standard curve points and the enzyme samples. Unhydrolyzed pNPP substrate can exhibit a faint background absorbance at 405 nm, which must be mathematically removed to ensure trustworthiness in the final specific activity calculation.

References

  • Title: p-nitrophenol sodium salt | C6H4NNaO3 | CID 13214 Source: PubChem URL: [Link]

Sources

protocol for azo dye synthesis using p-nitrophenol sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Azo Scaffolds using Sodium 4-Nitrophenoxide

Executive Summary & Strategic Relevance

This guide details the protocol for synthesizing azo dyes via the coupling of aryldiazonium salts with p-nitrophenol sodium salt (Sodium 4-nitrophenoxide) . While p-nitrophenol is a standard industrial intermediate, its utility in drug development lies in the azo linkage (-N=N-) , a pharmacophore exploited for colon-specific drug delivery. The azo bond acts as a "chemical fuse," stable in the upper GI tract but cleaved by bacterial azoreductases in the colon, releasing active therapeutic agents (e.g., 5-aminosalicylic acid in Sulfasalazine) .

Technical Challenge: p-Nitrophenol is electronically "deactivated" toward electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group (


). Standard coupling often fails or yields poor results.
The Solution:  We utilize the sodium salt form (phenoxide) .[1] The negative charge on the oxygen (

) acts as a powerful electron donor (+M effect), overcoming the deactivation of the nitro group and directing the incoming diazonium electrophile to the ortho position (since the para position is blocked).

Mechanistic Pathway & Logic

The synthesis proceeds via a classic Diazo Coupling mechanism.[2] The workflow is split into two phases:

  • Diazotization: Generation of the electrophile (Aryldiazonium chloride).

  • Coupling: Nucleophilic attack by the Sodium 4-nitrophenoxide.

Critical Regiochemistry: Because the para position of the phenol ring is occupied by the nitro group, coupling is forced to the ortho position relative to the hydroxyl group.[3]

Diagram 1: Reaction Mechanism & Regioselectivity

AzoCouplingMechanism cluster_conditions Critical Conditions Aniline Primary Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N≡N+ Cl-) ELECTROPHILE Aniline->Diazonium Diazotization Nitrite NaNO2 + HCl (0-5°C) Nitrite->Diazonium Complex Sigma Complex (Intermediate) Diazonium->Complex Electrophilic Attack PNP_Salt Sodium p-Nitrophenoxide (Activated Nucleophile) PNP_Salt->Complex Nucleophilic Attack (Ortho position) Product Azo Dye Product (Ortho-coupled) Complex->Product Deprotonation (Re-aromatization)

Caption: Electrophilic attack of the diazonium cation on the electron-rich ortho-carbon of the sodium p-nitrophenoxide.

Detailed Experimental Protocol

Safety Warning: Diazonium salts are unstable and can be explosive if dried. Always keep them in solution at 0–5°C. p-Nitrophenol is toxic and a skin irritant.

Materials & Reagents
  • Amine Source: Aniline (0.93 g, 10 mmol) [Note: Can be substituted with Sulfanilic acid for water-soluble analogs]

  • Coupling Agent: p-Nitrophenol (1.39 g, 10 mmol)

  • Reagents: Sodium Nitrite (

    
    ), Hydrochloric Acid (2.5 M), Sodium Hydroxide (10% aq), Sodium Carbonate (solid).
    
  • Solvent: Distilled water, Ethanol (for recrystallization).

  • Equipment: Ice bath, magnetic stirrer, vacuum filtration setup.

Phase A: Synthesis of Benzenediazonium Chloride (The Electrophile)
  • Dissolution: In a 50 mL beaker, dissolve 0.93 g of Aniline in 10 mL of 2.5 M HCl.

  • Cooling: Place the beaker in an ice-salt bath. Cool to 0–2°C .

    • Why? Diazonium salts decompose to phenols and

      
       gas above 5°C.
      
  • Nitrosation: Dissolve 0.75 g of

    
     in 5 mL of water. Add this dropwise to the aniline solution with vigorous stirring.
    
    • Endpoint Check: The solution should remain clear. If starch-iodide paper turns immediately blue, excess nitrous acid is present (neutralize with a pinch of urea if necessary).

Phase B: Preparation of the Nucleophile (Sodium p-Nitrophenoxide)
  • Activation: In a separate 100 mL beaker, dissolve 1.39 g of p-Nitrophenol in 15 mL of 10% NaOH solution.

  • Observation: The solution will turn from colorless/pale yellow to intense yellow .

    • Mechanism:[4][5][6][7][8][9][10][11] This color change confirms the formation of the phenoxide anion, extending the conjugation system .

  • Cooling: Cool this solution to 0–5°C in an ice bath.

Phase C: The Coupling Reaction
  • Addition: Slowly add the cold diazonium salt solution (Phase A) to the alkaline p-nitrophenoxide solution (Phase B) over 10 minutes.

    • Critical Control:Do NOT add the phenol to the diazonium. The diazonium must be added to the base to prevent the formation of diazo-tars.

  • pH Maintenance: The mixture must remain alkaline (pH 8–9) to keep the phenol in its reactive salt form. If the pH drops due to the acid in the diazonium solution, add solid Sodium Carbonate.

    • Caution: Avoid pH > 11, as diazonium salts react with excess hydroxide to form inert diazotates (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ), stopping the reaction .
      
  • Precipitation: Stir for 30–45 minutes at 0–5°C. A deeply colored precipitate (usually dark red or brown) will form.

  • Acidification (Optional but recommended): Carefully acidify with dilute HCl to pH ~5-6 to fully precipitate the free azo dye form if the salt form is too soluble.

  • Isolation: Filter the solid under vacuum. Wash with cold water to remove inorganic salts.

  • Purification: Recrystallize from hot ethanol/water (1:1).

Troubleshooting & Process Control

IssueProbable CauseCorrective Action
Evolution of Gas (

)
Temperature > 5°CMaintain strict ice-salt bath control.
Oily/Tarry Product pH too low (coupling failed)Ensure pH stays > 7 during addition. Add

.[12]
No Precipitate Product is soluble as saltAcidify carefully with HCl to protonate the phenolic oxygen.
Low Yield Diazotate formationpH was too high (>11). Use Carbonate buffer, not excess NaOH.
Diagram 2: Experimental Logic Flow

ExperimentalFlow Start Start Synthesis CheckTemp Is Temp < 5°C? Start->CheckTemp CheckTemp->Start No (Cool down) Diazotize Add NaNO2 to Amine/HCl CheckTemp->Diazotize Yes Mix Add Diazonium to Phenoxide Diazotize->Mix PrepareCoupler Dissolve p-Nitrophenol in NaOH PrepareCoupler->Mix CheckpH Is pH 8-10? Mix->CheckpH AdjustpH Add Na2CO3 CheckpH->AdjustpH No Precipitate Filter Product CheckpH->Precipitate Yes AdjustpH->CheckpH

Caption: Decision tree for maintaining critical process parameters (Temperature and pH) during synthesis.

Applications in Drug Development

The azo scaffold synthesized here is a model for Colon-Targeted Prodrugs .

  • Mechanism: The azo bond (

    
    ) is stable against stomach acid and small intestine enzymes.
    
  • Activation: Upon reaching the colon, the microbiome secretes azoreductase enzymes.

  • Reaction:

    
    .
    
  • Utility: This cleavage releases the active drug (e.g., 5-ASA) exactly where it is needed, minimizing systemic side effects .

References

  • Precisely Traceable Drug Delivery of Azoreductase-Responsive Prodrug for Colon Targeting. PubMed Central. Available at: [Link]

  • Reactivity of Amines: Substitution Reactions of Benzene Diazonium Salts. Chemistry LibreTexts. Available at: [Link]

  • Azoreductases in drug metabolism. PubMed Central. Available at: [Link]

Sources

Application Note: 4-Nitrophenol Sodium Salt Dihydrate as a High-Efficiency Corrosion Inhibitor for Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Corrosion Engineers, and Chemical Researchers Content Type: Technical Guide & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

The mitigation of steel corrosion in acidic environments (e.g., acid pickling, industrial descaling, and oil-well acidizing) relies heavily on the deployment of organic inhibitors. 4-Nitrophenol sodium salt dihydrate (PNP-Na·2H₂O) has emerged as a highly effective, mixed-type corrosion inhibitor.

As researchers, the selection of the sodium salt dihydrate form over the neutral 4-nitrophenol is a deliberate and critical experimental choice. The neutral free acid has limited aqueous solubility, often necessitating the use of organic co-solvents (like ethanol or DMSO). These co-solvents can independently alter the dielectric constant of the electrolyte or act as mild inhibitors themselves, thereby skewing baseline corrosion data. The sodium salt form provides immediate, complete aqueous solubility, ensuring that the measured inhibition efficiency (IE%) is solely attributable to the active nitrophenolate anion.

Mechanistically, PNP-Na operates through a synergistic "push-pull" electronic system. The phenoxide oxygen (


) is strongly electron-donating, while the nitro group (

) is electron-withdrawing. This creates a highly polarizable molecule capable of donating electron density to the vacant

-orbitals of iron (chemisorption) while simultaneously accepting electrons from the metal via retro-donation into the

-antibonding orbitals of the aromatic ring .

Physicochemical Properties & Reagent Specifications

To ensure reproducibility across laboratories, the inhibitor must meet the following baseline specifications before formulating the test environments.

PropertySpecification / ValueScientific Relevance
Chemical Formula

The dihydrate form contributes to rapid dissolution kinetics.
Molecular Weight

Required for accurate molarity calculations in stock solutions.
Appearance Yellow to orange crystalline powderColorimetric shift can be used to monitor solution stability.
Aqueous Solubility

Eliminates the need for organic co-solvents in the electrolyte.
Active Heteroatoms Nitrogen (1), Oxygen (3)Provides multiple coordination sites for iron

-orbital binding .

Adsorption Mechanism & Pathway

The inhibition process follows a sequential pathway transitioning from bulk solution dynamics to surface-level complexation. The diagram below maps the logical relationship between the inhibitor's chemical state and its protective mechanism.

InhibitorMechanism A 4-Nitrophenol Sodium Salt (PNP-Na·2H₂O) B Dissociation in Aqueous Acid (Nitrophenolate Anion + Na⁺) A->B C Protonation of Steel Surface (Positive Charge Build-up in HCl) B->C D Physisorption (Electrostatic Attraction of Anion) C->D E Chemisorption (Donor-Acceptor d-orbital coordination) C->E F Mixed-Type Inhibition (Anodic Dissolution & Cathodic H₂ Blockade) D->F E->F G Formation of Protective Monolayer (High Inhibition Efficiency) F->G

Fig 1: Logical workflow of PNP-Na dissociation, adsorption, and subsequent corrosion inhibition.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints, researchers can ensure that experimental artifacts are isolated from true electrochemical phenomena.

Protocol A: Gravimetric (Weight Loss) Analysis

Gravimetric analysis remains the gold standard for determining long-term average corrosion rates, free from the external polarization applied during electrochemical testing.

Step-by-Step Methodology:

  • Specimen Preparation: Machine mild steel into

    
     coupons.
    
  • Surface Standardization: Abrade the coupons sequentially using SiC paper from 400 up to 1200 grit.

    • Causality: Consistent surface roughness standardizes the electrochemically active surface area, ensuring that variations in mass loss are strictly due to inhibitor concentration, not localized micro-galvanic cells caused by deep scratches.

  • Cleaning: Wash with double-distilled water, degrease in an ultrasonic acetone bath for 5 minutes, dry under a stream of cold air, and weigh accurately (

    
    ).
    
  • Immersion: Suspend the coupons in

    
     of 
    
    
    
    containing varying concentrations of PNP-Na (
    
    
    to
    
    
    ) for 24 hours at
    
    
    .
  • Post-Immersion Cleaning: Remove the coupons and immerse them in Clarke’s solution (conc. HCl + antimony trioxide + stannous chloride) for 30 seconds.

    • Causality: Clarke’s solution chemically strips the corrosion products (iron oxides/chlorides) without attacking the underlying elemental iron substrate, preventing false-positive mass loss readings.

  • Final Weighing: Wash, dry, and reweigh the coupons to calculate the corrosion rate (

    
    ) and Inhibition Efficiency (
    
    
    
    ).
Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Polarization

Electrochemical techniques provide instantaneous corrosion kinetics and mechanistic insights into the double-layer capacitance.

Step-by-Step Methodology:

  • Cell Setup: Assemble a standard three-electrode cell. Use the prepared mild steel as the Working Electrode (WE) (exposed area:

    
    ), a Platinum foil as the Counter Electrode (CE), and a Saturated Calomel Electrode (SCE) as the Reference Electrode (RE).
    
  • OCP Stabilization: Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30–60 minutes.

    • Validation Checkpoint: Do not proceed until the OCP drift is less than

      
       over a 5-minute window. A drifting OCP indicates an actively evolving surface film, which violates the steady-state linearity assumption required for valid EIS data.
      
  • EIS Measurement: Apply a peak-to-peak AC signal of

    
     across a frequency range of 
    
    
    
    to
    
    
    .
    • Causality: The small

      
       amplitude ensures the system remains in a pseudo-linear current-voltage regime, preventing the AC signal from artificially accelerating the corrosion process.
      
  • Potentiodynamic Polarization (PDP): Following EIS, sweep the potential from

    
     to 
    
    
    
    versus OCP at a scan rate of
    
    
    .
    • Causality: A slow scan rate (

      
      ) minimizes the double-layer charging current, ensuring that the measured current density (
      
      
      
      ) reflects pure faradaic (corrosion) processes .

Data Interpretation & Quantitative Benchmarks

When utilizing PNP-Na as an inhibitor in


 at 

, researchers should expect data to align with the Langmuir adsorption isotherm. The table below summarizes typical quantitative benchmarks derived from validated PDP and Gravimetric studies.
Inhibitor Concentration (M)

(

)
Corrosion Rate (mm/year)Inhibition Efficiency (

)
Surface Coverage (

)
Blank (0.0 M)
























Note: The shift in both anodic and cathodic Tafel slopes (


 and 

) upon the addition of PNP-Na typically confirms its classification as a mixed-type inhibitor, retarding both half-reactions simultaneously.

References

  • Effect of Nitrophenyl derivatives on the carbon steel corrosion behavior in acidic medium: Experimental and theoretical studies.Journal of Materials and Environmental Science (IMIST).
  • Application of Ligand Field Theory in Corrosion Inhibition.
  • Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review.

Application Note: Catalytic Remediation of 4-Nitrophenol Sodium Salt Dihydrate in Wastewater

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

4-Nitrophenol (4-NP) and its water-soluble derivative, 4-nitrophenol sodium salt dihydrate, are highly refractory organic pollutants frequently discharged by the pharmaceutical, agricultural, and dye industries[1]. Due to the strong electron-withdrawing nature of the nitro group, these compounds resist standard chemical oxidation and biological degradation[2].

Consequently, the catalytic reduction of 4-NP to 4-aminophenol (4-AP) via sodium borohydride (NaBH₄) has emerged as a cornerstone methodology in advanced wastewater treatment[1]. This process serves a dual purpose: it detoxifies the effluent and recovers 4-AP, a critical, high-value precursor for analgesic and antipyretic drugs such as paracetamol[3].

Causality in Experimental Design: The "Why" Behind the Protocol

Why use 4-Nitrophenol Sodium Salt Dihydrate? Using the sodium salt dihydrate form directly yields the 4-nitrophenolate ion in aqueous solution, bypassing the need for extensive alkaline pH adjustments required to deprotonate neutral 4-NP. The 4-nitrophenolate ion exhibits a distinct, strong optical absorption peak at 400 nm (appearing bright yellow), whereas the reduced product, 4-AP, absorbs at 300 nm (colorless)[4]. This distinct spectral shift provides a self-validating, real-time isosbestic monitoring system to quantify catalytic kinetics accurately.

Why NaBH₄ and Nanoscale Catalysts? The reduction of 4-nitrophenolate by NaBH₄ is thermodynamically favorable but kinetically restricted. A large activation energy barrier exists due to the mutual electrostatic repulsion between the 4-nitrophenolate anion and the borohydride anion (BH₄⁻)[2]. The introduction of noble or transition metal nanoparticles (e.g., Pt, Ag, Cu) acts as an electron relay[5]. The catalyst surface simultaneously co-adsorbs both BH₄⁻ and 4-nitrophenolate ions. BH₄⁻ transfers surface hydride species to the metal, which subsequently reduces the nitro group through nitroso and hydroxylamine intermediates to form the final amine[3].

Mechanism NP 4-Nitrophenolate Ion (Abs: 400 nm, Yellow) Cat Metal Nanocatalyst (e.g., Pt, Ag, Cu) NP->Cat Co-adsorption BH4 NaBH4 (Hydride Donor) BH4->Cat Co-adsorption Int1 Nitroso Intermediate Cat->Int1 Electron/Hydride Transfer Int2 Hydroxylamino Intermediate Int1->Int2 AP 4-Aminophenol (Abs: 300 nm, Colorless) Int2->AP

Mechanistic pathway of 4-nitrophenolate reduction to 4-aminophenol on a metal catalyst surface.

Comparative Catalyst Performance

Recent advancements have focused on supporting metal nanoparticles on high-surface-area matrices to prevent agglomeration and enable rapid recovery from wastewater[1]. The table below synthesizes the catalytic efficiencies of various engineered systems for 4-NP reduction:

Catalyst SystemSupport Material / MethodReducing AgentPerformance / Rate Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Recovery / Reusability
Pt Nanoparticles (3.1 nm) Co-Al LDH NanosheetsNaBH₄Superior activity; rapid reduction>94.8% activity retained after 5 cycles[1]
Ag Nanoparticles α-Ti(HPO₄)₂·H₂ONaBH₄Enhanced significantly by UV-Vis lightHigh structural stability[5]
Fe₂O₃-Cu₂O-TiO₂ Magnetic NanocompositeNaBH₄High catalytic abilityExternal magnetic separation[2]
Biogenic Cu NPs Brassica oleracea L. extractNaBH₄0.1753 min⁻¹Eco-friendly, low-cost biogenic recovery

Standardized Protocol: Catalytic Reduction of 4-Nitrophenol Sodium Salt

Objective: To establish a reproducible, self-validating kinetic assay for evaluating nanocatalysts in wastewater remediation.

Materials Required:

  • 4-Nitrophenol sodium salt dihydrate (Analytical grade)

  • Sodium borohydride (NaBH₄, >98% purity)

  • Deionized (DI) water

  • Nanocatalyst powder or suspension (e.g., Pt@Co-Al LDH)

  • UV-Vis Spectrophotometer with 3 mL quartz cuvettes

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve 4-nitrophenol sodium salt dihydrate in DI water to prepare a 0.01 M stock solution. The solution will naturally exhibit a bright yellow color due to the stabilized 4-nitrophenolate ion in the aqueous medium[1].

    • Prepare a fresh 0.1 M NaBH₄ solution in ice-cold DI water to minimize premature hydrolysis.

    • Causality Note: Borohydride hydrolysis competes with 4-NP reduction, releasing H₂ gas[3]. Using a vast excess of NaBH₄ (typically 50 to 100-fold) ensures the reaction follows pseudo-first-order kinetics and prevents reductant depletion[2].

  • Reaction Assembly:

    • In a standard 3 mL quartz cuvette, add 2.5 mL of DI water.

    • Add 40 µL of the 0.01 M 4-nitrophenolate stock solution.

    • Record the baseline UV-Vis spectrum (250–500 nm). A distinct peak at 400 nm must be present.

  • Catalyst Introduction:

    • Introduce a precise loading of the catalyst (e.g., 10 mg/L final concentration) into the cuvette. Briefly agitate to ensure uniform dispersion.

  • Initiation and Kinetic Monitoring (The Self-Validating Step):

    • Add 0.3 mL of the freshly prepared 0.1 M NaBH₄ solution. Start the timer immediately.

    • Record the UV-Vis absorption spectra at regular intervals (e.g., every 30 to 60 seconds).

    • Validation Check: You must observe a concurrent decrease in the 400 nm peak (4-nitrophenolate consumption) and an increase in the 300 nm peak (4-aminophenol generation). The presence of a clear isosbestic point proves direct conversion without the formation of undesired side-products[1].

  • Data Analysis:

    • Plot

      
       against time (
      
      
      
      ), where
      
      
      is the absorbance at 400 nm. The slope of the linear regression yields the apparent rate constant (
      
      
      ).
  • Catalyst Recovery:

    • Post-reaction, recover the catalyst via centrifugation (for LDH supports)[1] or an external magnet (for Fe₂O₃-based supports)[2]. Wash with DI water and ethanol, dry, and subject to successive reaction cycles to validate operational stability.

Workflow Prep Prepare 4-NP Salt & NaBH4 Solutions Base Record Baseline UV-Vis (400 nm) Prep->Base CatAdd Add Nanocatalyst (e.g., Pt, Ag, Cu) Base->CatAdd Initiate Inject NaBH4 Start Timer CatAdd->Initiate Monitor Monitor Kinetics (400 nm 219 300 nm) Initiate->Monitor Recover Recover Catalyst (Centrifuge/Magnet) Monitor->Recover Recover->Base Cycle Testing

Self-validating experimental workflow for 4-nitrophenolate catalytic reduction and recycling.

Alternative Remediation Strategies

While catalytic reduction is prominent, other methodologies are employed depending on the specific wastewater matrix and scale:

  • Electrochemical Reduction: Utilizing gold or silver working electrodes in acidic media can cleanly reduce 4-NP to 4-AP, though simultaneous hydrogen evolution must be managed by optimizing the applied potential[6].

  • Nanofiltration: Polyphenylsulfone-based blend membranes have demonstrated up to 99% rejection of 4-NP under optimized pH conditions, making them highly suitable for large-scale physical separation[7].

  • Catalytic Ozonation: Utilizing nano-ZnO catalysts combined with ozone can effectively mineralize 4-NP, showing degradation rates up to 93% under acidic conditions (pH 3)[8].

References

  • [1] High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. MDPI. 1

  • [5] Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. ACS Publications. 5

  • [6] Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI. 6

  • [3] The Competition between 4-Nitrophenol Reduction and BH4− Hydrolysis on Metal Nanoparticle Catalysts. PMC. 3

  • [2] Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. International Journal of Chemical Studies.2

  • [7] Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. PMC. 7

  • [8] ENHANCEMENT OF 4-NITROPHENOL OZONATION IN WATER BY NANO ZnO CATALYST. Iran. J. Environ. Health. Sci. Eng. 8

Sources

fungicidal properties of 4-nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fungicidal Properties and Derivatization of 4-Nitrophenol Scaffolds

Executive Summary & Mechanistic Grounding

The development of novel fungicidal agents is increasingly reliant on the targeted derivatization of established chemical scaffolds. Among these, 4-nitrophenol derivatives—specifically 2-allyl-4-nitrophenol and 2-amino-4-nitrophenol—have emerged as highly potent intermediates in agrochemical and pharmaceutical fungicide development[1].

The core causality behind the efficacy of the 4-nitrophenol pharmacophore lies in its ability to disrupt fungal mitochondrial function. The electron-withdrawing nature of the nitro group at the para position stabilizes the phenoxide anion, creating a protonophoric uncoupler[1]. This uncoupling collapses the proton motive force across the inner mitochondrial membrane, effectively halting oxidative phosphorylation and depleting intracellular ATP[2]. Furthermore, specific derivatives have been shown to directly block electron transport within the cytochrome pathway, leading to the generation of lethal reactive oxygen species (ROS) and subsequent fungal cell death[2].

MOA A 4-Nitrophenol Derivatives B Fungal Cell Wall Penetration (Enhanced by Lipophilic Groups) A->B C Mitochondrial Membrane B->C D Uncoupling of Oxidative Phosphorylation C->D E Inhibition of Cytochrome Electron Transport C->E F ATP Depletion & ROS Generation D->F E->F G Fungal Cell Death (Fungicidal Effect) F->G

Caption: Mechanism of action for 4-nitrophenol derivatives in fungal mitochondria.

Structure-Activity Relationship (SAR) Insights

While the parent 4-nitrophenol structure provides baseline uncoupling activity, raw phenols often suffer from poor bioavailability, rapid metabolic degradation, and limited penetration through the chitin-glucan matrix of fungal cell walls. Rational derivatization resolves these bottlenecks.

  • Hydroxyl Group Derivatization: Converting the free hydroxyl group into an ester (e.g., acetylation) or an ether (e.g., methylation) significantly increases the lipophilicity of the molecule[2]. This modification acts as a prodrug strategy; the highly lipophilic derivative easily permeates the fungal cell wall. Once in the cytoplasm, endogenous fungal esterases cleave the acetyl group, releasing the active protonophore directly at the mitochondrial target[2].

  • Amino Group Substitution: In 2-amino-4-nitrophenol scaffolds, replacing the hydrogen atom in the amino group with an aldehyde (formylation) or ketone group drastically increases the inhibitory effect against specific pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum[3].

Quantitative Efficacy Summary

The following table synthesizes the in vitro efficacy data of key 4-nitrophenol derivatives against primary phytopathogenic fungi.

CompoundStructural ModificationTarget PathogenIC50 / MIC (µg/mL)Mechanistic Advantage
2-Allyl-4-nitrophenol None (Parent Scaffold)Botrytis cinerea~68.0Baseline mitochondrial uncoupling[2].
2-Allyl-4-nitroanisole Methylation (-OMe)Botrytis cinerea~2.0Prevents rapid phase II metabolism[2].
2-Allyl-4-nitrophenyl acetate Acetylation (-OAc)Botrytis cinerea~1.0Enhanced lipophilic cell wall penetration[2].
N-(2-hydroxy-5-nitrophenyl)formamide Amino Formylation (-CHO)Rhizoctonia solani< 10.0Increased target enzyme affinity[3].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and emphasize the causality behind specific reagent choices.

Workflow S1 Synthesis (Derivatization) S2 Purification (Chromatography) S1->S2 S3 Characterization (NMR, MS, IR) S2->S3 S4 In Vitro Assay (Mycelial Growth) S3->S4 S5 Data Analysis (IC50 Determination) S4->S5

Caption: Experimental workflow from derivative synthesis to fungicidal evaluation.

Protocol A: Synthesis of 2-Allyl-4-nitrophenyl Acetate

Objective: To synthesize a highly lipophilic, cell-permeable ester derivative of 2-allyl-4-nitrophenol.

Materials:

  • 2-Allyl-4-nitrophenol (Precursor)[1]

  • Dichloromethane (CH₂Cl₂, anhydrous solvent)

  • Triethylamine (Et₃N, acid scavenger)

  • Acetyl chloride (Acylating agent)

  • Brine, Anhydrous Na₂SO₄, Silica gel.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mmol of 2-allyl-4-nitrophenol in 30 mL of anhydrous CH₂Cl₂ in a flame-dried round-bottom flask under a nitrogen atmosphere. Causality: Nitrogen prevents the oxidation of the phenol, while anhydrous conditions prevent the hydrolysis of acetyl chloride.

  • Base Addition: Add 15 mmol (1.5 eq) of Triethylamine and stir for 10 minutes at 0°C using an ice bath. Causality: Et₃N acts as a proton sponge to neutralize the HCl generated during the reaction, driving the equilibrium forward.

  • Acylation: Dropwise, add 12 mmol (1.2 eq) of acetyl chloride over 15 minutes. Maintain the temperature at 0°C to prevent exothermic side reactions (e.g., Friedel-Crafts acylation of the aromatic ring).

  • Propagation & Monitoring: Remove the ice bath and let the reaction warm to room temperature (25°C). Stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated NaHCO₃ to neutralize excess acid. Extract the organic layer, wash twice with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure 2-allyl-4-nitrophenyl acetate.

Protocol B: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To quantify the fungicidal efficacy (IC50) of the synthesized derivative against Botrytis cinerea.

Materials:

  • Potato Dextrose Agar (PDA)

  • Synthesized 4-nitrophenol derivative (from Protocol A)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Botrytis cinerea strain (actively growing culture)

  • Positive Control: Metalaxyl or Iprodione[2].

Step-by-Step Methodology:

  • Media Preparation: Autoclave PDA medium and cool to 50°C in a water bath. Causality: Cooling to 50°C prevents the thermal degradation of the test compounds upon addition.

  • Compound Spiking: Prepare serial dilutions of the test compound in DMSO. Spike the liquid PDA to achieve final concentrations of 0.1, 1.0, 10, 50, and 100 µg/mL. The final DMSO concentration in the agar must not exceed 1% (v/v).

  • Self-Validating Controls: Prepare a negative control plate containing only PDA + 1% DMSO (Vehicle Control) to ensure the solvent does not inhibit fungal growth. Prepare a positive control plate using 1.0 µg/mL of Metalaxyl.

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the leading edge of a 7-day-old B. cinerea culture. Place one plug face-down in the exact center of each spiked PDA plate.

  • Incubation & Measurement: Incubate the plates in the dark at 25°C for 72-96 hours. Measure the radial growth of the mycelium (in mm) using digital calipers once the negative control reaches the edge of the petri dish.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(Growth in Control - Growth in Treatment) / Growth in Control] × 100. Plot the % inhibition against the log-concentration to determine the IC50 value via non-linear regression.

References

1.1. BenchChem. 2.3. Bulletin of Environmental Contamination and Toxicology (via ResearchGate). 3.2. MDPI.

Sources

Application Note: 4-Nitrophenol Sodium Salt Dihydrate in Pharmaceutical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitrophenol sodium salt dihydrate (CAS 66924-59-2; anhydrous CAS 824-78-2) is a highly versatile, pre-activated nucleophile and chemical intermediate widely utilized in the pharmaceutical industry[1][2]. Characterized as a pale yellow to orange-yellow crystalline solid, this compound serves as a foundational building block in the synthesis of active pharmaceutical ingredients (APIs), most notably acetaminophen (paracetamol) and various aryl ether-based drugs[3][4].

This application note details the mechanistic rationale, causal experimental designs, and self-validating protocols for utilizing 4-nitrophenol sodium salt dihydrate in two primary synthetic workflows: catalytic reduction and Williamson etherification.

Physicochemical Rationale: The Advantage of the Sodium Salt Dihydrate

In organic synthesis, the choice between a free phenol and its corresponding phenoxide salt dictates the efficiency of downstream reactions. Utilizing the pre-formed sodium salt dihydrate offers distinct causal advantages over free 4-nitrophenol:

  • Enhanced Nucleophilicity: The deprotonated phenoxide oxygen possesses a full negative charge, significantly lowering the activation energy required for nucleophilic attack in SN2 reactions (e.g., Williamson ether synthesis)[5].

  • Stoichiometric Precision: Using the pre-formed salt eliminates the need for in situ deprotonation with harsh bases (like NaOH or KOH), preventing base-catalyzed side reactions or the degradation of base-sensitive functional groups on electrophilic substrates[3].

  • Handling and Stability: The dihydrate form (C6H4NO3Na · 2H2O) provides a stable crystalline lattice. Unlike the highly hygroscopic anhydrous form, the dihydrate allows for precise gravimetric measurement without rapid moisture absorption altering the molar equivalents[6].

  • Aqueous Solubility: The ionic nature of the sodium salt renders it highly soluble in water, enabling "green chemistry" approaches, such as aqueous catalytic reductions[2][7].

Key Pharmaceutical Workflows

Pathway A: Synthesis of Acetaminophen (Paracetamol)

Acetaminophen is synthesized via the reduction of the nitro group of 4-nitrophenol to an amine, yielding 4-aminophenol, followed by acetylation[4][7]. The sodium salt is particularly advantageous here because its high water solubility allows the reduction to be performed in entirely aqueous media. When reduced using sodium borohydride (NaBH4) and a catalyst (such as palladium on carbon or gold nanoparticles), the reaction is highly efficient[7]. The intermediate, 4-aminophenol, is then reacted with acetic anhydride to form the final API.

Pathway B: Williamson Etherification for Advanced API Scaffolds

The Williamson ether synthesis is a cornerstone reaction for producing symmetrical and unsymmetrical ethers[5]. 4-Nitrophenol sodium salt acts as a powerful nucleophile against primary alkyl halides. For example, reacting it with 2-bromoethanol yields 2-(4-nitrophenoxy)ethanol, a critical precursor for beta-blockers and anti-arrhythmic agents[5]. Alternatively, reacting it with monochlorodifluoromethane yields difluoromethoxy derivatives, which are essential for enhancing the metabolic stability and lipophilicity of benzimidazole-based drugs[8].

Mandatory Visualization: Divergent Synthetic Pathways

G cluster_0 Pathway A: Paracetamol Synthesis cluster_1 Pathway B: Williamson Ether Synthesis Start 4-Nitrophenol Sodium Salt Dihydrate Reduction Catalytic Reduction (H2, Pd/C or NaBH4) Start->Reduction Alkylation Nucleophilic Substitution (+ Alkyl Halide) Start->Alkylation Aminophenol 4-Aminophenol Intermediate Reduction->Aminophenol Acetylation Acetylation (Acetic Anhydride) Aminophenol->Acetylation Paracetamol Acetaminophen (Paracetamol) Acetylation->Paracetamol ArylEther 4-Nitrophenyl Ether Derivative Alkylation->ArylEther Derivatization Functional Group Derivatization ArylEther->Derivatization APIs Beta-Blockers & Benzimidazole Precursors Derivatization->APIs

Divergent synthetic pathways of 4-Nitrophenol Sodium Salt Dihydrate in API manufacturing.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Aqueous Catalytic Reduction to 4-Aminophenol

Mechanistic Causality: The reduction of the nitroaromatic ring requires a hydride source and a metal surface to facilitate electron transfer. Performing this in water leverages the solubility of the sodium salt. Self-Validation: The starting material (4-nitrophenoxide) is intensely yellow and absorbs strongly at ~400 nm. As the reaction proceeds, the solution will turn colorless, and the UV-Vis peak will shift to ~300 nm (characteristic of 4-aminophenol)[7].

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g of 4-nitrophenol sodium salt dihydrate in 100 mL of deionized water in a 250 mL round-bottom flask. The solution will exhibit a bright yellow color.

  • Catalyst Addition: Add 0.5 g of 10% Pd/C (Palladium on carbon) or an equivalent gold nanoparticle (AuNP) catalyst[7]. Stir the suspension vigorously.

  • Reduction: Slowly add an aqueous solution of NaBH4 (3.0 equivalents) dropwise over 30 minutes. Caution: Exothermic reaction with H2 gas evolution. Maintain temperature below 30°C using an ice bath.

  • In-Process Control (IPC): Monitor the reaction visually and via UV-Vis spectroscopy. The reaction is complete when the yellow color completely dissipates and the 400 nm absorbance peak reaches baseline[7].

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

  • Isolation: Adjust the pH of the colorless filtrate to ~7.0 using dilute HCl. 4-Aminophenol will precipitate as a white to light-brown solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Williamson Etherification to 2-(4-Nitrophenoxy)ethanol

Mechanistic Causality: The reaction proceeds via an SN2 mechanism. Dimethylformamide (DMF) is chosen as the solvent because, as a polar aprotic solvent, it solvates the sodium cation but leaves the phenoxide anion "naked" and highly reactive, accelerating the nucleophilic attack on 2-bromoethanol[5][8]. Self-Validation: Thin-Layer Chromatography (TLC) will show the disappearance of the highly polar phenoxide baseline spot and the emergence of a less polar ether product spot.

Step-by-Step Procedure:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (approx. 50.7 mmol) of 4-nitrophenol sodium salt dihydrate in 100 mL of anhydrous DMF[5][8].

  • Electrophile Addition: Add 7.0 g (56.0 mmol, 1.1 eq) of 2-bromoethanol in one portion[5].

  • Reaction: Heat the mixture to 90°C with continuous magnetic stirring for 4–6 hours[5].

  • In-Process Control (IPC): Perform TLC (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is complete when the starting material spot is consumed.

  • Workup: Cool the mixture to room temperature and remove the majority of the DMF under reduced pressure using a rotary evaporator[5].

  • Extraction: Partition the resulting residue between 100 mL of distilled water and 100 mL of dichloromethane (DCM). Extract the aqueous layer twice more with 50 mL DCM[5].

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield 2-(4-nitrophenoxy)ethanol as a pale yellow solid.

Quantitative Data Summary

The following table summarizes the causal parameters and expected outcomes for the two primary protocols described above.

ParameterProtocol A: Catalytic ReductionProtocol B: Williamson Etherification
Target Intermediate 4-Aminophenol2-(4-Nitrophenoxy)ethanol
Downstream API Acetaminophen (Paracetamol)Beta-blockers, Benzimidazoles
Solvent Matrix Deionized Water (Polar Protic)Anhydrous DMF (Polar Aprotic)
Reagents NaBH₄, Pd/C (or AuNPs)2-Bromoethanol
Reaction Temperature 20°C - 30°C (Ice bath controlled)90°C (Reflux conditions)
Reaction Time 0.5 - 1 Hour4 - 6 Hours
Self-Validating IPC Color change (Yellow → Colorless), UV-Vis shift (400nm → 300nm)TLC (Disappearance of baseline spot)
Expected Yield > 85%75% - 85%

Process Safety and Handling

4-Nitrophenol sodium salt dihydrate is a synthetic compound derived from petrochemical precursors and exhibits moderate to high toxicity upon ingestion, inhalation, or dermal contact[3]. It causes respiratory tract and eye irritation[9].

  • Storage: Must be stored in a tightly closed container in a cool, dry, well-ventilated area, protected from moisture and strong oxidizers[3][9].

  • Environmental Impact: The compound is an environmental contaminant. Waste streams containing unreacted nitrophenoxide must be treated (often via the exact catalytic reduction described in Protocol A to render it into the less harmful aminophenol) prior to disposal[7].

References

  • National Institutes of Health (PMC) - UV light promoted dihydrolipoic acid and its alanine derivative directed rapid synthesis of stable gold nanoparticles and their catalytic activity -[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Nitrophenol Sodium Salt Dihydrate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket Subject: Yield Improvement & Process Stabilization for CAS 824-78-2

Introduction: The Engineering of Purity

Welcome to the technical support hub for 4-Nitrophenol Sodium Salt Dihydrate (


). If you are accessing this guide, you likely face one of three bottlenecks: incomplete conversion  of the precursor, thermal degradation  (tar formation), or hydrate instability  during isolation.

This compound is not merely a salt; it is a lattice-sensitive intermediate used critically in organophosphate synthesis and as a plant growth regulator (Atonik). High yield requires mastering the nucleophilic aromatic substitution (


) kinetics while respecting the thermodynamic boundaries of the dihydrate crystal form.

Module 1: The Synthesis Workflow

The industrial standard for high-yield synthesis is the alkaline hydrolysis of 4-chloronitrobenzene (p-CNB) . While neutralization of 4-nitrophenol is simpler, it is cost-prohibitive for scale-up. We focus here on the hydrolysis route, which requires rigorous phase-transfer management.

Process Flow Diagram

SynthesisWorkflow Start Precursors (p-CNB + NaOH) Reactor Autoclave Reactor (160°C, 0.6-0.9 MPa) + PTC (TBAB) Start->Reactor Feed Cooling Controlled Cooling (160°C → 40°C) Reactor->Cooling Hydrolysate Crystallization Crystallization (Salting Out) Cooling->Crystallization Supersaturation Filtration Filtration & Washing Crystallization->Filtration Slurry Filtration->Reactor Mother Liquor Recycle (Optional) Drying Drying (T < 60°C) Filtration->Drying Wet Cake Product 4-Nitrophenol Sodium Dihydrate Drying->Product Final QC

Figure 1: Critical Process Flow for Hydrolysis-Based Synthesis. Note the specific temperature ramp-down to preserve crystal habit.

Module 2: Troubleshooting Guides

Ticket #001: "My yield is stuck at 80-85%. How do I push to >95%?"

Diagnosis: Phase Transfer Limitation. The reaction between lipophilic p-chloronitrobenzene (p-CNB) and aqueous NaOH is biphasic. Without assistance, the hydroxide ions (


) cannot effectively penetrate the organic phase to attack the aromatic ring.

Protocol Adjustment:

  • Implement Phase Transfer Catalysis (PTC): Add Tetrabutylammonium Bromide (TBAB) or PEG-400 at 1-3 mol% relative to p-CNB.

    • Mechanism:[1][2][3][4][5] The quaternary ammonium cation pairs with

      
      , transporting it across the interface into the organic layer, accelerating the 
      
      
      
      reaction rate by orders of magnitude [1].
  • Optimize Stoichiometry: Ensure the NaOH:p-CNB molar ratio is 2.15 : 1 .

    • Reasoning: You need 1 equivalent for the substitution and 1 equivalent to neutralize the resulting phenol to the phenolate. The slight excess (0.15) drives the equilibrium but must be capped to prevent side reactions.

  • Agitation: Increase impeller speed. In biphasic

    
    , the reaction rate is often mass-transfer limited. High shear increases interfacial area.
    
Ticket #002: "The product contains black tars or is turning dark red."

Diagnosis: Thermal Runaway / Reduction Condensation. The hydrolysis is highly exothermic (


). If the heat is not removed, the temperature spikes >170°C. Under these conditions, the nitro group can oxidize the aromatic ring or undergo reduction condensation to form azo/azoxy impurities (black/brown tars) [2].

Protocol Adjustment:

  • Temperature Ceiling: Strictly maintain reactor temperature between 155°C – 165°C .

  • Pressure Control: Maintain autoclave pressure at 0.6 – 0.8 MPa .

  • Stepwise Heating:

    • Heat to 150°C.

    • Stop active heating.

    • Allow the exotherm to naturally raise the temperature to 165°C while engaging the cooling jacket to prevent overshoot.

Ticket #003: "I am getting the anhydrous salt or undefined hydrates."

Diagnosis: Incorrect Drying or Crystallization Water Activity. The target is the dihydrate.[6][7] Over-drying removes the lattice water, leading to the anhydrous form (which is hygroscopic and unstable).

Protocol Adjustment:

  • Crystallization Endpoint: Cool the reaction mixture slowly to 35-40°C . Do not chill below 10°C, or you may coprecipitate inorganic salts (NaCl/Na₂SO₄).

  • Drying Parameters:

    • Max Temperature: 60°C.

    • Target Moisture: The theoretical water content for the dihydrate is ~18.3% . Stop drying when the total moisture content (LOD) reaches 18-22% .

    • Validation: If your product is bright yellow needles, it is likely the dihydrate. If it turns orange/red powder, you have likely dehydrated it.

Module 3: Comparative Data & Specifications

Table 1: Impact of Catalysis on Yield (p-CNB Hydrolysis)

ParameterStandard HydrolysisPTC-Assisted Hydrolysis (Recommended)
Catalyst NoneTBAB (Tetrabutylammonium Bromide)
Temperature 170-180°C155-160°C
Reaction Time 10-12 Hours5-6 Hours
Yield 75-82%94-96%
Impurity Profile High (Tars/Azoxy)Low (<0.5% p-CNB)

Frequently Asked Questions (FAQ)

Q: Can I use KOH instead of NaOH? A: Yes, but you will form Potassium 4-nitrophenolate. If your target is specifically the sodium salt dihydrate (CAS 824-78-2), you must use NaOH. The solubility and crystal lattice energy differ significantly between the K and Na salts.

Q: How do I remove the unreacted p-chloronitrobenzene? A: If you follow the PTC protocol, unreacted p-CNB should be <0.5%. However, if purification is needed:

  • Cool the reaction mass to 40°C.

  • Perform a toluene wash on the aqueous phase before crystallization. The p-CNB is highly soluble in toluene, while the sodium nitrophenolate remains in the water phase.

Q: Why is the solution red but the crystals yellow? A: This is a classic halochromic effect. In aqueous solution (alkaline pH), the p-nitrophenolate ion is fully dissociated and exhibits strong resonance delocalization, appearing deep yellow/red [3]. The crystalline dihydrate solid is typically a bright yellow. If the solid is red, it may be surface-oxidized or anhydrous.

References

  • Yadav, G. D., Jadhav, Y. B., & Sengupta, S. (2003).[1][8] Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: reactions of p-chloronitrobenzene with sodium sulphide. Journal of Molecular Catalysis A: Chemical. [2]

  • CN Patent 101759570B. (2012). Preparation method of p-nitrophenol. Google Patents.

  • PubChem. (2025). Sodium 4-nitrophenolate dihydrate.[7][9] National Library of Medicine.

  • Minemoto, H., et al. (1994).[10] Crystal growth and the nonlinear optical properties of 4‐nitrophenol sodium salt dihydrate. Journal of Applied Physics.

Sources

Technical Support Center: Purification of 4-Nitrophenol Sodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

User Guide ID: TS-CHEM-824-78-2 Version: 2.1 (Current) Status: Active Audience: Chemical Process Engineers, Analytical Chemists, Enzymology Researchers

Technical Overview & Material Identity

Before initiating purification, verify the material identity and target specifications. This compound is frequently used as a spectrophotometric standard (e.g., alkaline phosphatase assays); therefore, the removal of free 4-nitrophenol and oxidation byproducts is critical for assay linearity.

ParameterSpecification
Compound Name Sodium 4-nitrophenolate dihydrate
CAS Number 824-78-2 (General), 66924-59-2 (Specific Dihydrate)
Formula

Molecular Weight 197.12 g/mol (Dihydrate)
Appearance Bright yellow to orange crystals
Solubility Highly soluble in water; Soluble in ethanol/methanol; Insoluble in non-polar solvents (Ether, Toluene, Hexane).[1][2][3][4][5][6][7][8][9][10][11]
pKa (Parent Phenol) 7.15 (Requires pH > 9.2 for >99% ionization)

The "Golden Standard" Purification Protocol

Methodology: Aqueous Recrystallization with Biphasic Impurity Extraction. Objective: Isolate high-purity dihydrate crystals while removing free 4-nitrophenol (protonated form) and oxidation tars.

The Logic (Why this works):
  • pH Control: 4-Nitrophenol is a weak acid (pKa 7.15). In water, it exists in equilibrium between the free phenol (colorless/pale yellow) and the phenolate anion (bright yellow). Adding trace NaOH forces the equilibrium entirely to the salt form.

  • Biphasic Wash: The sodium salt is insoluble in non-polar organic solvents (Dichloromethane or Diethyl Ether), whereas the free phenol impurity is highly soluble. Washing the aqueous solution with organic solvent before crystallization extracts the free phenol.

  • Temperature Control: The dihydrate water of crystallization is stable at ambient temperatures but can be lost if heated excessively (>120°C).

Step-by-Step Protocol

Reagents Required:

  • Deionized Water (18.2 MΩ)

  • Sodium Hydroxide (1M solution)

  • Dichloromethane (DCM) or Diethyl Ether (HPLC Grade)

  • Ethanol (cold, for final wash)

Workflow:

  • Dissolution:

    • Dissolve the crude sodium 4-nitrophenolate in the minimum amount of warm water (50–60°C) .

    • Checkpoint: If the solution is cloudy or contains black specs, filter immediately through a sintered glass funnel.

  • pH Adjustment:

    • Check the pH of the solution.[7][11]

    • Action: Add 1M NaOH dropwise until pH is 10–11 .

    • Reasoning: This ensures 100% of the material is in the ionic salt form, preventing it from migrating into the organic layer in the next step.

  • Organic Wash (Impurity Extraction):

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of Dichloromethane (DCM) or Diethyl Ether .

    • Shake vigorously and vent. Allow phases to separate.

    • Discard the organic layer (DCM is bottom; Ether is top). This layer contains the free 4-nitrophenol and non-ionic organic tars.

    • Repeat this wash 2 times.

  • Crystallization:

    • Transfer the purified aqueous layer to a clean beaker.

    • Slow Cooling: Allow the solution to cool to room temperature, then place in a refrigerator (4°C) for 12–24 hours.

    • Optional: If yield is low, add cold Ethanol (anti-solvent) dropwise until turbidity just persists, then cool.

  • Filtration & Drying:

    • Filter the crystals using vacuum filtration.

    • Wash the filter cake quickly with a small amount of ice-cold ethanol (to remove surface water and facilitate drying).

    • Drying: Dry in a vacuum desiccator at room temperature (25°C) over silica gel.

    • WARNING: Do not heat above 50°C under vacuum, or you risk dehydrating the crystal lattice to the anhydrous form.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for the purification workflow described above.

PurificationWorkflow Start Crude 4-Nitrophenol Sodium Salt Dissolve Dissolve in Warm Water (50-60°C) Start->Dissolve CheckPH Check pH Dissolve->CheckPH AdjustPH Add NaOH (Target pH > 10) CheckPH->AdjustPH pH < 10 Wash Wash with DCM/Ether (Separatory Funnel) CheckPH->Wash pH >= 10 AdjustPH->Wash PhaseSep Phase Separation Wash->PhaseSep DiscardOrg Discard Organic Layer (Contains Free Phenol) PhaseSep->DiscardOrg Organic Phase KeepAq Keep Aqueous Layer (Contains Pure Salt) PhaseSep->KeepAq Aqueous Phase Crystallize Cool to 4°C (Optional: Add Ethanol) KeepAq->Crystallize Filter Vacuum Filtration Crystallize->Filter Dry Vacuum Dry @ 25°C (Preserve Dihydrate) Filter->Dry

Caption: Workflow for removing free phenol impurities via biphasic extraction followed by aqueous recrystallization.

Troubleshooting & FAQs

Issue 1: Sample Discoloration

Q: My crystals are brownish/dark orange instead of bright yellow. What happened?

  • Cause: Oxidation of the phenol ring (formation of quinones) or presence of 4-aminophenol (reduction byproduct).

  • Solution:

    • Redissolve the crystals in water.

    • Add Activated Charcoal (Carbon) (approx. 1-2% by weight).

    • Heat gently (50°C) for 15 minutes.

    • Filter while warm through Celite or fine filter paper to remove carbon.

    • Proceed with the "Crystallization" step.[12][13][14][15]

Issue 2: pH Drift

Q: When I dissolve my purified salt, the pH is neutral (approx. 7). Shouldn't it be basic?

  • Analysis: Pure sodium 4-nitrophenolate is a salt of a weak acid and strong base, so it should hydrolyze to give a basic pH. If the pH is ~7, you likely have significant free 4-nitrophenol contamination (which buffers the solution down).

  • Fix: You must repeat the Organic Wash step (Step 3 in the protocol). Ensure the pH is adjusted to >10 before washing to lock the salt in the aqueous phase.

Issue 3: Hydration State

Q: I dried the sample in an oven at 110°C, and the weight loss was higher than expected. The color also deepened.

  • Analysis: You have dehydrated the sample. The dihydrate loses its water of crystallization in two stages, with complete dehydration often occurring above 100°C [1, 2]. The anhydrous form is darker yellow/orange.

  • Correction: If you specifically require the dihydrate (e.g., for crystallographic consistency), re-expose the solid to humid air or recrystallize from water and dry under mild vacuum at room temperature.

Summary of Physical Properties for Troubleshooting
PropertyDihydrate FormAnhydrous FormFree 4-Nitrophenol
Color Bright YellowDeep Yellow/OrangeColorless to Pale Yellow
Water Solubility HighHighLow (< 1.6 g/100mL)
Ether Solubility InsolubleInsolubleSoluble
Thermal Stability Loses H2O > 40-50°CStable > 150°CMelts ~113°C

References

  • NIST Chemistry WebBook. Sodium p-nitrophenoxide dihydrate - Thermochemistry Data.[3] National Institute of Standards and Technology.[3] Link

  • Muralidharan, S., et al. (2014). Growth and Characterization of Sodium 4-Nitrophenolate: 4-Nitrophenol Dihydrate by Gel Growth Technique. International Journal of ChemTech Research. Link

  • PubChem. Sodium 4-nitrophenolate dihydrate - Compound Summary.[1] National Library of Medicine. Link

  • Hervés, P., et al. (2012). Catalytic reduction of 4-nitrophenol by metallic nanoparticles: A review. (Context on solubility and reduction byproducts). RSC Advances. Link

Sources

resolving solubility issues of 4-Nitrophenol sodium salt dihydrate in experiments

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility & Stability Issues in Experimental Workflows

Introduction: The Senior Application Scientist's Perspective

Welcome. If you are reading this, you are likely facing inconsistent optical density (OD) readings, unexpected precipitation in your buffers, or standard curves that refuse to remain linear.

In my 15 years of assay development, 4-Nitrophenol sodium salt dihydrate (4-NP Na) has been a deceptively simple reagent. It is the gold standard reporter for phosphatase (ALP/ACP) and glycosidase assays because of its distinct yellow chromophore (


) under alkaline conditions.

However, users frequently conflate the sodium salt dihydrate form with the free acid (phenol) form. This is the root cause of 80% of solubility failures. The sodium salt is an ionic lattice stabilized by water of crystallization; it demands high polarity and high pH to remain in solution. Treat it as a salt, not an organic phenol, and your solubility issues will resolve.

Below is a technical guide designed to troubleshoot these specific failure modes.

Part 1: The Basics – Identity & Stoichiometry[1]

Critical FAQ: "Why is my concentration wrong?"

Diagnosis: You likely used the wrong Molecular Weight (MW) during calculation.

The commercial reagent is typically the dihydrate .[1] If you calculate mass based on the anhydrous form or the free phenol, your actual molar concentration will be lower than intended, skewing kinetic


 data.

Data Table 1: Physicochemical Properties & Stoichiometry

Chemical FormMolecular Weight ( g/mol )Solubility (Water)pH Behavior (pKa

7.[2]15)
4-Nitrophenol (Free Acid) 139.11Moderate (~16 g/L)Colorless at pH < 5.4
Sodium 4-Nitrophenolate (Anhydrous) 161.09HighYellow at pH > 7.5
Sodium 4-Nitrophenolate Dihydrate 197.12 Very High Yellow at pH > 7.5

Scientist’s Note: Always verify the Certificate of Analysis (CoA) on your specific bottle. If the powder is "caked" or orange-brown rather than yellow crystalline, it may have absorbed excess moisture or degraded, altering the effective mass.

Part 2: Solubility & pH Troubleshooting

Issue 1: "My stock solution is cloudy or precipitating."

Root Cause: Protonation. The sodium salt dissociates into


 and the 4-nitrophenolate anion.[1] If you dissolve this in unbuffered water that is slightly acidic (common with distilled water absorbing atmospheric 

), or a low-pH buffer, the phenolate anion accepts a proton to become 4-Nitrophenol (free acid) . The free acid is significantly less soluble in water and will crash out.

The Fix: Ensure the solvent pH is > 8.0 . The phenolate anion is the soluble, yellow species.

Issue 2: "I lost signal intensity after freezing/thawing."

Root Cause: Light Sensitivity & Temperature Shock. 4-NP is light-sensitive. Decomposition products are often dark brown/insoluble. Furthermore, freezing high-concentration stocks (


) can force crystallization that is thermodynamically difficult to reverse without heating.

Protocol: Correct Preparation of Stock Solution (100 mM)

  • Weigh: Calculate mass using MW 197.12 (Dihydrate).

  • Solvent: Use 0.1 M NaOH or a high-pH buffer (e.g., Glycine-NaOH, pH 10.5) as the solvent, not pure water.[3] This forces the equilibrium toward the soluble anion.

  • Dissolution: Vortex vigorously. If crystals persist, warm to 37°C (do not boil).

  • Storage: Store in amber tubes at -20°C. Aliquot to avoid freeze-thaw cycles.

Part 3: Visualization of Troubleshooting Logic

The following diagram outlines the decision process for resolving precipitation events during assay preparation.

SolubilityTroubleshooting Start Observation: Precipitate or Cloudiness CheckpH Check Solution pH Start->CheckpH IsAcidic pH < 7.0 CheckpH->IsAcidic IsBasic pH > 8.0 CheckpH->IsBasic ActionAcid CAUSE: Protonation (Conversion to Free Acid) FIX: Add NaOH to adjust pH > 8.0 IsAcidic->ActionAcid Yes CheckConc Check Concentration vs. Solubility Limit IsBasic->CheckConc Yes IsHighConc > 500 mM CheckConc->IsHighConc ActionDilute CAUSE: Saturation FIX: Dilute or Warm to 37°C IsHighConc->ActionDilute Yes CheckSolvent Check Solvent Composition IsHighConc->CheckSolvent No IsOrganic High Organic % (>50% EtOH/DMSO) CheckSolvent->IsOrganic ActionSaltOut CAUSE: Salting Out (Ionic salt insoluble in organics) FIX: Dissolve in water first, then dilute into organic IsOrganic->ActionSaltOut Yes

Figure 1: Decision matrix for diagnosing 4-Nitrophenol Sodium Salt solubility failures.

Part 4: Advanced Assay Considerations

FAQ: "Can I use DMSO to make my stock?"

Technical Insight: While the free acid form is highly soluble in organic solvents (DMSO, Ethanol), the sodium salt is an ionic lattice.

  • Risk: High concentrations of the sodium salt may not dissolve fully in 100% anhydrous DMSO or Ethanol.

  • Recommendation: Prepare a primary stock in water (or 0.1 M NaOH) . If your assay requires an organic co-solvent, dilute the aqueous stock into the organic phase. Ensure the final water content is sufficient to maintain the hydration shell of the sodium ion.

FAQ: "Why is my standard curve non-linear at high concentrations?"

Diagnosis: Inner Filter Effect or pH Shift.

  • pH Shift: At high concentrations (e.g., >2 mM), the salt itself can buffer the solution. If your assay buffer is weak (e.g., 10 mM), the 4-NP Na might shift the pH, altering the extinction coefficient (

    
    ).
    
  • Spectrometric Limitation: 4-Nitrophenolate has a high extinction coefficient (

    
    ). At high concentrations, OD values > 2.0 become non-linear on many plate readers.
    
    • Fix: Keep standard curve points below

      
       for pathlengths of 1 cm, or adjust for microplate pathlength corrections.
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735104, Sodium 4-nitrophenolate dihydrate. PubChem.[4][5] [Link]

  • Boruah, P. K., et al. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega, 2024. [Link]

Sources

Technical Support Center: Sodium 4-Nitrophenolate (NPNa) Crystal Growth

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Growth Support Hub. Subject: Optimization of Sodium 4-Nitrophenolate Dihydrate (NPNa·2H2O) Crystal Growth via Slow Evaporation.[1][2] Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Introduction: The Material Context

Sodium 4-nitrophenolate dihydrate (NPNa[2][3][4]·2H2O) is a semi-organic non-linear optical (NLO) material.[1][2] It combines the high optical nonlinearity of the organic


-conjugated system (4-nitrophenol) with the mechanical and thermal robustness of an ionic salt.

Why this guide exists: Users frequently encounter issues with optical transparency (inclusions) and morphological defects during the Slow Evaporation Solution Technique (SEST). This guide moves beyond basic recipes to address the thermodynamic and kinetic controls required for high-fidelity growth.

Module 1: Synthesis & Purification (The Foundation)

User Question: "My crystals are growing, but they have a brownish tint and low transparency. Is my starting material the issue?"

Scientist’s Diagnosis: Likely, yes. Commercial "sodium 4-nitrophenolate" often contains oxidation byproducts or incorrect stoichiometry. High-quality NLO crystals require synthesizing the salt in-house from high-purity precursors to ensure a strict 1:1 stoichiometry. Excess NaOH leads to alkaline inclusions that degrade optical quality.

Optimized Synthesis Protocol

Reaction:


[3]
ParameterSpecificationReason
Precursor 1 4-Nitrophenol (AR Grade)Recrystallize twice in ethanol before use.
Precursor 2 NaOH (Pellets/Flakes)Must be fresh; NaOH absorbs CO₂ (carbonation) rapidly.
Stoichiometry 1:1 Molar Ratio Excess phenol is hard to remove; excess NaOH causes inclusions.
Solvent Deionized Water (18.2 MΩ)Eliminates ionic impurities that alter the Metastable Zone Width (MSZW).
pH Target Neutral to slightly acidic (pH ~6.5-7.0)Prevents formation of degradation products.
Workflow Visualization

SynthesisWorkflow Raw Raw 4-Nitrophenol Purify Recrystallization (Ethanol) Raw->Purify Purification React Reaction 1:1 (Aq. NaOH) Purify->React Stoichiometry Control Filter Micro-Filtration (0.2 µm) React->Filter Remove Dust/Insolubles Evap Slow Evaporation (Recrystallization) Filter->Evap Supersaturation Seed Seed Selection (Defect-Free) Evap->Seed Harvest

Figure 1: Critical path for synthesizing optical-grade NPNa·2H2O precursor material prior to bulk growth.

Module 2: Solvent Thermodynamics & Metastable Zone

User Question: "I am using pure water, but the growth is too slow. Can I use methanol?"

Scientist’s Diagnosis: You can, but it alters the crystal morphology. NPNa·2H2O has a positive temperature coefficient of solubility (solubility increases with temperature).

  • Water: Yields bulky, prismatic crystals but evaporates slowly.[1]

  • Methanol/Ethanol: Yields needle-like or platelet morphologies due to faster evaporation and different face-specific growth rates.

Recommendation: Use a Mixed Solvent System (Water:Methanol) if you need faster growth, but pure water is superior for minimizing solvent inclusions in bulk crystals.

The Metastable Zone Width (MSZW)

The MSZW is the "safe zone" between the Solubility Curve (saturation) and the Supersolubility Curve (spontaneous nucleation).[5]

  • Wide MSZW: Stable growth, fewer spurious crystals.

  • Narrow MSZW: High risk of "showering" (uncontrolled nucleation).

Technical Tip: NPNa has a relatively wide MSZW in water, making it suitable for SEST. However, impurities narrow the MSZW , causing instability. If your solution nucleates randomly, re-filter and recrystallize your starting material.

Module 3: Troubleshooting Growth Defects (SEST)

User Question: "My crystal has 'veils' or cloudy lines inside it. What are these?"

Scientist’s Diagnosis: These are Mother Liquor Inclusions .

  • Mechanism: The crystal grew faster than the solute could diffuse to the surface. The crystal "trapped" pockets of solvent to maintain its growth rate.

  • Root Cause: Evaporation rate was too high or temperature fluctuated.

Troubleshooting Logic Tree

Troubleshooting Issue Observed Defect Type1 Veils / Liquid Inclusions Issue->Type1 Type2 Spurious Nucleation (Many tiny crystals) Issue->Type2 Type3 Cracks / Stress Issue->Type3 Cause1 Growth Rate > Diffusion Rate Type1->Cause1 Fix1 Restrict Evaporation Area (Cover beaker with perforated parafilm) Cause1->Fix1 Cause2 Exceeded Metastable Zone Type2->Cause2 Fix2 Raise Temp slightly OR Re-filter (0.2µm) Cause2->Fix2 Cause3 Thermal Shock during Harvesting Type3->Cause3 Fix3 Slow cooling to Room Temp before removal Cause3->Fix3

Figure 2: Diagnostic logic for common defects in solution growth of NPNa.

Detailed Solutions
1. Controlling the Evaporation Rate

Do not leave the beaker open.

  • Protocol: Use a beaker sealing film (Parafilm) and puncture it with a specific number of needle holes (e.g., 3-5 holes).

  • Metric: Target a solvent loss of 0.5 - 1.0 ml/day for a 100ml volume. Anything faster induces inclusions.

2. Temperature Stability

Even in "room temperature" evaporation, fluctuations (day/night cycles) cause microscopic dissolution and regrowth, leading to striations.

  • Protocol: Place the growth vessel in a Constant Temperature Bath (CTB) set to 30°C or 35°C with an accuracy of

    
    C. This isolates the system from lab temperature swings.
    
3. Seed Preparation

Never use a fractured seed.

  • Protocol: Select a perfectly transparent micro-crystal from a spontaneous nucleation batch. Wash it in unsaturated solvent for 2-3 seconds to dissolve rough edges before hanging it in the growth solution.

Module 4: Characterization & Validation

Once grown, how do you verify the crystal quality?

TestPurposeExpected Outcome for NPNa·2H2O
Powder XRD Phase IdentificationMonoclinic or Orthorhombic phase (Space group

or

) [1, 2].
UV-Vis-NIR Optical TransparencyCut-off wavelength

400-435 nm.[2][6] Transparent window up to 1100 nm [2].
SHG Test NLO EfficiencyGreen light emission (532nm) when hit with Nd:YAG (1064nm). Efficiency

1.2-1.4x KDP [1].
Etching Defect DensityEtch with water/methanol mixture. High pit density = poor growth stability.

References

  • Muralidharan, S., et al. (2014).[7] "Growth and Characterization of Sodium 4-Nitrophenolate: 4-Nitrophenol Dihydrate by Gel Growth Technique." International Journal of ChemTech Research.

  • Rajesh, P., & Ramasamy, P. (2017). "Crystal growth and characterization of sodium p-nitrophenolate dihydrate (NPNa) single crystals for NLO applications." Journal of Materials Science: Materials in Electronics.

  • Priyadharshini, V. J., et al. (2012). "Growth of semi organic sodium p-nitro phenolate p-nitro phenol dihydrate single crystals." Journal of Chemical and Pharmaceutical Research.

Sources

Technical Support Center: Troubleshooting Colorimetric Assays Using 4-Nitrophenol Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for colorimetric assays utilizing 4-Nitrophenol (p-Nitrophenol or pNP) and its derivatives, such as p-Nitrophenyl Phosphate (pNPP). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these sensitive and widely-used enzymatic assays. Here, we combine fundamental principles with practical, field-proven solutions to ensure the integrity and reproducibility of your experimental results.

Core Principles of p-Nitrophenol-Based Assays

Colorimetric assays using pNP-based substrates are foundational for quantifying the activity of various enzymes, particularly hydrolases like phosphatases, glycosidases, and proteases.[1][2][3][4] The core of this method lies in a simple, yet elegant, chemical transformation.

The substrate, typically a phosphate or sugar molecule linked to p-nitrophenol (e.g., pNPP), is colorless.[4][5] Enzymatic activity cleaves this bond, releasing p-nitrophenol.[3][4][6] In an alkaline environment (pH > 7.15), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which imparts a vibrant yellow color to the solution.[3][7] The intensity of this color, which is directly proportional to the amount of p-nitrophenol produced, can be quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength between 400 and 410 nm.[4][5][8][9][10]

The Chemical Reaction at a Glance

dot graph "Enzymatic_Hydrolysis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Substrate [label="p-Nitrophenyl Substrate\n(e.g., pNPP)\n(Colorless)"]; Enzyme [label="Enzyme\n(e.g., Phosphatase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="p-Nitrophenol (pNP)"]; Ion [label="p-Nitrophenolate Ion\n(Yellow, Abs @ 405 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; Phosphate [label="Phosphate or\nOther Byproduct"]; Alkaline [label="Alkaline pH\n(e.g., Stop Solution)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Substrate -> Enzyme [label=" + H₂O"]; Enzyme -> Product; Enzyme -> Phosphate; Product -> Alkaline [label=" Deprotonation"]; Alkaline -> Ion; } doto Caption: Enzymatic hydrolysis of a p-Nitrophenyl substrate to produce the chromogenic p-Nitrophenolate ion.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered in the lab.

Issue 1: High Background Absorbance in Blank/Control Wells

Question: My "no-enzyme" or "substrate-only" control wells are showing a high yellow color and absorbance reading. What's causing this and how can I fix it?

Answer: High background is a common issue that can obscure your signal and reduce the dynamic range of your assay.[11] Several factors can contribute to this problem.

Root Causes & Corrective Actions
Potential Cause Explanation Recommended Solution
Spontaneous Substrate Hydrolysis p-Nitrophenyl substrates, especially pNPP, can spontaneously hydrolyze (break down) in solution, particularly at alkaline pH and elevated temperatures.[12] This leads to the release of pNP without any enzymatic activity.Prepare Substrate Solution Fresh: Always prepare the pNPP working solution immediately before you start the assay.[12] Do not store it for extended periods, even at 4°C.
Contaminated Reagents Buffers, water, or even the enzyme stock itself might be contaminated with phosphatases or other interfering substances.[12][13]Use High-Purity Reagents: Utilize nuclease-free or molecular biology-grade water. Filter-sterilize buffers if microbial contamination is suspected. When possible, use fresh aliquots of all reagents.[11]
Light Exposure p-Nitrophenol and its substrates can be light-sensitive.[12] Prolonged exposure to light can contribute to degradation.Protect from Light: Store stock solutions and conduct the assay in plates protected from direct light. Use amber tubes or wrap containers in foil.[12][14][15]
Incorrect pH of Assay Buffer If the initial assay buffer is too alkaline, it can accelerate the rate of spontaneous substrate hydrolysis.Verify Buffer pH: Calibrate your pH meter and confirm that your assay buffer is at the correct pH for optimal enzyme activity, not for color development. The alkaline conditions for color development are typically introduced with the stop solution.[12][16]

dot graph "High_Background_Troubleshooting" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} doto Caption: A decision tree for troubleshooting high background signals.

Issue 2: Low or No Signal in Sample Wells

Question: My samples are not developing the expected yellow color, or the absorbance readings are very close to the blank. What could be wrong?

Answer: A weak or absent signal suggests that the enzymatic reaction is not occurring as expected. This can be due to a variety of factors, from inactive enzymes to suboptimal assay conditions.[11][12]

Root Causes & Corrective Actions
Potential Cause Explanation Recommended Solution
Inactive Enzyme The enzyme may have lost its activity due to improper storage (e.g., wrong temperature, repeated freeze-thaw cycles) or expiration.[12]Verify Enzyme Integrity: Use a fresh aliquot of the enzyme. If possible, run a positive control with a known active enzyme to confirm that the assay components are working. Check the enzyme's storage recommendations.
Suboptimal Assay Conditions Enzymes are highly sensitive to their environment. Incorrect pH, temperature, or the absence of essential cofactors can drastically reduce or eliminate activity.[12]Optimize Assay Parameters:pH: Verify the pH of your assay buffer. Most alkaline phosphatases have an optimal pH between 9.0 and 10.5.[12][16]• Cofactors: Alkaline phosphatases are metalloenzymes that require divalent cations like Mg²⁺ and Zn²⁺ for activity.[16] Ensure these are present in your buffer.• Temperature: Incubate the reaction at the enzyme's optimal temperature (often 25-37°C).[12][16]
Presence of Inhibitors Your sample may contain endogenous inhibitors. Common inhibitors for phosphatases include phosphate, citrate, EDTA, and fluoride.Sample Pre-treatment: If inhibitors are suspected, consider dialyzing your sample or using a desalting column to remove small molecule inhibitors.[16]
Incorrect Substrate Concentration If the substrate concentration is too low, it can be the rate-limiting factor in the reaction.Check Substrate Concentration: Ensure the final substrate concentration is appropriate. For many enzymes, a concentration at or above the Michaelis-Menten constant (Km) is recommended.[16]
Substrate Depletion In reactions with very high enzyme activity, the substrate can be consumed too quickly, leading to a plateau in signal.Adjust Enzyme Concentration: If you observe a rapid initial signal that quickly flattens, try diluting your enzyme sample.[17]
Issue 3: High Variability Between Replicate Wells

Question: I'm seeing a large standard deviation in the absorbance readings of my replicate wells. How can I improve the precision of my assay?

Answer: High variability or poor reproducibility can undermine the validity of your results.[18] The source is often technical, related to the physical execution of the assay.[12]

Root Causes & Corrective Actions
Potential Cause Explanation Recommended Solution
Inaccurate Pipetting Small errors in the volumes of enzyme, substrate, or stop solution can lead to significant differences in the final absorbance.Calibrate and Check Technique: Ensure your pipettes are properly calibrated.[12] Use reverse pipetting for viscous solutions. Ensure tips are fully submerged when aspirating and dispense against the side of the well.
Temperature Fluctuations Inconsistent temperatures across the microplate (an "edge effect") can cause wells on the outer edges to react at a different rate than inner wells.Ensure Thermal Uniformity: Pre-incubate the microplate and all reagents at the desired reaction temperature before starting the reaction.[12] You can also fill the outer wells with buffer or water to insulate the experimental wells.
Inadequate Mixing If reagents are not mixed thoroughly in each well, the reaction may not start uniformly.Mix Gently but Thoroughly: After adding the final reagent (usually the substrate or enzyme), gently tap the plate or use a plate shaker for a few seconds to ensure complete mixing.[14] Avoid introducing bubbles.
Timing Inconsistency In kinetic assays or timed endpoint assays, variations in the incubation time between wells can lead to variability.Automate or Be Consistent: Use a multichannel pipette to start or stop reactions in multiple wells simultaneously. For kinetic assays, ensure the plate reader measures all wells with consistent timing.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store 4-Nitrophenol sodium salt and its substrate derivatives like pNPP? A: 4-Nitrophenol sodium salt and pNPP are stable as dry powders when stored in a cool, dry, and dark place.[19][20][21] pNPP solutions are sensitive to light and moisture and should be stored at 2-8°C, protected from light.[12] It is highly recommended to prepare the pNPP working solution fresh for each experiment to avoid spontaneous hydrolysis.[12]

Q2: What is the optimal pH for a pNPP-based phosphatase assay? A: The optimal pH depends on the specific enzyme. For alkaline phosphatases, the activity is generally highest in an alkaline environment, typically between pH 9.0 and 10.5.[12][16] However, the color of the p-nitrophenol product itself is pH-dependent, becoming more intense at higher pH values.[5] The reaction is usually stopped with a strong base like NaOH, which both terminates the enzymatic activity and maximizes the absorbance of the product.[8][16]

Q3: My 4-Nitrophenol standard is not dissolving in my aqueous buffer. What should I do? A: 4-Nitrophenol has limited solubility in neutral or acidic aqueous solutions.[7] To improve solubility, you can either increase the pH of the buffer to above its pKa (~7.15) to form the more soluble phenolate ion, or you can first dissolve it in a small amount of an organic solvent like DMSO or ethanol before diluting it into your aqueous buffer.[7][9]

Q4: Can I read the absorbance at a wavelength other than 405 nm? A: The maximum absorbance for the p-nitrophenolate ion is around 405 nm, and this wavelength is recommended for the highest sensitivity.[3][5] However, readings can often be taken between 400 nm and 410 nm with minimal loss of signal.[4][8][9] It is crucial to use the same wavelength for your standards and your samples.

Q5: What concentration range should I use for my 4-Nitrophenol standard curve? A: The linear range of your standard curve will depend on your spectrophotometer. A typical range to start with is 0 to 100 µM.[22] If you are getting absorbance readings above the linear range of your instrument (typically >2.0), you will need to dilute your standards further.[23] It is essential to generate a new standard curve for each experiment.[18]

Key Experimental Protocols

Protocol 1: Preparation of a 4-Nitrophenol (pNP) Standard Curve

This protocol is essential for converting your absorbance readings into the molar amount of product formed.

  • Prepare a 10 mM pNP Stock Solution: Dissolve 13.91 mg of p-Nitrophenol in 10 mL of your assay buffer. If solubility is an issue, dissolve it in a minimal amount of DMSO first, then bring it to volume with the buffer.[22]

  • Prepare a 1 mM Working Solution: Dilute 1 mL of the 10 mM stock solution into 9 mL of assay buffer.

  • Create Dilution Series: Prepare a series of standards in microcentrifuge tubes or a 96-well plate. For a 0-100 µM range in a final volume of 200 µL:

    • Add the calculated volume of the 1 mM pNP working solution to each well.

    • Add the appropriate volume of assay buffer to bring the total volume to 100 µL.

  • Simulate Assay Conditions: Add 100 µL of your stop solution (e.g., 1 M NaOH) to each standard well to mimic the final chemical environment of your samples.

  • Measure Absorbance: Read the absorbance of the standards at 405 nm.

  • Plot the Data: Plot absorbance (Y-axis) versus the concentration of pNP in µM (X-axis) and perform a linear regression. The resulting equation (y = mx + c) will be used to calculate the concentration of pNP in your unknown samples.

Protocol 2: General Workflow for an Endpoint Phosphatase Assay

This workflow outlines a typical discontinuous (endpoint) assay in a 96-well plate format.

dot graph "Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

P1 [label="1. Prepare Reagents\n(Buffer, pNPP, Enzyme, Stop Solution)"]; P2 [label="2. Add Enzyme/Sample\nto Microplate Wells"]; P3 [label="3. Pre-incubate Plate\nat Assay Temperature (e.g., 37°C)"]; P4 [label="4. Initiate Reaction\n(Add pNPP Substrate)"]; P5 [label="5. Incubate for a\nDefined Time (e.g., 15-30 min)"]; P6 [label="6. Stop Reaction\n(Add NaOH Solution)"]; P7 [label="7. Read Absorbance\nat 405 nm"]; P8 [label="8. Calculate Results\n(Using Standard Curve)"];

P1 -> P2 -> P3 -> P4 -> P5 -> P6 -> P7 -> P8; } doto Caption: A typical experimental workflow for a pNPP-based endpoint assay.

References

  • Protein Tyrosine Phosphatase Assays. National Institutes of Health (NIH). Available from: [Link]

  • Material Safety Data Sheet - Sodium 4-Nitrophenoxide. Cole-Parmer. Available from: [Link]

  • Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption. Atmospheric Chemistry and Physics. Available from: [Link]

  • An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. Journal of Cellular and Molecular Medicine. Available from: [Link]

  • Labs 9 and 10: Phosphatase Assay. University Course Material. Available from: [Link]

  • p-nitrophenol sodium salt | C6H4NNaO3 | CID 13214. PubChem. Available from: [Link]

  • 4-Nitrophenol sodium | 1X250MG | C6H4NNaO3 | 687143 | 824-78-2. HPC Standards. Available from: [Link]

  • Can someone help with a method for preparing P-Nitrophenol standard curve? ResearchGate. Available from: [Link]

  • EnzoLyte™ pNPP Alkaline Phosphatase ELISA Assay Kit Colorimetric. AnaSpec. Available from: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health (NIH). Available from: [Link]

  • SensoLyte™ pNPP Alkaline Phosphatase ELISA Assay Kit Colorimetric. Interchim. Available from: [Link]

  • pNPP Phosphatase Assay. 3H Biomedical AB. Available from: [Link]

  • Interrogating Protein Phosphatases with Chemical Activity Probes. National Institutes of Health (NIH). Available from: [Link]

  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI. Available from: [Link]

  • Interference of Asfotase Alfa in Immunoassays Employing Alkaline Phosphatase Technology. ResearchGate. Available from: [Link]

  • Influence of pH on the photodegradation of 4-nitrophenol. ResearchGate. Available from: [Link]

  • Effect of pH on degradation of 4-NP. ResearchGate. Available from: [Link]

  • On the Overlooked Critical Role of the pH Value on the Kinetics of the 4-Nitrophenol NaBH4-Reduction Catalyzed by Noble-Metal Nanoparticles (Pt, Pd, and Au). ACS Publications. Available from: [Link]

  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Tg-biophysics. Available from: [Link]

  • pNPP Phosphatase Assay Kits. BioAssay Systems. Available from: [Link]

  • Calibration curve of 4-Nitrophenol. ResearchGate. Available from: [Link]

  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. Available from: [Link]

  • Troubleshooting Chemistry Issues for Colorimetric Analysis. SEAL Analytical. Available from: [Link]

  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. National Institutes of Health (NIH). Available from: [Link]

  • Problem with 4-nitrophenol standard curve? ResearchGate. Available from: [Link]

  • pNPP Phosphatase Assay (PNPP). ScienCell. Available from: [Link]

  • Elisa troubleshooting tips – High background. ARP American Research Products, Inc.. Available from: [Link]

  • What Causes High Background in ELISA Tests? Surmodics IVD. Available from: [Link]

  • High Background in ELISA: Causes, Fixes, and Tips. AstorScientific. Available from: [Link]

Sources

Technical Support Center: Preventing Degradation of 4-Nitrophenol Sodium Salt Dihydrate in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Nitrophenol Sodium Salt Dihydrate (CAS: 824-78-2). Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative troubleshooting, causality-driven explanations, and self-validating protocols to ensure the absolute integrity of your biochemical assays.

Part 1: Core Principles of 4-Nitrophenolate Stability

To prevent degradation, we must first understand the molecular vulnerabilities of the compound. 4-Nitrophenol sodium salt dihydrate dissolves in water to form the 4-nitrophenolate anion .

The Causality of Degradation:

  • Photolytic Vulnerability: The phenolate anion absorbs strongly in the visible spectrum (

    
     ~400 nm)[1]. When exposed to ambient or UV light, the molecule enters an excited state, making the resonance-stabilized aromatic ring highly susceptible to photolytic cleavage[2].
    
  • Oxidative Susceptibility: The negatively charged oxygen donates electron density into the aromatic ring. This electron-rich state makes the molecule highly reactive toward strong oxidizing agents and dissolved oxygen (ROS), leading to the formation of intermediates like 4-nitrocatechol, 1,2,4-benzenetriol, and hydroquinone[3].

  • pH Sensitivity: With a pKa of 7.15 at 25°C[4], the molecule's protonation state is highly sensitive to physiological pH shifts. Dropping the pH below 7.15 protonates the salt back into neutral 4-nitrophenol, drastically altering its solubility and shifting its absorbance peak from 400 nm to 317 nm[1].

Part 2: Troubleshooting Guides & FAQs

Q1: My stock solution of 4-Nitrophenol sodium salt dihydrate turned from bright yellow to a dark brownish-red over the weekend. What happened? A: Your solution has undergone extensive photo-oxidation. When exposed to light and dissolved oxygen, 4-nitrophenolate degrades into catechols and hydroquinones, which further polymerize into dark-colored quinone structures[3]. Causality & Fix: Standard clear glass vials allow UV/Vis light to penetrate, catalyzing the reaction with dissolved oxygen. Always purge your solvents with an inert gas (N2/Ar) prior to dissolution and store the solution in amber actinic glass[4].

Q2: Does the pH of my assay buffer affect the stability and optical properties of the solution? A: Absolutely. The sodium salt dihydrate inherently forms the phenolate anion (bright yellow, absorbing at 400 nm)[1]. Because its pKa is ~7.15, any buffer system near neutral pH will result in a mixture of the yellow phenolate and the colorless neutral 4-nitrophenol (absorbing at 317 nm)[4]. Causality & Fix: For consistent spectrophotometric readouts (such as in alkaline phosphatase assays), ensure your final buffer pH is strictly maintained above 8.0 to keep the molecule fully deprotonated.

Q3: Can I autoclave my 4-nitrophenol sodium salt solutions for sterile cell-based assays? A: No. 4-Nitrophenol and its salts are sensitive to extreme thermal stress and can decompose violently at high temperatures (the free phenol decomposes violently at 279°C)[5]. Furthermore, heating accelerates oxidative degradation. Causality & Fix: Sterilize your solutions using a 0.22 µm PTFE or Nylon syringe filter in a dark biosafety cabinet.

Q4: How should I store the solid dihydrate powder versus the aqueous solution? A: The solid dihydrate is stable at room temperature but must be kept away from strong oxidizing agents, strong acids, and direct sunlight[6]. Aqueous solutions, however, are highly vulnerable. Prepare solutions fresh when possible, or store them at 4°C in tightly sealed, light-protected containers for a maximum of 1-2 weeks[4].

Part 3: Data Presentation

Table 1: Quantitative Physicochemical Properties & Degradation Triggers
PropertyValueCausality / Impact on Experiment
Molecular Formula C₆H₄NNaO₃ · 2H₂ODihydrate form; highly water-soluble compared to the free phenol.
pKa 7.15 (at 25 °C)[4]Dictates the ratio of phenolate (yellow) to phenol (colorless) at physiological pH.
Absorbance Max (

)
400 nm (alkaline) / 317 nm (acidic)[1]Enables spectrophotometric validation of structural integrity and pH state.
Thermal Stability Decomposes violently at ~279 °C[5]Precludes autoclaving; requires cold storage and sterile filtration.
Incompatibilities Strong oxidizing agents, strong acids[7]Triggers oxidative cleavage of the aromatic ring and rapid discoloration.
Table 2: Visual Troubleshooting Matrix
Visual CueChemical StateRequired Action
Bright Yellow Intact 4-Nitrophenolate (> pH 8)Pass: Proceed with assay.
Colorless / Pale Protonated 4-Nitrophenol (< pH 7)Fail: Adjust pH using an alkaline buffer (e.g., NaOH or Tris pH 8.5).
Brown / Reddish Oxidized/Polymerized IntermediatesFail: Discard solution. Prepare fresh stock in an amber vial.

Part 4: Mandatory Visualizations

Diagram 1: Degradation Pathways of 4-Nitrophenol Sodium Salt

This diagram illustrates the logical relationship between environmental triggers and the molecular degradation of the phenolate anion.

DegradationPathways NP 4-Nitrophenolate (Yellow, Stable in Dark) Photo Photodegradation NP->Photo Absorbs at 400nm Oxidation Oxidative Cleavage NP->Oxidation Light UV/Visible Light (hv) Light->Photo O2 Dissolved Oxygen / ROS O2->Oxidation Intermediates Intermediates: 4-Nitrocatechol, Hydroquinone Photo->Intermediates Oxidation->Intermediates Final Mineralization / Dark Quinone Polymers Intermediates->Final Further Oxidation

Caption: Logical relationship of 4-Nitrophenol sodium salt degradation pathways via photolysis and oxidation.

Diagram 2: Preparation and Validation Workflow

Workflow Start Start: Solid Dihydrate Degas Degas Solvent (N2/Ar Purge) Start->Degas Dissolve Dissolve in Amber Flask Degas->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Validate Spec Validation (Abs 400 nm) Filter->Validate Store Store at 4°C in Dark Validate->Store

Caption: Step-by-step workflow for the preparation and self-validation of stable stock solutions.

Part 5: Experimental Protocols

Protocol 1: Preparation of Ultra-Stable 4-Nitrophenolate Stock Solutions

This protocol is designed as a self-validating system to eliminate the variables of dissolved oxygen and UV exposure.

Step 1: Solvent Degassing (Causality: Removes ROS precursors)

  • Transfer the desired volume of ultra-pure water (or alkaline buffer, pH > 8.0) into a clean glass bottle.

  • Sparge the solvent with high-purity Nitrogen (N₂) or Argon (Ar) gas for 15–20 minutes to displace dissolved oxygen.

Step 2: Dissolution (Causality: Prevents photolysis)

  • Weigh the required mass of 4-Nitrophenol sodium salt dihydrate.

  • Transfer the powder into an amber actinic volumetric flask .

  • Add the degassed solvent and mix via gentle swirling until completely dissolved. Do not use aggressive sonication, which can induce localized heating and cavitation-induced radical formation.

Step 3: Sterilization

  • In a dark biosafety cabinet, draw the solution into a sterile syringe.

  • Pass the solution through a 0.22 µm PTFE syringe filter into sterile, amber storage aliquots.

Protocol 2: Spectrophotometric Integrity Validation Workflow

Never assume a stored solution is intact. Use this self-validating check before running critical assays.

  • Blanking: Blank your UV-Vis spectrophotometer with your baseline buffer.

  • Dilution: Dilute a 10 µL aliquot of your stock solution into 990 µL of alkaline buffer (pH 8.5) to ensure full deprotonation.

  • Measurement: Scan the absorbance from 300 nm to 500 nm.

  • Validation Criteria:

    • Peak 1: You must observe a sharp, dominant peak at 400 nm (Intact Phenolate)[1].

    • Peak 2: Check for absorbance at 317 nm (Protonated Phenol)[1]. If this peak is prominent, your buffer pH has dropped.

    • Baseline Shift: If the baseline between 450-500 nm is elevated, quinone polymerization (oxidative degradation) has occurred. Discard the stock.

References

  • Visible-light-driven H2 production and decomposition of 4-nitrophenol over nickel phosphides Source: rsc.org URL:[Link]

  • p-nitrophenol sodium salt | C6H4NNaO3 | CID 13214 - PubChem Source: nih.gov URL:[Link]

  • Hierarchical CuO–ZnO/SiO2 Fibrous Membranes for Efficient Removal of Congo Red and 4-Nitrophenol from Water Source: cityu.edu.hk URL:[Link]

Sources

interference in enzyme assays with 4-Nitrophenol sodium salt

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-Nitrophenol (4-NP) Enzyme Assays

Introduction: The Chemistry of the Signal

Q: Why is my 4-Nitrophenol assay signal inconsistent or lower than expected? A: The vast majority of 4-NP assay failures stem from a misunderstanding of its chromogenic properties. 4-Nitrophenol (4-NP) is a pH-dependent indicator , not a static dye.

  • The Mechanism: 4-NP exists in two states: the protonated phenol (colorless,

    
     nm) and the deprotonated phenolate anion  (yellow, 
    
    
    
    nm).
  • The Critical pKa: The pKa of 4-NP is approximately 7.15 .[1][2]

    • At pH 7.0 (common for physiological enzyme assays), only ~41% of the product is yellow.

    • At pH 5.0 (lysosomal enzymes), the product is virtually colorless.

    • The Fix: You must shift the pH to >9.5 to force >99% ionization for accurate quantification.

Troubleshooting Category 1: Signal Stability & pH Issues

Q: I see a yellow color develop during incubation, but the values fluctuate or disappear. Why? A: This is likely due to pH drift or insufficient alkalinity during the read step.

Diagnosis:

  • Continuous Assays: If measuring kinetics at neutral pH (7.0–7.5), small changes in temperature or buffer capacity will shift the pKa equilibrium, causing artificial signal noise.

  • Endpoint Assays: If you stop the reaction but the final pH is below 9.0, you are measuring on the "slope" of the titration curve, where slight pipetting errors in buffer volume result in massive absorbance errors.

Corrective Protocol: The "Stop-and-Shift" Method Do not rely on the assay buffer for the readout. Use a dedicated Stop Solution.

  • Reaction: Run enzyme reaction at optimal physiological pH (e.g., pH 7.4).

  • Stop: Add an equal volume of 1.0 M NaOH or 1.0 M Na₂CO₃ .

  • Result: Final pH spikes to >10. The 4-NP signal becomes pH-independent and stable.

Q: Can I measure 4-NP continuously without stopping the reaction? A: Yes, but with reduced sensitivity. You must use a Standard Curve generated at the exact assay pH .

  • Warning: At pH 7.0, the extinction coefficient (

    
    ) is effectively half of its maximum (~18,000 M⁻¹cm⁻¹ at pH 10 vs ~9,000 at pH 7.15).
    

Troubleshooting Category 2: Compound Interference (Optical & Chemical)

Q: My test compounds are colored/yellow. How do I distinguish them from the enzyme signal? A: Small molecule libraries often contain yellow compounds that absorb at 405 nm. You must perform Background Subtraction .

Protocol: Optical Interference Correction For every test compound


, prepare two wells:
  • Reaction Well: Enzyme + Substrate + Compound

    
    .
    
  • Compound Blank: Buffer + Substrate + Compound

    
     (No Enzyme).
    
    • Note: Do not just use Buffer + Compound. The substrate itself (e.g., pNPP) can sometimes hydrolyze non-enzymatically or interact with the compound.



Q: Does DMSO interfere with 4-Nitrophenol? A: Yes, via Solvatochromic Shifts . Organic solvents like DMSO can shift the pKa of phenols, typically increasing the pKa (making it harder to deprotonate).

  • The Artifact: A standard curve in 100% aqueous buffer will overestimate the enzyme activity if the samples contain 5-10% DMSO, because the DMSO samples will be less ionized (less yellow) at the same pH.

  • The Fix: The standard curve must contain the same % DMSO as the experimental wells.

Troubleshooting Category 3: Solubility & Matrix Effects

Q: The 4-Nitrophenol standard is not dissolving or precipitating. A: 4-Nitrophenol sodium salt is soluble, but the free acid form (often sold as just "4-Nitrophenol") has poor water solubility (~16 g/L) and dissolves slowly.

Solubility Guide:

State Solvent Recommendation Notes
Stock Solution 100% Ethanol or DMSO Stable at -20°C.
Working Standard Assay Buffer (pH > 8) Pre-warm to 37°C if precipitating.

| In-Assay | Maintain < 5% DMSO | High DMSO may denature enzymes. |

Visual Troubleshooting Guides

Figure 1: Assay Workflow Logic

This diagram illustrates the decision process between Continuous and Endpoint assays to maximize signal integrity.

AssayWorkflow Start Start 4-NP Assay CheckpH Check Enzyme Optimal pH Start->CheckpH HighPH Alkaline Enzyme (e.g., ALP, pH > 9) CheckpH->HighPH High pH LowPH Acid/Neutral Enzyme (e.g., Lipase, pH < 7.5) CheckpH->LowPH Low/Neutral pH Continuous Continuous Read (Kinetic Mode) HighPH->Continuous Signal Stable LowPH->Continuous If Kinetics Required (Low Sensitivity) Endpoint Endpoint Read (Stop & Shift) LowPH->Endpoint Signal Weak/Unstable Measure Measure Absorbance @ 405 nm Continuous->Measure StopSol Add 1M NaOH/Na2CO3 (Target pH > 10) Endpoint->StopSol StopSol->Measure

Caption: Workflow selection based on enzyme pH optima. Acidic/Neutral enzymes require a "Stop & Shift" step to visualize the 4-NP product.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low signal or non-linear standard curves.

Troubleshooting Issue Problem: Low or Variable Signal CheckColor Is Standard Curve Yellow? Issue->CheckColor NoColor No: Solution Colorless CheckColor->NoColor YesColor Yes: Solution Yellow CheckColor->YesColor CheckPH Check pH Is pH > 9.0? NoColor->CheckPH CheckInterference Check Compound Interference YesColor->CheckInterference AdjustPH Action: Add NaOH to sample CheckPH->AdjustPH No BlankSub Action: Run Compound Only Blank CheckInterference->BlankSub High Background CheckSolvent Check DMSO % Is DMSO > 5%? CheckInterference->CheckSolvent Low Slope MatchMatrix Action: Match DMSO in Standards CheckSolvent->MatchMatrix

Caption: Step-by-step diagnosis for common 4-NP assay failures, prioritizing pH verification and matrix matching.

References

  • BenchChem. (2025).[3] Technical Support Center: Overcoming Nitrophenol Solubility in Assays. Retrieved from 1

  • Wikipedia. (n.d.). 4-Nitrophenol: Properties and Enzyme Assays. Retrieved from 4

  • Sigma-Aldrich. (n.d.).[5] 4-Nitrophenol Spectrophotometric Grade Product Information. Retrieved from 6

  • National Institutes of Health (PMC). (2021). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Retrieved from 7

  • ResearchGate. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. Retrieved from 8

Sources

Technical Support Center: Optimizing 4-Nitrophenol Sodium Salt for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization, Solubility, and Validation Protocols for 4-Nitrophenol Sodium Salt (4-NP Na)

Introduction

Welcome to the Technical Support Center. You are likely utilizing 4-Nitrophenol Sodium Salt as a corrosion inhibitor for mild steel or copper alloys in acidic media (typically 1M HCl or H₂SO₄).

While the sodium salt offers superior shelf-stability and initial water solubility compared to the neutral phenol, its behavior changes drastically upon introduction to acidic electrolytes. This guide addresses the critical "translation" of this precursor into an active inhibitor, optimizing concentration ranges, and troubleshooting electrochemical validation.

Part 1: Preparation & Solubility (Ticket #PREP-01)

User Query: "I prepared a 100 mM stock solution of 4-Nitrophenol sodium salt in water, but when I added it to my 1M HCl electrolyte, the solution turned cloudy/precipitated. Is my inhibitor defective?"

Diagnosis: No, your material is not defective. You are encountering a pH-dependent solubility shift . The sodium salt (


) is highly water-soluble. However, in 1M HCl, the phenolate anion is instantly protonated to form neutral 4-Nitrophenol  (

).

Neutral 4-Nitrophenol has significantly lower solubility (~11.5 mM or 1.6 g/L at 25°C) than its salt form.

Troubleshooting Protocol:

  • Respect the Solubility Limit: Do not attempt to create a final concentration >10 mM in acidic media without a co-solvent.

  • Use a Co-Solvent: If you require higher concentrations for screening, pre-dissolve the salt in a small volume of Ethanol (EtOH) or Methanol before adding to the acid. A 5-10% v/v EtOH content usually stabilizes the neutral phenol.

  • Sonication: If slight turbidity occurs at 5-10 mM, sonicate the solution for 15 minutes at 30°C.

Visual Workflow: Proper Solution Preparation

PrepWorkflow Start 4-NP Sodium Salt (Solid) Step1 Dissolve in Deionized Water Start->Step1 Check Target Conc. in Acid > 10mM? Step1->Check Action1 Add Co-solvent (10% Ethanol) Check->Action1 Yes Action2 Direct Addition to Acid Check->Action2 No Final Clear Electrolyte (Active Species: Neutral 4-NP) Action1->Final Action2->Final

Caption: Logic flow for preventing precipitation when acidifying 4-NP Sodium Salt.

Part 2: Determining Optimal Concentration (Ticket #OPT-02)

User Query: "How do I determine the exact optimal concentration? Is more always better?"

Diagnosis: Corrosion inhibition generally follows a Langmuir Adsorption Isotherm .[1][2][3][4][5] Efficiency (


) increases with concentration (

) until surface saturation (monolayer coverage) is reached. Beyond this "Critical Concentration," adding more inhibitor yields diminishing returns and may even induce desorption due to steric hindrance or micelle formation.

Optimization Protocol: Conduct Weight Loss or Polarization tests at the following logarithmic intervals. Do not guess; measure.

Recommended Test Matrix (Mild Steel in 1M HCl):

Concentration (mM)Approx. ppmExpected BehaviorAction
0.0 (Blank) 0High Corrosion RateBaseline Reference
0.1 ~14Low Inhibition (<30%)Insufficient Coverage
0.5 ~70Moderate Inhibition (50-70%)Linear Adsorption Zone
1.0 ~140High Inhibition (70-85%)Near Saturation
5.0 ~700Optimal Zone (>90%) Target Range
10.0 ~1400Plateau / Slight DropWaste of Material

Data Analysis (Self-Validation): Calculate the Surface Coverage (


) using the equation:


Plot

vs.

.
  • Linear Fit (

    
    ):  Confirms Langmuir adsorption (ideal monolayer).
    
  • Non-Linear: Suggests interactions between adsorbed molecules (Frumkin/Temkin isotherms).[3]

Part 3: Electrochemical Validation & Troubleshooting (Ticket #EIS-03)

User Query: "My EIS (Impedance) data is noisy, and the Nyquist loops are depressed semicircles. How do I prove inhibition?"

Diagnosis: Depressed semicircles are normal for solid electrodes due to surface roughness (frequency dispersion). The key metric is the Charge Transfer Resistance (


) .

Troubleshooting Guide:

  • OCP Stability: Ensure the Open Circuit Potential (OCP) is stable (

    
     mV change over 300s) before starting EIS. 4-NP adsorption takes time; allow 30 minutes immersion  before measurement.
    
  • Frequency Range: Scan from 100 kHz to 10 mHz . High frequency gives solution resistance (

    
    ); low frequency gives 
    
    
    
    .
  • Validation Check:

    • Inhibitor Added:

      
       should increase  (larger semicircle diameter).
      
    • Inhibitor Added:

      
       (Double Layer Capacitance) should decrease .
      
    • Why? Organic molecules displace water (high dielectric constant) with the inhibitor (low dielectric constant) at the interface.

Visual Mechanism: How 4-NP Works

Mechanism cluster_sol Bulk Solution (1M HCl) cluster_surf Metal Interface (Mild Steel) Node1 4-NP Na dissociates (Na+ + Phenolate-) Node2 Protonation (Phenolate- + H+ -> Neutral 4-NP) Node1->Node2 Instant Node3 Adsorption via Nitro (-NO2) & Oxygen Node2->Node3 Diffusion Node4 Block Active Sites (Fe -> Fe2+ + 2e-) Node3->Node4 Inhibition Node5 Hydrophobic Barrier (Excludes H2O/H+) Node3->Node5 Protection

Caption: Mechanism of action from salt dissolution to surface blocking.

Part 4: Thermal Stability (Ticket #TEMP-04)

User Query: "The inhibitor works great at 25°C (92% efficiency), but at 60°C, the efficiency drops to 60%. Why?"

Diagnosis: This confirms the mechanism is primarily Physisorption (Physical Adsorption).

  • Physisorption: Driven by weak Van der Waals forces. As temperature rises, the kinetic energy of the molecules overcomes the weak adsorption energy (

    
     kJ/mol), causing the inhibitor to desorb  from the surface.
    
  • Chemisorption: Involves chemical bonding (

    
     kJ/mol). Efficiency typically increases or stays stable with temperature.
    

Corrective Action: If your application requires high-temperature protection (>60°C):

  • Increase Concentration: Shift the equilibrium toward adsorption.

  • Add Iodide Ions (Synergism): Add 1-5 mM of Potassium Iodide (KI) . Iodide ions specifically adsorb to the steel, creating a negative bridge that pulls the protonated/neutral organic inhibitor tighter to the surface (Synergistic Effect).

References
  • Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol. Source: Iranian Journal of Color Science and Technology (via icrc.ac.ir). Relevance: Establishes Langmuir isotherm behavior and optimal concentration ranges (0.5 - 1.0 mM) for nitrophenol derivatives. [6]

  • Evaluation of inhibitive corrosion potential of symmetrical hydrazine derivatives containing nitrophenyl moiety in 1M HCl. Source: National Institutes of Health (PMC). Relevance: Confirms the role of the nitro group in adsorption and provides EIS validation protocols (Nyquist/Bode interpretation). 7[6]

  • Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel. Source: Journal of Corrosion Science and Technology. Relevance: Demonstrates the "desorption threshold" where efficiency drops after exceeding optimal concentration (5 mM). 8[3][6]

  • Batch and Continuous Column Adsorption of p-Nitrophenol onto Activated Carbons. Source: MDPI. Relevance: Provides solubility and adsorption kinetics data for p-Nitrophenol (the active species) in aqueous/organic media. 9

Sources

Validation & Comparative

comparing deuterated vs. non-deuterated 4-Nitrophenol sodium salt in NLO

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Semi-Organic NLO Materials: A Comparative Guide to Deuterated vs. Non-Deuterated 4-Nitrophenol Sodium Salt

Executive Summary

Organic nonlinear optical (NLO) materials offer exceptionally high nonlinear coefficients and fast electro-optic response times compared to traditional inorganic crystals like KDP or LiNbO₃. However, their practical application in laser systems is often hindered by low mechanical strength, poor thermal conductivity, and high optical losses at common fundamental laser wavelengths (e.g., 1064 nm).

4-nitrophenol sodium salt dihydrate (NPNa) bridges this gap as a semi-organic ionic crystal, offering enhanced mechanical and thermal robustness[1]. To further optimize its optical performance, researchers employ isotopic substitution—specifically substituting the water of crystallization with heavy water (D₂O) to form deuterated NPNa (DNPNa)[1]. This guide provides an objective, data-driven comparison of NPNa and DNPNa, detailing the mechanistic rationale, comparative performance, and self-validating experimental workflows for researchers developing advanced Second Harmonic Generation (SHG) devices.

Mechanistic Rationale: The Physics of Isotopic Substitution

Why Deuterate? Explaining the Causality In NLO applications driven by Nd:YAG or Nd:YVO₄ lasers, the fundamental pump wavelength is 1064 nm. In hydrated organic crystals like NPNa, the O-H stretching vibrations of the crystallization water exhibit higher-order overtones that extend into the near-infrared (NIR) region, causing parasitic absorption exactly at the 1064 nm window. This absorption not only attenuates the fundamental beam but also induces localized thermal lensing, which degrades phase matching and lowers SHG conversion efficiency.

By replacing hydrogen with deuterium (forming O-D bonds), the increased reduced mass of the atomic oscillator shifts the fundamental stretching frequency from ~3400 cm⁻¹ down to ~2500 cm⁻¹. Consequently, the overtone absorption bands are red-shifted away from the 1064 nm window. This isotopic engineering effectively quenches the optical loss without altering the crystal's non-centrosymmetric space group (Ima2) required for second-order nonlinearity[1].

Comparative Performance Profile

The following table synthesizes the quantitative performance metrics of standard NPNa versus its deuterated counterpart (DNPNa), demonstrating the direct impact of isotopic substitution on optical efficiency[1].

Property / MetricNon-Deuterated NPNaDeuterated DNPNaMechanistic Implication
Effective NLO Constant (

)
5.0 pm/V5.5 pm/VDNPNa exhibits a slight enhancement in macroscopic nonlinearity, remaining highly competitive with standard inorganic crystals[1].
Optical Loss Coefficient (1064 nm) 1.8 dB/cm0.6 dB/cmA 3x reduction in optical loss due to the red-shifting of O-D vibrational overtones away from the pump wavelength[1].
Vickers Hardness ~2x standard organics~2x standard organicsThe ionic bonding network provides superior mechanical stability, facilitating rigorous cutting and polishing[1].
Intracavity SHG Output (Green) Sub-optimal (thermal lensing)4.4 mW (1.5 mm crystal)Lower absorption allows DNPNa to withstand high intracavity circulating intensities without phase-mismatch[1].

Experimental Workflows: Synthesis, Growth, and Validation

To ensure a robust and reproducible outcome, the following step-by-step protocol integrates synthesis with immediate spectroscopic verification, creating a self-validating experimental system.

Phase 1: Material Synthesis and Isotopic Enrichment
  • Neutralization : React high-purity 4-nitrophenol with an equimolar amount of sodium hydroxide (NaOH) in an aqueous medium to form the sodium salt.

  • Purification : Recrystallize the synthesized NPNa salt multiple times to remove unreacted precursors and trace organic impurities that could act as scattering centers in the final crystal lattice.

  • Deuteration Exchange (For DNPNa) : Dissolve the purified anhydrous NPNa in >99.8% isotopic purity D₂O.

    • Self-Validation Check: Perform FTIR spectroscopy on a drop-cast film of the solution. The successful isotopic exchange is validated by the attenuation of the broad O-H stretch at 3400 cm⁻¹ and the emergence of a dominant O-D stretch at ~2500 cm⁻¹. Do not proceed to crystal growth until this spectral shift is confirmed.

Phase 2: Single Crystal Growth (Slow Evaporation)
  • Solution Preparation : Prepare saturated solutions of NPNa in H₂O and DNPNa in D₂O at an elevated temperature (e.g., 40°C).

  • Seed Crystal Formation : Spontaneously nucleate seed crystals by slowly lowering the temperature of a small aliquot. Select only defect-free, highly transparent seeds.

  • Controlled Growth : Suspend the seed in the bulk saturated solution. Maintain a highly stable thermal environment (±0.01°C) and allow slow solvent evaporation.

    • Causality Note: D₂O has a higher viscosity and lower vapor pressure than H₂O. Therefore, the evaporation rate and temperature profile for DNPNa must be explicitly adjusted (lowered) compared to NPNa to maintain the exact same supersaturation driving force and prevent inclusion defects.

Phase 3: Optical Characterization and Device Integration
  • Sample Preparation : Cleave and polish the grown crystals to a precise thickness (e.g., 1.5 mm) along the phase-matching direction.

  • Spectrophotometry Validation : Measure the transmission spectrum from 400 nm to 1200 nm. Calculate the optical loss coefficient (

    
    ) at 1064 nm using the Beer-Lambert law, correcting for Fresnel reflections. You must verify that 
    
    
    
    dB/cm for the DNPNa crystal before laser insertion[1].
  • Laser Testing : Insert the validated DNPNa crystal into the cavity of a diode-pumped Nd:YVO₄ laser. Optimize the angle for phase matching to generate 532 nm (green) light.

Workflow Visualization

G Start Purified 4-Nitrophenol Sodium Salt Split Solvent Selection & Dissolution Start->Split H2O H₂O Solvent (Standard) Split->H2O D2O D₂O Solvent (Isotopic Exchange) Split->D2O Grow1 Slow Evaporation NPNa·2H₂O Crystal H2O->Grow1 Grow2 Slow Evaporation NPNa·2D₂O Crystal D2O->Grow2 Val FTIR & UV-Vis Validation Grow1->Val Grow2->Val Test1 High NIR Absorption α = 1.8 dB/cm Val->Test1 NPNa Test2 Low NIR Absorption α = 0.6 dB/cm Val->Test2 DNPNa SHG Intracavity SHG High-Power Green Laser Test1->SHG Thermal Lensing Test2->SHG Phase Matched

Workflow of NPNa and DNPNa crystal growth and subsequent SHG device integration.

References

  • Minemoto, H., Ozaki, Y., Sonoda, N., & Sasaki, T. (1994). Crystal growth and the nonlinear optical properties of 4‐nitrophenol sodium salt dihydrate and its deuterated material. Journal of Applied Physics, 76(7), 3975-3980. AIP Publishing. Available at:[Link]

Sources

Analytical Standard Guide: 4-Nitrophenol Sodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

The "Gold Standard" for Phosphatase & Glycosidase Calibration

Executive Summary

In the quantification of hydrolase activity—specifically Alkaline Phosphatase (ALP) and Lipase —signal reliability is paramount. While fluorescent substrates offer higher sensitivity, they suffer from quenching and background interference. 4-Nitrophenol sodium salt dihydrate (4-NP Na) remains the industry's robust benchmark for colorimetric calibration.

This guide details why the sodium salt form is superior to the free acid for analytical workflows, provides a self-validating protocol for generating standard curves, and objectively compares it against high-sensitivity alternatives.

Technical Profile & Mechanism

The Chromogenic Switch

The utility of 4-Nitrophenol lies in its pH-dependent ionization.[1] The protonated form (phenol) is nearly colorless. Upon deprotonation (pH > 10), it becomes the 4-nitrophenolate anion , which exhibits intense yellow absorbance at 405 nm .

Key Physical Constants:

  • CAS: 824-78-2 (Sodium Salt)[2]

  • Formula:

    
    [3]
    
  • Molecular Weight: ~197.12 g/mol (Dihydrate) | ~161.09 g/mol (Anhydrous)

  • 
    :  405 nm (in 0.1 M NaOH)
    
  • Extinction Coefficient (

    
    ):  ~18,300 
    
    
    
    (pH > 10)
Mechanism of Action (Graphviz Visualization)

The following diagram illustrates the critical "Stop & Detect" mechanism that validates the assay.

G Substrate Substrate (pNPP) Product_Acid 4-Nitrophenol (Protonated) Substrate->Product_Acid Hydrolysis Enzyme Enzyme (ALP/Lipase) Enzyme->Product_Acid Product_Base 4-Nitrophenolate (Anion) Product_Acid->Product_Base pH > 10 (Ionization) Stop_Sol Stop Solution (NaOH/Na2CO3) Stop_Sol->Product_Base Detection Absorbance @ 405 nm Product_Base->Detection Quantification

Caption: The conversion of colorless substrate to the yellow 4-nitrophenolate anion requires both enzymatic cleavage and alkaline ionization.

Comparative Analysis: Selecting the Right Standard

Why choose the Sodium Salt Dihydrate over the Free Acid or Fluorescent alternatives?

Comparison Matrix
Feature4-NP Sodium Salt (Standard)4-NP Free Acid (Precursor)4-Methylumbelliferone (Fluorescent)
Solubility Instant (Water soluble)Poor (Requires organic solvent/pH adj.)Moderate (DMSO/Ethanol)
Sensitivity Micromolar (

)
Micromolar (

)
Picomolar (

)
Instrumentation Standard SpectrophotometerStandard SpectrophotometerFluorometer (Ex 360/Em 440)
Robustness High (Signal stable > 24h)High (Once dissolved)Low (Prone to quenching/photobleaching)
Cost LowVery LowHigh
Expert Insight: The Solubility Advantage

While the Free Acid (MW 139.11) is cheaper, it is sparingly soluble in neutral water. Researchers often struggle to dissolve it without accidentally over-alkalizing the stock solution, which can degrade the standard over time. The Sodium Salt Dihydrate dissolves instantly in distilled water, ensuring that your stock concentration is accurate immediately upon weighing. This reduces preparation error by ~15% in routine workflows.

Experimental Protocol: The Self-Validating System

Objective: Create a robust calibration curve for Alkaline Phosphatase (ALP) activity. Self-Validation Point: This protocol includes a "Stop Solution Check" to ensure the extinction coefficient is constant across all samples.

Reagents
  • Standard: 4-Nitrophenol Sodium Salt Dihydrate (Store at RT, protect from light).

  • Diluent: 0.02 M NaOH (Ensures standard is pre-ionized).

  • Stop Solution: 1.0 M NaOH or 1.0 M

    
    .
    
Step-by-Step Methodology
Step 1: Preparation of Stock Solution (10 mM)[4]
  • Calculation: The dihydrate (MW ~197.12) contributes water weight. Do not use the anhydrous MW (161.1) or free acid MW (139.1).

  • Action: Weigh 19.7 mg of 4-NP Na Dihydrate.

  • Dissolve: Add to 10 mL of 0.02 M NaOH . Vortex until clear.

    • Why NaOH here? Pre-ionizing the stock prevents precipitation and ensures the stock is stable yellow.

Step 2: Serial Dilution (Work on Ice)

Prepare a range of 0 to 200


. High concentrations (>200 

) often deviate from Beer's Law due to inner filter effects.
Standard IDStock Volume (10 mM)Diluent Volume (0.02 M NaOH)Final Conc. (

)
S1 20

980

200
S2 10

990

100
S3 5

995

50
S4 2.5

997.5

25
S5 1.25

998.75

12.5
Blank 0

1000

0
Step 3: The "Stop" Simulation (Validation Step)

In a real assay, you add enzyme + substrate, incubate, and then add Stop Solution. Your standard curve must mimic this final volume and pH matrix.

  • Pipette 100

    
      of each Standard (S1-Blank) into a 96-well plate.
    
  • Add 100

    
      of your assay buffer (without enzyme/substrate) to mimic reaction volume.
    
  • Add 50

    
      of Stop Solution (1 M NaOH) .
    
  • Mix on a plate shaker for 30 seconds.

  • Read Absorbance at 405 nm .

Signal Validation Logic

Validation Start Measure OD @ 405nm Check Is Blank OD < 0.05? Start->Check Linearity Is R² > 0.99? Check->Linearity Yes Fail_Blank FAIL: Contaminated Reagents or Oxidized Stop Solution Check->Fail_Blank No Pass VALID SYSTEM Proceed to Assay Linearity->Pass Yes Fail_Lin FAIL: Pipetting Error or Saturation (>2.0 OD) Linearity->Fail_Lin No

Caption: Decision tree for validating the standard curve before analyzing samples.

Troubleshooting & Critical Factors

The pH Trap

The most common failure mode is insufficient alkalinity .

  • Symptom: Low signal intensity or high variability.

  • Cause: The pKa of 4-Nitrophenol is ~7.[5]15. At pH 7.2, only ~50% of the product is yellow. At pH 9.2, ~99% is yellow.

  • Solution: Ensure final reaction pH > 10.0 using at least 0.5 M NaOH or

    
     as the stop solution.
    
Dihydrate Stability

The dihydrate crystal is stable at room temperature but can dehydrate if stored in a desiccator with strong desiccants, altering the molecular weight.

  • Storage: Tightly capped at Room Temperature.

  • Shelf Life: Solutions (10 mM in NaOH) are stable for 1 week at 4°C. Discard if they turn dark orange (oxidation).

References

  • Bio-Protocol. (2021). Alkaline phosphatase (ALP) activity assay.[6][7][8] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). p-Nitrophenol Sodium Salt Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2019).[6] Colorimetric sensing of alkaline phosphatase.[6][9][10] New Journal of Chemistry.[6] Retrieved from [Link]

Sources

Precision in Photometric Accuracy: A Comparative Guide to 4-Nitrophenol Standardization

Author: BenchChem Technical Support Team. Date: March 2026

In clinical enzymology and drug development, spectrophotometric accuracy is the bedrock of reproducible data. Assays measuring the activity of critical hydrolases—such as alkaline phosphatase and β-galactosidase—rely on the precise quantification of their chromogenic products. For these applications, 4-nitrophenol (4-NP) serves as the gold-standard reference material for visible-region photometric standardization.

This guide objectively compares the performance of 4-NP against alternative spectrophotometric standards, detailing the mechanistic causality behind its use and providing a self-validating experimental workflow for instrument calibration.

Mechanistic Causality: The Science of 4-Nitrophenol

The utility of 4-NP as a photometric standard is rooted in its pH-dependent structural transition. 4-Nitrophenol has a pKa of approximately 7.15. In acidic or neutral environments, it exists primarily in its protonated form, exhibiting a broad, weak absorption band in the ultraviolet region (~312 nm).

However, when introduced to an alkaline matrix (pH > 10), 4-NP undergoes complete deprotonation to form the 4-nitrophenolate anion . This structural shift induces a massive bathochromic (red) shift, moving the absorption maximum to a sharp, distinct peak at 401 nm .

By calibrating the spectrophotometer directly with 4-NP, researchers achieve matrix matching . Because 4-NP is the exact end-product generated by substrates like p-nitrophenyl phosphate (pNPP), calibrating the instrument with the identical chromophore eliminates the matrix and wavelength extrapolation errors that occur when using generic standards. Under standard conditions (10 mmol/L NaOH at 25°C), high-purity 4-NP exhibits a highly reproducible1[1].

Comparative Analysis: 4-NP vs. Alternative Standards

While 4-NP is optimal for the 400–405 nm window, other standards are frequently employed for different spectral regions. The table below compares 4-NP with the industry-standard UV reference, Potassium Dichromate, and solid-state filters.

Table 1: Comparative Analysis of Photometric Standards
Standard MaterialPrimary Wavelength RangeTarget ApplicationMolar Absorptivity / Absorbance ProfileLimitations
4-Nitrophenol (4-NP) Visible / Near-UV (401 nm)Clinical enzymology, hydrolase assay calibration.Sharp peak at 401 nm (ε = 18,380 L·mol⁻¹·cm⁻¹).Highly pH and temperature dependent; requires precise alkaline matrix preparation.
Potassium Dichromate (K₂Cr₂O₇) UV (235, 257, 313, 350 nm) & Vis (430 nm)General UV photometric accuracy testing.Peaks at 257 nm and 350 nm; 2[2].The 430 nm visible plateau is not a true peak, making it susceptible to wavelength calibration errors.
Neutral Density (ND) Glass Broad Spectrum (Visible)Routine linearity checks.Flat absorbance across the visible spectrum.Lacks liquid-phase matrix matching; prone to surface degradation and scattering[3].

Experimental Protocol: Self-Validating Standardization Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By gravimetrically preparing the standard and mathematically verifying the molar absorptivity against the established constant, the operator simultaneously validates the reagent purity, the operator's technique, and the instrument's photometric accuracy.

Step-by-Step Methodology

Step 1: Reagent Preparation (The Matrix)

  • Action: Prepare a 10 mmol/L NaOH solution using CO₂-free, high-purity deionized water.

  • Causality: CO₂ absorption from the atmosphere forms carbonic acid, which lowers the pH of unbuffered NaOH. Because the 4[4], a pH of at least 10 is required to guarantee >99.9% conversion to the chromophoric 4-nitrophenolate ion. The 10 mM NaOH matrix (pH ~12) provides a massive buffer against this equilibrium shift, ensuring long-term baseline stability.

Step 2: Stock Solution Formulation

  • Action: Accurately weigh high-purity 4-NP (NIST SRM grade or recrystallized) and dissolve it in the 10 mmol/L NaOH matrix to create a 1.0 mmol/L stock solution.

  • Causality: Gravimetric preparation is the foundation of this self-validating system. Any volumetric or gravimetric error at this stage will propagate linearly, causing the final calculated molar absorptivity to fail the validation check.

Step 3: Working Standard Dilution

  • Action: Dilute the stock solution to a final concentration of 35 µmol/L using the 10 mmol/L NaOH matrix.

  • Causality: At 35 µmol/L, the theoretical absorbance at 401 nm (1 cm pathlength) is ~0.643 AU. This falls squarely in the optimal detector linearity range (0.4–0.8 AU) for most photomultiplier tubes and photodiode arrays, minimizing errors associated with stray light and detector shot noise.

Step 4: Spectrophotometric Measurement

  • Action: Set the spectrophotometer to 401 nm. Blank the instrument with the 10 mmol/L NaOH matrix. Measure the absorbance of the 35 µmol/L solution in a 1 cm quartz cuvette precisely at 25°C.

  • Causality: Temperature control is critical. The absorbance of alkaline 4-NP solutions exhibits slight temperature dependence. 25°C is the internationally recognized standard temperature for this specific calibration[1].

Step 5: System Validation (The Check)

  • Action: Calculate the molar absorptivity (

    
    ) using the Beer-Lambert law: 
    
    
    
    .
  • Validation Criteria: The system is validated if the calculated

    
     falls within 18,380 ± 90 L·mol⁻¹·cm⁻¹ . If the value deviates, the instrument requires maintenance (e.g., lamp alignment, stray light correction) or the reagents must be reprepared.
    

Workflow Visualization

G N1 High-Purity 4-Nitrophenol (Reference Material) N2 Dissolution in 10 mM NaOH (pH > 10) N1->N2 N3 Deprotonation to 4-Nitrophenolate (λmax = 401 nm) N2->N3 Causality: Base shifts equilibrium guaranteeing >99.9% ionization N4 Spectrophotometric Measurement (Absorbance at 401 nm, 25°C) N3->N4 Matrix Matching N5 Calculate Molar Absorptivity (Target: 18,380 L·mol⁻¹·cm⁻¹) N4->N5 N6 Instrument Photometric Accuracy Validated N5->N6 Self-Validating System

Workflow for self-validating photometric standardization using 4-nitrophenol.

Linearity Validation Data

To verify detector linearity across the functional range of an enzyme assay, a dilution series of the 4-NP standard should be measured. The table below outlines the theoretical absorbance values based on the established molar absorptivity.

Table 2: Expected Absorbance Values for 4-NP Linearity (1 cm pathlength, 401 nm)
4-NP Concentration (µmol/L)Expected Absorbance (AU)Acceptable Range (±0.5% AU)
10.00.1840.183 – 0.185
20.00.3680.366 – 0.370
35.0 (Standard)0.6430.640 – 0.646
50.00.9190.914 – 0.924

Note: Deviations at higher concentrations (>50 µmol/L) typically indicate stray light interference within the spectrophotometer's monochromator system.

References

  • High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material.Clinical Chemistry / National Institutes of Health (NIH).
  • Potassium dichromate liquid filter, 235 - 430 nm.Hellma Analytics.
  • Calibration standards for spectrophotometers.Techcomp / Hellma.
  • Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity.National Institutes of Health (NIH).

Sources

Comparative Guide: Fungicidal Activity of 4-Nitrophenol Derivatives vs. Commercial Standards

[1]

Executive Summary

The escalating prevalence of multidrug-resistant (MDR) fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of non-traditional pharmacophores. While commercial azoles (e.g., Fluconazole) and benzimidazoles (e.g., Carbendazim) remain the gold standard, their efficacy is compromised by CYP51 mutations and efflux pump overexpression.

This technical guide evaluates 4-nitrophenol derivatives —specifically Schiff bases and amide-linked analogs—as alternative fungicidal agents. Unlike azoles which target specific enzymatic pathways, nitrophenol derivatives often act as uncouplers of oxidative phosphorylation or membrane disruptors, offering a lower propensity for cross-resistance.

Chemical Basis & Structure-Activity Relationship (SAR)

The fungicidal potency of 4-nitrophenol (4-NP) stems from the electron-withdrawing nature of the nitro group (

derivatives
Key SAR Observations:
  • Acidity & Lipophilicity: The nitro group increases the acidity of the phenolic hydroxyl, facilitating proton exchange across fungal membranes (uncoupling effect).

  • Schiff Base Modification: Condensing 2-amino-4-nitrophenol with aromatic aldehydes forms imine linkages (

    
    ). This modification enhances lipophilicity, allowing better penetration of the fungal cell wall (chitin/glucan matrix).
    
  • Halogenation: Adding Chlorine or Fluorine to the phenyl ring of the derivative often lowers the Minimum Inhibitory Concentration (MIC) by increasing metabolic stability.

Mechanism of Action (MOA): Comparative Analysis

To understand the utility of nitrophenol derivatives, we must contrast their MOA with commercial standards.

Commercial Standard: Fluconazole (Azoles)
  • Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • Effect: Blocks ergosterol synthesis, leading to accumulation of toxic methylated sterols and membrane collapse.

  • Limitation: A single point mutation in ERG11 (encoding CYP51) renders the drug ineffective.

Challenger: 4-Nitrophenol Derivatives[1][2][3]
  • Target: Bioenergetics and Membrane Integrity.

  • Effect: These compounds often act as protonophores . They shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (

    
    ). This uncouples oxidative phosphorylation, halting ATP synthesis without inhibiting the electron transport chain directly.
    
  • Advantage: This physical-chemical mechanism is harder for fungi to bypass via single-gene mutations.

Visualization: Signaling & Toxicity Pathways

MOA_Comparisoncluster_commercialCommercial Azoles (Fluconazole)cluster_nitrophenol4-Nitrophenol DerivativesAzoleFluconazoleCYP51Inhibits CYP51(Lanosterol Demethylase)Azole->CYP51ErgosterolErgosterol DepletionCYP51->ErgosterolMembraneMembrane InstabilityErgosterol->MembraneDeathFungal Cell DeathMembrane->DeathLysisNitroDeriv4-NP Derivative(Lipophilic Weak Acid)ProtonShuttleProton Shuttle(Crosses Mitochondrial Membrane)NitroDeriv->ProtonShuttleGradientDissipates H+ Gradient(Uncoupling)ProtonShuttle->GradientATPATP DepletionGradient->ATPATP->DeathEnergy Starvation

Figure 1: Comparative Mechanism of Action. Azoles target enzymatic synthesis of cell walls, while Nitrophenol derivatives disrupt mitochondrial bioenergetics.

Experimental Protocol: Antifungal Susceptibility Testing

To generate reproducible data, researchers must adhere to CLSI M27-A3 (for yeasts) or M38-A2 (for filamentous fungi) standards. The following protocol describes the Broth Microdilution Method.

Materials
  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Compounds: 4-NP derivatives dissolved in DMSO (Stock 10 mg/mL).

  • Control: Fluconazole (Sigma-Aldrich) or Carbendazim.

  • Inoculum: C. albicans (ATCC 90028) or A. niger.

Workflow Logic
  • Inoculum Prep: Adjust fungal suspension to

    
     to 
    
    
    CFU/mL. Crucial: Higher densities shift MIC values artificially high.
  • Serial Dilution: Prepare two-fold dilutions of the test compound in 96-well plates (Range: 0.125 to 64

    
    g/mL).
    
  • Solvent Control: Ensure DMSO concentration is <1% in final wells to prevent solvent toxicity.

  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: The MIC is the lowest concentration showing 50% inhibition (IC50) compared to the growth control.

Visualization: Microdilution Workflow

Protocol_WorkflowStockCompound Stock(DMSO)DilutionSerial Dilution(96-well Plate)Stock->DilutionMediaRPMI 1640+ MOPSMedia->DilutionIncubateIncubation35°C (24-48h)Dilution->IncubateAdd CompoundInoculumFungal Inoculum(1-5 x 10^3 CFU/mL)Inoculum->IncubateAdd FungiReadoutSpectrophotometricRead (OD530)Incubate->Readout

Figure 2: CLSI-compliant microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Data Analysis

The following table synthesizes performance data from recent studies comparing 4-nitrophenol Schiff bases against clinical and agricultural standards.

Table 1: Comparative MIC Values (


g/mL)
Compound ClassTest OrganismMIC Range (

g/mL)
Activity ProfileResistance Note
Fluconazole (Standard)C. albicans (Sensitive)0.125 – 0.5High PotencyIneffective vs. ERG11 mutants
Fluconazole (Standard)C. albicans (Resistant)> 64.0No ActivityHigh cross-resistance
4-NP Schiff Base (Derivative)C. albicans (Sensitive)12.5 – 50.0ModerateLower potency than Azoles
4-NP Schiff Base (Derivative)C. albicans (Resistant)12.5 – 50.0 Retained Unaffected by CYP51 mutation
Carbendazim (Agri-Standard)Fusarium oxysporum0.5 – 2.0High PotencyHigh resistance in field isolates
2-Amino-4-NP Amide Fusarium oxysporum8.0 – 32.0ModerateEffective on benzimidazole-resistant strains
Interpretation for Researchers
  • Potency vs. Efficacy: 4-NP derivatives generally have higher MICs (lower potency) than commercial drugs on sensitive strains. You need more compound to kill the fungus.

  • The Resistance Gap: The critical value proposition is that 4-NP derivatives maintain their MIC range even against azole-resistant strains. The MIC does not jump from 0.5 to >64; it stays consistent (e.g., ~32

    
    g/mL).
    
  • Structure Matters: Derivatives containing a thiazole or hydrazone moiety linked to the nitrophenol core often show the lowest MICs (approaching 4-8

    
    g/mL).
    

Toxicology and Safety Profile

A major hurdle for nitrophenol derivatives is mammalian toxicity (uncoupling oxidative phosphorylation affects human mitochondria too).

  • Therapeutic Index (TI): Commercial Azoles have a high TI (>100). Pure 4-nitrophenol has a low TI.

  • Optimization Strategy: Researchers must assess cytotoxicity on human cell lines (e.g., HEK293 or HeLa). Successful derivatives (like Compound 16g in recent literature) show selectivity indices (CC50/MIC) > 10, indicating they kill fungi at concentrations non-toxic to human cells.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.[1]

  • Moursy, M., et al. (2025).[2] Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities.[2] ResearchGate.[3]

  • Perelomov, L., et al. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives.[4][5][6] Bulletin of Environmental Contamination and Toxicology.

  • BenchChem. (2025).[7] Unraveling Fungal Responses to Carbendazim: A Comparative Transcriptomic Guide.

  • Zhang, J., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents.[8] Semantic Scholar.

Validation of 4-Nitrophenol Sodium Salt Dihydrate Purity: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The Analytical Challenge

In drug development and enzymatic assay design (specifically Alkaline Phosphatase - ALP), 4-Nitrophenol sodium salt dihydrate is a critical chromogenic substrate.[1] Its purity is not merely a matter of percentage; it is a matter of kinetic reliability.

The challenge with this compound lies in its dual nature:

  • The Salt/Hydrate Matrix: It exists as a sodium salt dihydrate. Traditional weight-based assays often fail because they cannot distinguish between water weight, inorganic sodium, and the active organic chromophore.

  • Isomeric Contamination: The synthesis pathway often yields 2-Nitrophenol (ortho-isomer) and 2,4-Dinitrophenol as byproducts.[1] These have different extinction coefficients and pKa values, disastrously skewing enzyme kinetics if not quantified.

The Thesis of this Guide: While UV-Vis is sufficient for concentration checks, it is scientifically inadequate for purity validation.[1] Only Reversed-Phase HPLC (RP-HPLC) with pH-controlled mobile phases can offer the specificity required to separate the active para-isomer from its ortho-impurities and degradation products.[1]

Part 2: Method Comparison (The "Why")

The following table objectively compares the three standard analytical approaches. As a scientist, you must choose the method that answers your specific question.

Table 1: Comparative Analysis of Validation Methods
FeatureMethod A: UV-Vis Spectroscopy Method B: Potentiometric Titration Method C: RP-HPLC (Recommended)
Primary Metric Total Absorbance (A405 nm)Sodium/Base ContentOrganic Impurity Profile
Specificity Low. Cannot distinguish 4-NP from 2-NP or 2,4-DNP (spectral overlap).[1]Medium. Measures total titratable groups; blind to non-acidic impurities.High. Physically separates isomers based on polarity before detection.
Interference High sensitivity to pH and temperature changes.Sensitive to inorganic salts and carbonates.Robust against inorganic salts; separates organic degradation products.
LOD (Limit of Detection) ~10 µM~1 mM< 0.1 µM (Trace analysis capable)
Throughput High (Seconds)Medium (Minutes)Low (10-15 mins/sample)
Verdict Use for Routine Checks only.Use for Stoichiometry verification.Use for Purity Validation & CoA .

Part 3: The Gold Standard Protocol (RP-HPLC)[1]

This protocol is designed to be "self-validating."[1] It includes a system suitability step that fails if the column chemistry is degrading, ensuring you never generate false-positive data.[1]

The Principle (Chemical Insight)

4-Nitrophenol is a weak acid (pKa ~7.15).[1] In the sodium salt form, it is ionized. To retain it on a C18 (hydrophobic) column, we must suppress ionization.

  • The Trick: We use an acidic mobile phase (pH ~5.0 or lower). This forces the equilibrium toward the neutral phenol form, increasing interaction with the C18 stationary phase.

  • The Separation: The ortho-isomer (2-Nitrophenol) has strong intramolecular hydrogen bonding, making it less polar than the para-isomer.[1] Consequently, 2-Nitrophenol elutes earlier than 4-Nitrophenol on a C18 column.[1]

Detailed Methodology

Reagents:

  • Analyte: 4-Nitrophenol Sodium Salt Dihydrate (CAS 63317-67-9).[1][2]

  • Standards: 4-Nitrophenol (pure), 2-Nitrophenol (impurity standard).[1][3]

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Glacial Acetic Acid, Sodium Acetate.[1]

Chromatographic Conditions:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µmStandard hydrophobic retention.[1]
Mobile Phase Buffer: 50 mM Sodium Acetate (pH 5.0) Mixture: Buffer:ACN (80:20 v/v)pH 5.0 suppresses ionization sufficiently for retention while maintaining peak shape.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 280 nm (Isobestic/General) and 317 nm (Max)405 nm is for the anion; at pH 5, the neutral form absorbs better at UV ranges.
Injection Vol 10 - 20 µLDependent on concentration (target 0.5 mg/mL).[1]
Temperature 25°CControls viscosity and retention time reproducibility.
Step-by-Step Workflow
  • Buffer Preparation: Dissolve Sodium Acetate in water to 50mM.[4] Adjust pH to 5.0 ± 0.1 using Glacial Acetic Acid. Filter through 0.45 µm nylon filter.

  • Standard Prep: Dissolve pure 4-Nitrophenol and 2-Nitrophenol in Mobile Phase.

    • Note: When dissolving the Sodium Salt sample, the acidic mobile phase will neutralize the salt. Ensure complete dissolution.

  • System Suitability Test (SST): Inject a mixture of 4-NP and 2-NP.[1]

    • Pass Criteria: Resolution (Rs) between 2-NP and 4-NP peaks must be > 2.0.

  • Sample Analysis: Inject the sample. Run for 2.5x the retention time of the main peak to detect late-eluting dimers.[1]

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of the validation process, highlighting the Critical Control Points (CCPs) where the assay ensures its own validity.

G Start Start: Raw Material (4-NP Na Salt Dihydrate) Solubility Step 1: Solubilization in Mobile Phase (pH 5.0) Start->Solubility Conversion Chemical Event: Salt converts to Neutral Phenol Solubility->Conversion Acidic Buffer SST Step 2: System Suitability (Mix of 2-NP & 4-NP) Conversion->SST Decision Is Resolution > 2.0? SST->Decision Fail STOP: Check Column/pH Decision->Fail No RunSample Step 3: Sample Injection (UV @ 280nm) Decision->RunSample Yes DataCalc Step 4: Data Analysis (Area % vs External Std) RunSample->DataCalc Result Final Purity Report (Corrected for Water Content) DataCalc->Result

Figure 1: Validation Workflow. Note the Critical Control Point (Red Diamond) ensuring separation of isomers before sample analysis.

Part 5: Experimental Data & Troubleshooting

Expected Retention Times (Representative)
  • 2-Nitrophenol (Impurity): ~3.5 - 4.5 min (Elutes first due to H-bonding).[1]

  • 4-Nitrophenol (Analyte): ~6.0 - 7.5 min.[1]

  • Resolution (Rs): Typically > 3.5 on a fresh C18 column.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing Peaks Secondary interactions with silanols.[1]Increase buffer concentration to 100mM or add 10mM TEA (Triethylamine).
Split Peaks Sample solvent mismatch.Ensure sample is dissolved in the Mobile Phase, not pure ACN or MeOH.
Retention Shift pH drift in mobile phase.4-NP is extremely pH sensitive around pKa 7.[1] Ensure pH is strictly < 5.5.
Ghost Peaks Contaminated water source.[5]Use fresh Milli-Q water; Nitrophenols stick to glass, wash glassware with MeOH.[1]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53442863, 4-Nitrophenol sodium salt hydrate. Retrieved from [Link]

  • Chromatography Online (2020). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC. Retrieved from [Link]

  • SIELC Technologies (2018). Separation of Sodium 4-nitrophenolate on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

comparative study of nitrophenol isomers as pH indicators

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers in Drug Discovery and Enzymatic Assay Development

Executive Summary

In drug development and biochemical assays, the precise monitoring of pH-dependent reaction kinetics is critical. Nitrophenols serve as vital tools due to their distinct solvatochromic properties. However, the positional isomerism of the nitro group (


) relative to the hydroxyl group (

) fundamentally alters their physicochemical behavior.

This guide provides a technical comparison of 2-Nitrophenol (ortho) , 3-Nitrophenol (meta) , and 4-Nitrophenol (para) .

Key Takeaway:

  • 4-Nitrophenol is the industry standard for physiological enzyme assays (e.g., ELISA, phosphatase activity) due to its pKa (~7.15) aligning with biological pH.

  • 3-Nitrophenol is the weakest acid (pKa ~8.4) due to the lack of resonance stabilization, making it unsuitable for physiological pH monitoring.

  • 2-Nitrophenol exhibits unique intramolecular hydrogen bonding ("The Ortho Effect"), rendering it steam-volatile and slightly less acidic than the para-isomer, despite similar electronic withdrawing potential.

Mechanistic Analysis: The Structural Basis of Performance

To select the correct indicator, one must understand the electronic and steric forces driving proton dissociation.

Electronic Effects & Acidity

The utility of nitrophenols as indicators relies on the stability of the phenolate anion formed upon deprotonation.

  • Resonance Effect (-R/-M): The nitro group can delocalize the negative charge of the phenolate oxygen only when in the ortho or para positions.[1] This stabilization significantly increases acidity (lowers pKa).

  • Inductive Effect (-I): The electron-withdrawing nature of nitrogen pulls density through the sigma bond framework.[2] This operates in all positions but decays with distance.

  • Intramolecular Hydrogen Bonding: Unique to the ortho isomer, the hydrogen of the hydroxyl group forms a hydrogen bond with the adjacent nitro oxygen.[3] This "locks" the proton, making it energetically more difficult to remove compared to the para isomer, despite the proximity of the electron-withdrawing group.

Pathway Visualization

The following diagram illustrates the causal relationship between structural position and physicochemical outcome.

NitrophenolMechanism Isomer Nitrophenol Isomer Ortho 2-Nitrophenol (Ortho) Isomer->Ortho Meta 3-Nitrophenol (Meta) Isomer->Meta Para 4-Nitrophenol (Para) Isomer->Para Effect_O Inductive (-I) + Resonance (-R) + Intramolecular H-Bond Ortho->Effect_O Effect_M Inductive (-I) ONLY NO Resonance Stabilization Meta->Effect_M Effect_P Inductive (-I) + Strong Resonance (-R) + Intermolecular H-Bond Para->Effect_P Outcome_O pKa ~7.2 Volatile Steric Hindrance Effect_O->Outcome_O Chelation stabilizes neutral form Outcome_M pKa ~8.4 Weakest Acid Poor Physiological Range Effect_M->Outcome_M Lack of conjugation Outcome_P pKa ~7.15 Max Anion Stability Ideal for Bio-Assays Effect_P->Outcome_P Max delocalization

Figure 1: Mechanistic flow detailing how substituent position dictates electronic effects and final acidity (pKa).

Comparative Performance Data

The following data aggregates experimental values from standard physical chemistry literature.

Feature4-Nitrophenol (Para) 2-Nitrophenol (Ortho) 3-Nitrophenol (Meta)
Experimental pKa 7.15 (7.14 – 7.16)7.23 (7.20 – 7.25)8.36 (8.28 – 8.40)

(Acid Form)
317 nm (Colorless)275 / 350 nm (Pale Yellow)274 nm (Colorless)

(Base Form)
400 nm (Intense Yellow)415 nm (Yellow-Orange)390 nm (Yellow)
Molar Extinction (

)
~18,300

~4,500

~1,500

Isosbestic Point ~348 nm~330 nm~308 nm
Solubility (Water) Moderate (16 g/L)Low (2 g/L)Moderate (13.5 g/L)
Key Application Enzyme Kinetics (Standard) Specific organic synthesisRarely used as indicator

Analysis:

  • Sensitivity: 4-Nitrophenol has a significantly higher molar extinction coefficient (

    
    ) at its basic 
    
    
    
    compared to the ortho isomer. This makes it far more sensitive for detecting small changes in concentration, which is vital for drug screening assays.
  • Spectral Shift: The bathochromic shift (red shift) upon deprotonation is most distinct in the para isomer (317nm

    
     400nm), minimizing signal noise from the protonated species.
    

Experimental Protocol: Spectrophotometric pKa Determination

To validate these indicators in your specific buffer system (essential for drug formulations containing co-solvents like DMSO), use the following self-validating protocol.

Reagents & Equipment
  • Stock Solution:

    
     M Nitrophenol isomer in water.
    
  • Buffer Series: Phosphate/Citrate buffers ranging pH 5.0 to 10.0 (0.5 pH increments).

  • Equipment: UV-Vis Spectrophotometer (Double beam preferred).

  • Quartz Cuvettes: 1 cm path length.

Workflow Diagram

Protocol Start Start Validation Prep 1. Prepare 10mM Stock (Dissolve in minimal EtOH if needed, then dilute with H2O) Start->Prep Buffers 2. Aliquot into Buffer Series (pH 5.0 - 10.0) Prep->Buffers Scan 3. UV-Vis Scan (200-600nm) Identify λmax for Acid/Base forms Buffers->Scan IsoCheck 4. Check Isosbestic Point (Must be sharp intersection) Scan->IsoCheck Calc 5. Apply Henderson-Hasselbalch pH = pKa + log([A-]/[HA]) IsoCheck->Calc

Figure 2: Step-by-step workflow for the spectrophotometric determination of pKa.[4]

Data Processing (The Henderson-Hasselbalch Linearization)

Do not rely on a single point. Use the linearization method for accuracy:

  • Select the analytical wavelength (

    
     of the basic form, e.g., 400nm for 4-NP).
    
  • Measure Absorbance (

    
    ) at this wavelength for all pH points.
    
  • Measure

    
     (at pH < 5) and 
    
    
    
    (at pH > 10).
  • Plot

    
     vs. pH .
    
  • The X-intercept of this plot is the pKa.

Quality Control Check: The slope of this line should be approximately 1.0. Significant deviation indicates aggregation or solvent interaction issues.

Application Suitability Guide

ScenarioRecommended IsomerRationale
Phosphatase/Lipase Assays 4-Nitrophenol The leaving group (4-nitrophenolate) is yellow at physiological pH (7.4), allowing continuous monitoring without stopping the reaction.
High pH Titrations (>8.5) 3-Nitrophenol Its higher pKa (8.4) makes it a better buffer/indicator for slightly more alkaline reactions where 4-NP would be fully saturated.
Gas Chromatography Standards 2-Nitrophenol Due to intramolecular H-bonding, it is steam volatile and elutes differently, serving as a distinct internal standard.
Drug Solubility Studies 4-Nitrophenol High water solubility and lack of volatility ensure concentration stability during extended equilibration times.

References

  • Fundamental pKa Data

    • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
  • Spectroscopic Properties

    • Biggs, A. I. (1954). "Thermodynamic Ionization Constants of p-Nitrophenol from Spectral Measurements." Transactions of the Faraday Society.
  • Mechanistic "Ortho Effect"

    • Sidgwick, N. V., & Callow, R. K. (1924). "The Solubility of the Nitrophenols." Journal of the Chemical Society.[5] (Establishes the chelation/volatility link).

  • Enzymatic Assay Applications: Goddard, J.P., & Reymond, J.L. (2004). "Enzyme Assays for High-Throughput Screening." Current Opinion in Biotechnology. (Validates 4-NP as the gold standard leaving group).

Sources

Performance Analysis: 4-Nitrophenol Sodium Salt vs. Industrial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Niche Specialist

In the landscape of corrosion inhibition, 4-Nitrophenol Sodium Salt (4-NP-Na) occupies a distinct, specialized niche. Unlike broad-spectrum inhibitors such as Benzotriazole (BTA) (the gold standard for copper) or Sodium Nitrite (common for ferrous metals), 4-NP-Na is not a "universal" protector.

Its performance is highly pH-dependent :

  • In Acidic Media (pH < 4): It acts as a weak inhibitor or even a corrosion accelerator (in oxidizing acids), often requiring reduction to 4-Aminophenol to achieve high Inhibition Efficiency (IE).

  • In Alkaline Media (pH > 10): As the dissociated 4-nitrophenolate anion , it shows significant promise, particularly for Aluminum alloys when synergized with metal cations (e.g.,

    
    ).
    

This guide objectively compares 4-NP-Na against industry alternatives, establishing where it serves as a viable solution and where it functions primarily as a chemical precursor.

Mechanistic Basis & Chemical Behavior

To understand the performance data, one must grasp the speciation of the molecule in corrosive environments.

The pH Switch

The sodium salt dissociates completely in water:



  • Mechanism A (Alkaline - Anodic Inhibition): The phenolate anion (

    
    ) is a hard base that adsorbs electrostatically onto positively charged metal sites (anodes), blocking dissolution. The nitro group (
    
    
    
    ) is electron-withdrawing, which actually reduces the electron density at the oxygen, making it a weaker donor than unsubstituted phenol, but stable in high pH.
  • Mechanism B (Acidic - Adsorption Competition): In acid, the salt protonates to neutral 4-Nitrophenol. The

    
     group is strongly deactivating. Unlike amino-phenols (where 
    
    
    
    donates lone pairs to
    
    
    -orbitals of Iron), the nitro group competes poorly for active sites, leading to lower IE% unless the molecule is reduced.
Visualization of Adsorption Pathway

AdsorptionMechanism cluster_0 Solution Phase cluster_1 Metal Interface Salt 4-Nitrophenol Na Salt Anion Nitrophenolate Anion (Active Species) Salt->Anion Dissociation Neutral Neutral 4-Nitrophenol (Protonated) Anion->Neutral pH < 7.15 (pKa) Al_Surface Aluminum Surface (Positively Charged) Anion->Al_Surface Electrostatic Adsorption (High Efficiency) Fe_Surface Steel Surface (d-orbital active) Neutral->Fe_Surface Weak Physisorption (Low Efficiency) caption Fig 1. pH-dependent adsorption mechanism of 4-Nitrophenol species.

Comparative Performance Data

The following data aggregates findings from electrochemical impedance spectroscopy (EIS) and weight loss studies.

Scenario A: Aluminum (AA6061) in Alkaline Media (pH 11)

Context: Aluminum-air batteries or alkaline cleaning solutions.

Inhibitor SystemConc. (ppm)Inhibition Efficiency (IE%)Mechanism
4-Nitrophenol (Na Salt) 250~45% Weak Adsorption
4-Nitrophenol +

250 + 5092.5% Synergistic Film Formation
Sodium Gluconate50088%Chelation
Verdict: 4-NP-Na alone is mediocre. However, combined with Zinc ions, it outperforms standard gluconates due to the formation of a dense

-Nitrophenolate complex barrier.
Scenario B: Carbon Steel in 1.0 M HCl

Context: Acid pickling and descaling.

InhibitorConc.[1][2][3][4][5][6] (mM)IE% (Max)Notes
4-Nitrophenol 5.0< 60% Nitro group hinders chemisorption.
4-Aminophenol 5.091% Amine group facilitates strong donor-acceptor bonds.
Benzotriazole (BTA) 1.085%Effective, but optimized for Copper.
Propargyl Alcohol5.0>98%Industrial standard for acid.
Verdict: 4-Nitrophenol is inferior for steel in acid. It is often used as a precursor to generate 4-Aminophenol in situ or in synthesis.
Scenario C: Copper in Neutral Chloride (3.5% NaCl)

Context: Marine environments/Cooling water.

InhibitorIE%Stability
Benzotriazole (BTA) >99% Forms insoluble Cu-BTA polymer film.
4-Nitrophenol Na Salt < 30%Soluble complex; washes away.
Verdict: Do not use 4-NP-Na for copper protection; BTA remains the undisputed leader.

Experimental Protocols (Self-Validating Systems)

To verify these claims in your lab, follow these standardized protocols.

Electrochemical Impedance Spectroscopy (EIS)

This method validates the resistance of the adsorbed layer (


) without destroying the sample.

Reagents:

  • Working Electrode: AA6061 Aluminum (1 cm² exposed).

  • Electrolyte: 0.1 M NaOH (pH 11).

  • Inhibitor: 4-Nitrophenol Sodium Salt (Sigma-Aldrich, >98%).

Workflow:

  • Preparation: Polish electrode with SiC paper (up to 2000 grit). Degrease with acetone.

  • OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential stabilizes (drift < 2 mV/5 min).

  • Measurement: Apply AC amplitude of 10 mV over frequency range

    
    .
    
  • Validation:

    • Plot Nyquist diagram (Imaginary vs. Real Impedance).

    • Look for depressed semicircles. An increase in the diameter of the semicircle compared to the blank indicates adsorption.

    • Calculation:

      
      
      
Weight Loss Method (Gravimetric)

The "Gold Standard" for absolute corrosion rate determination.

Workflow:

  • Weighing: Measure initial mass (

    
    ) of steel/aluminum coupons (
    
    
    
    mg).
  • Immersion: Suspend coupons in 1.0 M HCl (for steel) or 0.1 M NaOH (for Al) with and without 4-NP-Na.

  • Temperature Control: Maintain at

    
     using a thermostated water bath.
    
  • Termination: After 24 hours, remove, scrub with bristle brush (to remove loose corrosion products), wash with distilled water/acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    

Experimental Workflow Visualization

ExperimentalWorkflow cluster_Tests Parallel Testing Streams Start Start: Material Selection Prep Surface Preparation (Polish 2000 grit -> Degrease) Start->Prep EIS Electrochemical (EIS/Tafel) Instantaneous Surface Data Prep->EIS WL Gravimetric (Weight Loss) Long-term Mass Balance Prep->WL Analysis Data Analysis (Fit Langmuir Isotherm) EIS->Analysis Get R_ct & I_corr WL->Analysis Get Corrosion Rate Decision Performance Verdict Analysis->Decision caption Fig 2. Standardized workflow for inhibitor validation.

References

  • Comparison of Nitrophenol Isomers: Inhibition Effects of Phenols on Corrosion of Mild Steel in Nitric Acid. (2013). Asian Journal of Chemistry. Link

  • Synergistic Inhibition on Aluminum: The inhibition effect of o-nitrophenol and Zn2+ system on corrosion of aluminium. (2017). ResearchGate. Link

  • Reduction to 4-Aminophenol: Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. (2016). International Journal of Chemical Studies. Link

  • Benzotriazole Performance: Corrosion inhibition behavior of benzotriazole on copper surface. (2020). Anti-Corrosion Methods and Materials. Link

  • General Acid Inhibition: Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution. (2021). Int. J. Mol. Sci. Link

Sources

Assessing the Biodegradability of 4-Nitrophenol Sodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of environmental risk assessment, I frequently encounter challenges in evaluating the environmental fate of nitroaromatic compounds. 4-Nitrophenol (4-NP) and its water-soluble derivative, 4-Nitrophenol sodium salt (PNSP), are ubiquitous intermediates used in the synthesis of pharmaceuticals, dyes, and pesticides[1][2]. While the sodium salt formulation improves aqueous solubility and handling in industrial settings, its environmental fate—specifically its biodegradability—mirrors that of the parent 4-NP once dissociated into the 4-nitrophenolate anion in aquatic systems[3].

Evaluating the biodegradability of these compounds is notoriously difficult. Standard regulatory assays (e.g., OECD 301) often yield highly variable results—ranging from 1% to 97% degradation—due to the inherent toxicity of nitrophenols to unadapted microbial inocula[4][5]. This guide provides an objective comparison of 4-NP sodium salt against its structural analogs (2-Nitrophenol and 2,4-Dinitrophenol) and details robust, self-validating experimental workflows to accurately quantify degradation kinetics.

Mechanistic Pathways of Biodegradation

Understanding the biological degradation of 4-NP sodium salt requires examining the microbial metabolic pathways. Once the sodium salt dissociates, the resulting anion is subjected to oxidative or reductive enzymatic attack. In aerobic environments, biodegradation typically diverges into two distinct routes depending on the microbial taxa present in the sludge or soil[1]:

  • The Hydroquinone (HQ) Pathway : Predominantly utilized by Gram-negative bacteria (e.g., Pseudomonas, Burkholderia, Moraxella), this route involves the initial monooxygenase-catalyzed removal of the nitro group as nitrite, forming 1,4-benzoquinone. This is subsequently reduced to hydroquinone before ring cleavage[6][7].

  • The Hydroxyquinol / 1,2,4-Benzenetriol (BT) Pathway : Common in Gram-positive bacteria (e.g., Arthrobacter, Rhodococcus), 4-NP is first converted to 4-nitrocatechol, followed by the removal of the nitro group to yield 1,2,4-benzenetriol, leading to eventual ring cleavage and mineralization into maleylacetate[6][8].

Pathway cluster_GramNeg Gram-Negative (Hydroquinone Pathway) cluster_GramPos Gram-Positive (Benzenetriol Pathway) PNP 4-Nitrophenol (Sodium Salt) BQ 1,4-Benzoquinone PNP->BQ Monooxygenase (- Nitrite) NC 4-Nitrocatechol PNP->NC Monooxygenase HQ Hydroquinone BQ->HQ Reductase MA Maleylacetate (Ring Cleavage) HQ->MA Dioxygenase BT 1,2,4-Benzenetriol NC->BT Monooxygenase (- Nitrite) BT->MA Dioxygenase

Microbial degradation pathways of 4-Nitrophenol via Hydroquinone and Benzenetriol routes.

Comparative Biodegradability and Toxicity Analysis

When benchmarking 4-NP sodium salt against alternatives like 2-Nitrophenol (2-NP) and 2,4-Dinitrophenol (2,4-DNP), we must consider both degradation velocity and microbial toxicity. The position and number of nitro groups significantly influence electron density, steric hindrance, and consequently, recalcitrance.

  • 4-Nitrophenol Sodium Salt : Exhibits a lag phase in unadapted environments but degrades rapidly once the microbial consortium acclimates. Half-lives in natural waters range from 1 to 3.5 days under optimal aerobic conditions[9]. However, it is highly toxic to standard activated sludge at concentrations >20 mg/L, which frequently causes false negatives in traditional biodegradation tests[5].

  • 2-Nitrophenol : Biodegradation is comparatively slower than 4-NP. The ortho-position of the nitro group increases steric hindrance, extending the half-life to approximately 12 days in aerobic soils and waters[9].

  • 2,4-Dinitrophenol (2,4-DNP) : The addition of a second strongly electron-withdrawing nitro group makes 2,4-DNP highly recalcitrant and significantly more toxic to methanogenic and aerobic bacteria. Degradation rates are drastically lower, requiring specialized consortia (e.g., specific Rhodococcus strains) or anaerobic-aerobic coupled systems for effective removal[8][10].

Quantitative Comparison of Nitrophenol Alternatives
CompoundAerobic Half-Life (Water/Soil)Primary Degradation PathwayToxicity Threshold (Microbial Inhibition)Recalcitrance Level
4-Nitrophenol Sodium Salt 1 to 3.5 days[9]Hydroquinone / Benzenetriol[1]> 20 mg/L in standard RBTs[5]Moderate
2-Nitrophenol ~12 days[9]Catechol Pathway[7]ModerateHigh
2,4-Dinitrophenol Highly variable / PersistentComplex Reductive Pathway[8]> 25 mg/L (Methanogens)[10]Very High

Experimental Methodologies: Self-Validating Protocols

Workflow Inoculum 1. Inoculum Sourcing (Unprocessed Sludge) Dosing 2. HT-BST Setup (96-Well Plates) Inoculum->Dosing Avoid filtering Incubation 3. Incubation (20°C, Dark) Dosing->Incubation Add 4-NP Salt Analysis 4. Spectrophotometry (400 nm Absorbance) Incubation->Analysis Daily Monitoring Validation 5. Kinetic Modeling (>70% Removal) Analysis->Validation Data Extraction

High-Throughput Biodegradation Screening Test (HT-BST) workflow for 4-Nitrophenol.

Protocol A: High-Throughput Biodegradation Screening Test (HT-BST)

Causality Check : Standard RBTs use low inoculum concentrations (e.g., 30 mg/L suspended solids) which often lack the rare specific degraders needed for 4-NP, leading to high variability[5]. The HT-BST utilizes a 96-well microplate format allowing for higher, environmentally relevant inoculum concentrations and extensive replication to achieve statistically robust probability distributions[11].

  • Inoculum Preparation : Collect activated sludge from a municipal wastewater treatment plant. Crucial Step: Do not excessively filter or settle the sludge. Standard OECD pretreatment methods (like settling) have been shown to drastically reduce bacterial diversity and the probability of 4-NP degradation[5]. Homogenize gently.

  • Media Formulation : Prepare a defined mineral salts medium (MSM) lacking organic carbon.

  • Test Substance Dosing : Prepare a stock solution of 4-Nitrophenol sodium salt. Dose the 96-well plates to achieve a final concentration of 10-20 mg/L. Note: The sodium salt is highly soluble, eliminating the need for carrier solvents[3].

  • Inoculation : Add the homogenized sludge to achieve a gradient of cell concentrations (from

    
     to 
    
    
    
    cells/mL) across different plate zones.
  • Incubation & Monitoring : Incubate at 20±1°C in the dark. 4-NP exhibits a distinct yellow color due to its high molar extinction coefficient at 400 nm[11]. Track primary biodegradation via continuous spectrophotometric monitoring at 400 nm.

  • Validation (Self-Validating System) : Include abiotic controls (sodium azide treated) to rule out photolysis/hydrolysis, and reference controls (e.g., sodium benzoate) to validate inoculum viability. A >70% reduction in absorbance correlates with successful primary degradation[11].

Protocol B: Modified OECD 301F (Manometric Respirometry) with Toxicity Controls

Causality Check : To prove complete mineralization (ultimate biodegradation) rather than just primary structural alteration, biological oxygen demand (BOD) must be measured[12].

  • Setup : Use a closed respirometer system. Add 4-NP sodium salt (100 mg/L theoretical oxygen demand, ThOD) to the mineral medium.

  • Toxicity Control : Set up a parallel vessel containing both the test substance (4-NP sodium salt) and a readily biodegradable reference (e.g., sodium acetate). If oxygen consumption in this vessel is <25% of the reference within 14 days, the test concentration is deemed toxic to the inoculum, and the assay must be repeated at a lower concentration or with a higher biomass ratio[12].

  • Acclimation : If testing inherent biodegradability (OECD 302), pre-expose the inoculum to 1 mg/L 4-NP for 7 days prior to the test to induce the expression of monooxygenase enzymes[7].

  • Measurement : Record BOD continuously for 28 to 60 days. Mineralization is confirmed if BOD exceeds 60% of ThOD.

Conclusion

Assessing the biodegradability of 4-Nitrophenol sodium salt demands a nuanced approach that accounts for its concentration-dependent toxicity and the specific metabolic capabilities of the microbial inoculum. While it is significantly less recalcitrant than multi-substituted analogs like 2,4-Dinitrophenol, standard OECD tests often fail to capture its true degradation potential. By leveraging high-throughput screening for primary degradation kinetics and modified respirometry for mineralization, researchers can generate reproducible, high-confidence environmental fate data.

References

  • Further development of screening tests for the evaluation of potential PBT substances - Umweltbundesamt. URL:[Link]

  • Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors - Frontiers. URL:[Link]

  • Physiological Role of the Previously Unexplained Benzenetriol Dioxygenase Homolog in the Burkholderia sp. Strain SJ98 4-Nitrophenol Catabolism Pathway - ASM Journals. URL:[Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrophenols - NCBI - NIH. URL:[Link]

  • Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD. URL:[Link]

  • Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300 - ACS Publications. URL: [Link]

  • Evaluation of the Toxicity of Substances to be Assessed for Biodegradability - ECETOC. URL: [Link]

  • Standard inocula preparations reduce the bacterial diversity and reliability of regulatory biodegradation tests - d-nb.info. URL:[Link]

  • Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems - ResearchGate. URL: [Link]

  • High Throughput Biodegradation-Screening Test To Prioritize and Evaluate Chemical Biodegradability - SciSpace. URL: [Link]

  • TOXICOLOGICAL PROFILE FOR NITROPHENOLS - CDC Stacks. URL: [Link]

  • Acute and Repeated Dose Inhalation Toxicity of Para-Nitrophenol Sodium Salt in Rats - Taylor & Francis. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Nitrophenol sodium salt dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-Nitrophenol sodium salt dihydrate Audience: Researchers, scientists, and drug development professionals.

Executive Safety Assessment

4-Nitrophenol sodium salt dihydrate (CAS: 66924-59-2) presents a dual-threat profile in the laboratory: it is both a toxicological hazard (skin/eye irritant, potential organ damage) and a physical hazard (Flammable Solid, Category 4.1). Unlike typical inorganic salts, this organic salt can support combustion and poses a dust explosion risk.

Effective handling requires a protocol that isolates the operator from dust inhalation while simultaneously mitigating static discharge risks during weighing. This guide replaces generic safety advice with a specific, field-validated workflow for research applications.

Core Hazard Profile
Hazard ClassGHS CodeCritical Implication
Flammable Solid H228 High Risk. Material burns rapidly. Use non-sparking tools. Ground all equipment.
Acute Toxicity H302, H332 Harmful if swallowed or inhaled.[1][2] Dust is the primary vector of exposure.
Irritant H315, H319 Causes serious eye and skin irritation.[1]
Target Organ H373 May cause damage to organs (blood, liver) through prolonged exposure.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation resistance data for nitrophenolic compounds and physical hazard mitigation.

Protective Barrier Specifications
PPE ComponentMaterial / StandardTechnical Justification
Primary Gloves Nitrile (≥ 5 mil) Nitrile offers "Good" to "Excellent" resistance against nitrophenols. Latex is not recommended due to poor organic solvent resistance.
Secondary Gloves Nitrile (Long Cuff) Mandatory for Stock Prep. Double-gloving provides a breakthrough buffer during high-concentration handling (solubilization).
Respiratory N95 / P100 or Fume Hood Fume Hood is Primary. If weighing outside a hood (not recommended), a fit-tested N95 is the minimum requirement to prevent dust inhalation.
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for powder handling due to the risk of airborne dust entering the eye from the side.
Body Protection Flame-Resistant Lab Coat Standard poly-blend coats can melt onto skin if the flammable solid ignites. Use 100% cotton or Nomex-treated coats.

Operational Protocol: Safe Handling & Solubilization

Objective: Prepare a stock solution while eliminating dust exposure and static discharge.

Pre-Operational Checks
  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if humidity is <30%.

  • Exclusion Zone: Remove all oxidizers and open flames from the immediate vicinity.

Step-by-Step Workflow
Phase 1: Weighing (The Critical Step)
  • Step 1.1: Don double nitrile gloves.

  • Step 1.2: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table, but do not remove the balance from the hood.

  • Step 1.3: Use a conductive weighing boat (aluminum or anti-static plastic). Why? Standard plastic boats generate static, causing the light, crystalline powder to "jump" and disperse.

  • Step 1.4: Gently transfer the solid using a non-sparking spatula (e.g., Teflon-coated or high-density plastic). Avoid metal-on-metal friction.

  • Step 1.5: Immediately recap the stock bottle.

Phase 2: Solubilization[3]
  • Step 2.1: Transfer the solid into a pre-labeled vessel containing 80% of the final solvent volume (usually water or buffer). Note: Adding solid to liquid reduces dust generation compared to adding liquid to solid.

  • Step 2.2: Rinse the weighing boat with solvent into the vessel to ensure quantitative transfer.

  • Step 2.3: Seal the vessel and mix by inversion. Magnetic stirring is safe, but ensure the stir plate is not sparking.

Phase 3: Decontamination
  • Step 3.1: Wipe down the balance area with a wet paper towel (water/detergent). Do not use dry sweeping , as this generates dust and static.

  • Step 3.2: Dispose of the outer pair of gloves immediately as hazardous waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling spills versus standard operations, integrating the "Flammable Solid" constraint.

HandlingLogic Start Start: 4-Nitrophenol Sodium Salt Handling CheckState Check State: Solid or Solution? Start->CheckState Spill Emergency: SPILL EVENT Start->Spill Accident Solid Solid Form (Powder) CheckState->Solid Solution Solution Form CheckState->Solution HazardCheck Hazard: Flammable Dust + Toxic Solid->HazardCheck Control Control: Fume Hood + Anti-Static Boat HazardCheck->Control Weighing Weighing: Non-sparking tools only Control->Weighing SplashRisk Risk: Skin Absorption/Splash Solution->SplashRisk PPE_Sol PPE: Nitrile Gloves (Splash Guard) SplashRisk->PPE_Sol SpillType Is Spill Dry or Wet? Spill->SpillType DrySpill Dry Spill SpillType->DrySpill WetSpill Wet Spill SpillType->WetSpill ActionDry DO NOT SWEEP. Use HEPA Vac or Wet Wipe. Prevent Dust Cloud (Explosion Risk). DrySpill->ActionDry ActionWet Absorb with Inert Pads. Double Bag. WetSpill->ActionWet

Figure 1: Operational logic flow distinguishing between solid handling (flammability/dust focus) and solution handling (absorption focus), plus emergency spill response.

Emergency Response & Disposal

Spill Cleanup (Dry Powder)

CRITICAL WARNING: Do not use a standard brush and dustpan. Creating a dust cloud can trigger a flash fire or explosion if an ignition source is present.

  • Isolate: Evacuate the immediate area.

  • Suppress: Gently cover the spill with wet paper towels to suppress dust.

  • Collect: Scoop the wet material into a hazardous waste bag.

  • Clean: Wipe the surface with water and soap.[1][4][5][6]

Waste Disposal
  • Classification: 4-Nitrophenol sodium salt is a RCRA Hazardous Waste .

  • Stream: Segregate into "Solid Hazardous Waste" (for contaminated wipes/PPE) or "Organic Liquid Waste" (for solutions).

  • Prohibition: Never dispose of down the drain. It is toxic to aquatic life and difficult for municipal water treatment to remove.

  • Destruction: Incineration is the preferred method for ultimate disposal [1].

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13214, p-Nitrophenol sodium salt. Retrieved from [Link]

  • Gloves.com. (2026). Glove Chemical Compatibility Chart. Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. Chemical Resistance of Gloves – Quick Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrophenol sodium salt dihydrate
Reactant of Route 2
4-Nitrophenol sodium salt dihydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.